molecular formula C5H3O2S- B1233283 Thiophene-2-carboxylate

Thiophene-2-carboxylate

Cat. No.: B1233283
M. Wt: 127.14 g/mol
InChI Key: QERYCTSHXKAMIS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Thiophene-2-carboxylate (C5H3O2S-) is the anionic form of thiophene-2-carboxylic acid, a versatile heterocyclic building block in scientific research . Its primary application is in the formation of coordination complexes, most notably Copper(I) this compound (CuTC), which serves as an efficient catalyst for Ullmann reductive coupling reactions between aryl halides under ambient temperatures . In medicinal chemistry, the thiophene-2-carboxylic acid scaffold has been identified as a novel class of potent D-amino acid oxidase (DAO) inhibitors . Structure-activity relationship studies show that small substituents on the thiophene ring are well-tolerated, and these inhibitors function by binding tightly in the active site of DAO, an enzyme of significant interest in schizophrenia research . Beyond its catalytic and biological roles, thiophene-2-carboxylic acid is a valuable precursor in organic synthesis. It can undergo directed lithiation to generate 5-substituted derivatives and serves as a substrate in decarboxylative coupling and olefination reactions for constructing complex molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3O2S-

Molecular Weight

127.14 g/mol

IUPAC Name

thiophene-2-carboxylate

InChI

InChI=1S/C5H4O2S/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)/p-1

InChI Key

QERYCTSHXKAMIS-UHFFFAOYSA-M

SMILES

C1=CSC(=C1)C(=O)[O-]

Canonical SMILES

C1=CSC(=C1)C(=O)[O-]

Synonyms

2-thiophencarboxylic acid
2-thiophene carboxylic acid
2-thiophenic acid
sodium thiophenecarboxylate
thiophene-2-carboxylate
thiophene-2-carboxylate, 2-(14)C-labeled
thiophene-2-carboxylate, sodium salt
thiophene-2-carboxylic acid

Origin of Product

United States

Foundational & Exploratory

Thiophene-2-Carboxylate: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiophene-2-carboxylate and its parent acid, thiophene-2-carboxylic acid, are heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide range of pharmaceutical and biologically active molecules.[1][2] The unique electronic and structural profile of the thiophene (B33073) ring allows for its strategic incorporation into drug candidates to enhance efficacy, modulate pharmacokinetic properties, and minimize off-target effects.[3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, experimental protocols, and applications of this compound, with a focus on its significance in drug discovery and development.

Core Chemical and Physical Properties

Thiophene-2-carboxylic acid, also known as 2-thenoic acid, is a white to light yellow crystalline solid.[1][2][4] Its properties are summarized in the tables below, providing a foundation for its application in organic synthesis and medicinal chemistry. The molecule consists of a five-membered thiophene ring with a carboxylic acid group at the 2-position.[1][5] It is the conjugate acid of a this compound.[1][6]

Table 1: Physical and Chemical Properties of Thiophene-2-Carboxylic Acid

PropertyValueReferences
Molecular Formula C₅H₄O₂S[4][7]
Molecular Weight 128.15 g/mol [4][7][8]
Appearance White to off-white or light yellow solid/crystal powder[1][2][4][9]
Melting Point 125-127 °C[1][4][7]
Boiling Point 260 °C[1][4][9]
Density 1.42 g/cm³[1][4]
Water Solubility 80 g/L (at 20 °C)[1][4]
Solubility Soluble in hot water, ethanol, and ether; slightly soluble in chloroform (B151607) and acetone.[1][4][10]
pKa 3.49 - 3.51 (at 25 °C)[1][4][9]
Vapor Pressure 0.00639 - 0.0078 mmHg (at 25 °C)[4][8][9]
Flash Point 259-261 °C[1][4]
LogP (o/w) 1.570[1][11]

Table 2: Spectroscopic Data for Thiophene-2-Carboxylic Acid and Derivatives

Spectroscopic TechniqueKey Features and References
¹H NMR Spectral data available for methyl this compound.[12]
¹³C NMR Spectral data available.[8]
IR Spectroscopy Infrared reference spectra are available for thiophene-2-carboxaldehyde and ethyl this compound.[13][14]
UV-Vis Spectroscopy UV-Vis spectra in methanol (B129727) are available for thiophene-2-carboxylic acid.[15]
Mass Spectrometry Mass spectral data (electron ionization) is available for ethyl this compound.[13][16]

Synthesis and Reactivity

The synthesis of thiophene-2-carboxylic acid and its derivatives is a cornerstone of thiophene chemistry, enabling the creation of diverse molecular architectures.

Common Synthetic Routes

Several methods are employed for the synthesis of the thiophene-2-carboxylic acid core:

  • Oxidation of 2-Substituted Thiophenes: A practical and common method involves the oxidation of 2-acetylthiophene (B1664040).[5][7] The oxidation of 2-acetylthiophene with hypochlorite (B82951) is often used because direct oxidation of alkylthiophenes can lead to the breakdown of the thiophene ring.[1][5] Another precursor is thiophene-2-carboxaldehyde, which can also be oxidized to the corresponding carboxylic acid.[7]

  • Direct Carboxylation: Thiophene can be directly carboxylated using carbon dioxide in a base-mediated medium of carbonates and carboxylates, which facilitates the cleavage of the C-H bond.[17] This reaction can yield this compound at lower temperatures (around 200 °C) and thiophene-2,5-dicarboxylate at higher temperatures (above 220 °C).[17]

  • Flow Chemistry Synthesis: A continuous flow-based protocol has been developed for synthesizing thiophene-2-carboxylates starting from ketal-functionalized β-nitroacrylates and thioacetic acid.[18] This method involves a conjugate addition, elimination of nitrous acid, and a final acid-promoted cyclization.[18]

  • Catalytic Synthesis: Thiophene can react with a CCl₄-CH₃OH system in the presence of catalysts like VO(acac)₂, Fe(acac)₃, or Mo(CO)₆ to produce methyl 2-thiophenecarboxylate.[19]

Key Reactions

Thiophene-2-carboxylic acid is a versatile intermediate for further functionalization:

  • Esterification: The carboxylic acid can be readily converted to its corresponding esters, such as ethyl or methyl this compound, which are also valuable intermediates.[16]

  • Amide Formation: The acid can be coupled with various amines to form thiophene-2-carboxamides, a scaffold present in numerous biologically active compounds.[20][21]

  • Halogenation: The thiophene ring can be halogenated to produce building blocks like 4,5-Dichlorothiophene-2-carboxylic Acid, providing multiple reactive sites for further chemical transformations.[3][22]

  • Lithiation: Treatment with strong bases like LDA can lead to double deprotonation, creating a 5-lithio derivative that serves as a precursor to many 5-substituted derivatives.[7]

  • Coupling Reactions: As a substrate, it is widely used in various coupling reactions and olefinations.[7] Copper(I) this compound, for instance, is an effective catalyst for Ullmann coupling reactions.[7][23]

G General Synthesis Workflow for Thiophene-2-Carboxamide Derivatives cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product T2CA Thiophene-2-carboxylic acid Coupling Amide Coupling T2CA->Coupling Coupling Reagents (e.g., EDC, DCC) Amine Primary/Secondary Amine (R-NH₂) Amine->Coupling Product Thiophene-2-carboxamide Derivative Coupling->Product Formation of Amide Bond

A generalized workflow for synthesizing thiophene-2-carboxamide derivatives.

Experimental Protocols

Detailed methodologies are crucial for the synthesis, characterization, and evaluation of this compound derivatives.

Protocol 1: Synthesis of Thiophene-2-Carboxylic Acid via Haloform Reaction

This protocol is adapted from the industrial "acetyl process" which involves the acetylation of thiophene followed by a haloform reaction.[24]

  • Acetylation of Thiophene: Thiophene is acylated using acetic anhydride (B1165640) with a strong protic acid catalyst, such as ortho-phosphoric acid, to yield 2-acetylthiophene.[24] The reaction mixture is heated, and upon completion, it undergoes an aqueous workup to isolate the product.[24]

  • Haloform Reaction: The resulting 2-acetylthiophene is subjected to a haloform reaction using a hypochlorite solution (e.g., sodium hypochlorite).[1][5] This reaction oxidizes the acetyl group to a carboxylate.

  • Acidification and Purification: The reaction mixture is acidified to protonate the carboxylate, precipitating the thiophene-2-carboxylic acid. The crude product can be purified by crystallization from hot water and then dried under a vacuum.[1][5]

Protocol 2: Cell Viability Assessment by MTT Assay

This protocol is used to determine the cytotoxic effects of thiophene-based compounds on cancer cell lines.[25]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[25]

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the thiophene derivative. A vehicle control (e.g., 0.1% DMSO) is included. The plates are incubated for another 24-72 hours.[25]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a few hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength to determine cell viability relative to the control.

G Experimental Workflow for In Vitro Cytotoxicity Screening Start Seed Cancer Cells in 96-well Plates Incubate1 Incubate 24h (Cell Attachment) Start->Incubate1 Treat Treat with Thiophene Derivative (Varying Conc.) Incubate1->Treat Incubate2 Incubate 24-72h (Compound Exposure) Treat->Incubate2 Assay Perform Cell Viability Assay (e.g., MTT, MTS) Incubate2->Assay Measure Measure Absorbance/ Luminescence Assay->Measure Analyze Data Analysis (Calculate IC₅₀) Measure->Analyze

A typical workflow for evaluating the in vitro cytotoxicity of novel compounds.

Applications in Research and Drug Development

The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its electron-rich nature and bioisosteric properties, which enhance its interactions with biological targets.[26] this compound derivatives are integral to a multitude of therapeutic agents.

  • Anti-inflammatory Drugs: It is a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) such as Suprofen and Tiaprofenic acid.[7][26]

  • Anticancer Agents: Thiophene carboxamides have been investigated as potent anticancer agents.[20][27] For example, OSI-930, a potential anti-cancer drug, contains a thiophene-2-carboxylic acid amide moiety.[26][28]

  • Antimicrobial and Antifungal Agents: Derivatives have shown significant antibacterial and antifungal activities.[20][29]

  • Antithrombotic Agents: The marketed antithrombotic drug Rivaroxaban incorporates a thiophene-2-carboxamide structure.[20]

  • Material Science: Thiophene derivatives are used in the development of organic electronics, including organic semiconductors for OLEDs and photovoltaic cells, and as intermediates in the manufacturing of dyes.[2][23]

Role in Signaling Pathways

The diverse biological activities of thiophene derivatives stem from their ability to interact with various cellular targets and signaling pathways.[30] For instance, certain thiophene-based anticancer compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.

G Hypothetical Apoptosis Pathway Induced by a Thiophene Derivative Drug Thiophene Derivative (e.g., Anticancer Agent) Target Cellular Target (e.g., Kinase, Tubulin) Drug->Target Signal Signal Transduction Cascade Target->Signal Bcl2 Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2) Signal->Bcl2 Caspase9 Caspase-9 Activation Signal->Caspase9 Bcl2->Caspase9 promotes Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A simplified, hypothetical signaling pathway for apoptosis induction.

References

Spectroscopic Profile of Thiophene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for thiophene-2-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its corresponding acid, thiophene-2-carboxylic acid. The data for the carboxylic acid is highly relevant as the carboxylate form is the major species at physiological pH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for Thiophene-2-carboxylic acid

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.56Singlet--COOH
7.80Doublet of doublets3.67, 1.16H5
7.78Doublet of doublets5.03, 1.16H3
7.15Doublet of doublets5.03, 3.67H4

Solvent: acetone-d6, 300 MHz Spectrometer

Table 2: 13C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmAssignment
165-185C=O
133.6C2
132.3C5
127.7C3
125.7C4

Instrument: Varian FT-80[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Thiophene-2-carboxylic Acid [2]

Wavenumber (cm-1)IntensityAssignment
2500-3300BroadO-H stretch (from hydrogen-bonded dimer)
3113-3083MediumAromatic C-H stretch
1710-1760StrongC=O stretch
1528MediumC=C stretch (ring)
1413MediumC=C stretch (ring)
1352MediumC-C stretch (ring)
1283MediumC-H in-plane bend
852, 649MediumC-S stretch
910, 858MediumC-H out-of-plane bend

For the carboxylate form (e.g., sodium this compound), the broad O-H stretch disappears and is replaced by characteristic asymmetric and symmetric stretching bands of the COO- group in the regions of 1510-1650 cm-1 and 1280-1400 cm-1, respectively.[3]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Thiophene-2-carboxylic acid [4][5]

m/zRelative IntensityAssignment
128High[M]+ (Molecular Ion)
111High[M-OH]+
83Medium[M-COOH]+

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain 1H and 13C NMR spectra of this compound.

Materials:

  • Thiophene-2-carboxylic acid or a salt form (e.g., Sodium this compound)

  • Deuterated solvent (e.g., acetone-d6, DMSO-d6)

  • NMR tubes

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for the desired nucleus (1H or 13C).

  • 1H NMR Acquisition:

    • Acquire the spectrum using standard parameters. A spectral width of 0-15 ppm is typically sufficient.

    • The carboxylic acid proton may exhibit a broad signal between 10-13 ppm.[6]

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum. A spectral width of 0-200 ppm is standard.

    • The carboxyl carbon typically appears in the 165-185 ppm region.[7][8]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the 1H spectrum and identify chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of this compound.

Materials:

  • Thiophene-2-carboxylic acid

  • Potassium bromide (KBr) powder (for solid samples) or a suitable solvent (for solution)

  • Mortar and pestle

  • Pellet press

  • FT-IR spectrometer with a suitable detector

Procedure (KBr Pellet Method): [2]

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm-1.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of this compound and its fragments.

Materials:

  • Thiophene-2-carboxylic acid

  • A suitable solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)

Procedure (Electron Ionization - GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

  • Instrumentation:

    • The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation and purification.

    • In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analysis:

    • The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis:

    • The detector records the abundance of each ion.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The fragmentation of thiophene (B33073) derivatives often involves predictable patterns.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Output Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Solution Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (1H, 13C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI or ESI) Prep_MS->MS Process_NMR Fourier Transform, Phasing, Referencing NMR->Process_NMR Process_IR Background Subtraction, Peak Identification IR->Process_IR Process_MS Identify Molecular Ion, Analyze Fragmentation MS->Process_MS Structure Structural Elucidation & Data Reporting Process_NMR->Structure Process_IR->Structure Process_MS->Structure

References

The Diverse Biological Landscape of Thiophene-2-Carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene (B33073) and its derivatives represent a cornerstone in the field of medicinal chemistry, recognized for their wide array of pharmacological activities.[1] The five-membered heterocyclic ring containing a sulfur atom provides a versatile scaffold for developing novel therapeutic agents.[1][2] This guide delves into the core biological activities of a specific and promising class: thiophene-2-carboxylate derivatives. We will explore their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important class of compounds.

Anticancer Activity: Targeting Malignant Cells

This compound and its amide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines.[3][4] Research has shown activity against breast, liver, leukemia, melanoma, and colorectal cancer cell lines.[3] The mechanisms underlying these anticancer effects are multifaceted and appear to be influenced by the specific substitutions on the thiophene ring.[4]

Several key mechanisms of action have been proposed:

  • Enzyme Inhibition: Certain derivatives function as inhibitors of crucial signaling proteins involved in cancer progression, such as protein tyrosine phosphatase 1B (PTP1B) and vascular endothelial growth factor receptor 2 (VEGFR-2).[3][4][5]

  • Induction of Apoptosis: Many thiophene-2-carboxamide derivatives have been shown to induce programmed cell death (apoptosis) through the activation of caspases and the disruption of the mitochondrial membrane potential.[3][4]

  • Tubulin Polymerization Inhibition: Some compounds exhibit anticancer activity by interfering with the polymerization of tubulin, a critical process for cell division.[4][6]

  • Cell Cycle Arrest: The ability to halt the cell cycle, often at the G2/M phase, is another mechanism by which these derivatives can inhibit cancer cell proliferation.[4][5]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activities of various this compound and related derivatives against different cancer cell lines, presented as IC50, EC50, or CC50 values, which represent the concentration required to inhibit 50% of cell growth or viability.

Compound/DerivativeCancer Cell LineActivity (µM)Reference
Thiophene-2-carboxamides with aryl substituentsBreast, liver, leukemiaCytotoxic[3]
2-bromo-5-(2-methylphenyl)thiophene (BMPT)HepG2, Caco-2EC50 in low µM range[3]
Oxime derivative of BMPTMCF-7IC50 = 0.28[3]
F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate)Lymphoma (CCRF-CEM), Leukemia (JURKAT, HL-60), Breast (MDA-MB-231), Pancreatic (PANC-1), Malignant Melanoma (A375)CC50 in µM range[3]
Thiophene-2-carboxamide derivative 5bMCF-7IC50 = 0.09[7]
Thiophene-2-carboxamide derivative 5cMCF-7IC50 = 2.22[7]
Thiophene-2-carboxamide derivative 5cHepG2IC50 = 0.72[7]
Thieno[3,2-d]pyrimidine-6-carboxamide (7f)HT-29IC50 = 2.18[7]
Thieno[3,2-d]pyrimidine-6-carboxamide (7f)MCF-7IC50 = 4.25[7]
Thiophene carboxamide 2bHep3BIC50 = 5.46[6]
Thiophene carboxamide 2dHep3BIC50 = 8.85[6]
Thiophene carboxamide 2eHep3BIC50 = 12.58[6]
Thiophene carboxamide 5HepG-22.3-fold higher cytotoxicity than Sorafenib[5]
Thiophene carboxamide 21HepG-21.7-fold higher cytotoxicity than Sorafenib[5]
Experimental Protocol: Cell Viability Assessment by MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for determining the cytotoxic effects of compounds on cancer cell lines.[4][7]

Materials:

  • This compound derivative of interest

  • Cancer cell lines (e.g., MCF-7, HepG2, A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in the complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway: Apoptosis Induction

apoptosis_pathway cluster_cell Cancer Cell Thiophene This compound Derivative Mitochondrion Mitochondrion Thiophene->Mitochondrion disrupts potential CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 ActivatedCaspase9 Caspase-9 Caspase9->ActivatedCaspase9 activation Caspase3 Pro-Caspase-3 ActivatedCaspase9->Caspase3 ActivatedCaspase3 Caspase-3 Caspase3->ActivatedCaspase3 activation Apoptosis Apoptosis ActivatedCaspase3->Apoptosis

Caption: Apoptosis induction by a this compound derivative.

Antimicrobial Activity: Combating Pathogens

This compound derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria, including drug-resistant strains.[8][9] Studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria such as Acinetobacter baumannii, Escherichia coli, Staphylococcus aureus, and Clostridium difficile.[8][9][10]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) and MIC50 values for several thiophene derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeBacterial StrainActivity (mg/L or µg/mL)Reference
Thiophene derivativesA. baumannii ATCC 17978, E. coli ATCC 25922MIC: 4 - 64 mg/L[8]
Compound 4Colistin-Resistant A. baumanniiMIC50: 16 mg/L[8][9]
Compound 5Colistin-Resistant A. baumanniiMIC50: 16 mg/L[8][9]
Compound 8Colistin-Resistant A. baumanniiMIC50: 32 mg/L[8][9]
Compound 4Colistin-Resistant E. coliMIC50: 8 mg/L[8][9]
Compound 5Colistin-Resistant E. coliMIC50: 32 mg/L[8][9]
Compound 8Colistin-Resistant E. coliMIC50: 32 mg/L[8][9]
Spiro–indoline–oxadiazole derivative 17C. difficileMIC: 2 - 4 µg/mL[10]
2-thiophene carboxylic acid thioureidesGram-negative clinical strainsMIC: 31.25 - 250 µg/mL[11]
2-thiophene carboxylic acid thioureidesAntifungalMIC: 31.25 - 62.5 µg/mL[11]
2-thiophene carboxylic acid thioureidesBacillus subtilisMIC: 7.8 - 125 µg/mL[11]
2-thiophene carboxylic acid thioureidesMulti-drug resistant S. aureusMIC: 125 - 500 µg/mL[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Materials:

  • This compound derivative

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial twofold dilutions of the thiophene derivative in CAMHB in a 96-well microtiter plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound.

  • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Experimental Workflow: Antimicrobial Screening

antimicrobial_workflow cluster_workflow Antimicrobial Screening Workflow Start Synthesis of Thiophene Derivatives PrimaryScreen Primary Screening (e.g., Disk Diffusion) Start->PrimaryScreen MIC MIC Determination (Broth Microdilution) PrimaryScreen->MIC Active Compounds TimeKill Time-Kill Curve Assay MIC->TimeKill Potent Compounds Mechanism Mechanism of Action Studies (e.g., Membrane Permeabilization) TimeKill->Mechanism End Lead Compound Identification Mechanism->End

Caption: Workflow for screening new antimicrobial thiophene derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Certain this compound derivatives have demonstrated notable anti-inflammatory properties.[12][13] The anti-inflammatory potential of these compounds is often evaluated using in vivo models, such as the carrageenan-induced rat paw edema model.[12] The proposed mechanism of action for their anti-inflammatory effects often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[13][14]

Quantitative Data: Anti-inflammatory Activity

The following table shows the percentage of edema inhibition by a synthesized thiophene derivative in an in-vivo anti-inflammatory activity assay.

CompoundMethodResultReference
Ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates (Compound 1c)Carrageenan-induced rat paw edemaShowed maximum inhibitory activity[12]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Method

This in-vivo method is widely used to screen for the acute anti-inflammatory activity of new compounds.[12]

Materials:

  • This compound derivative

  • Carrageenan solution (1% in saline)

  • Standard anti-inflammatory drug (e.g., Ibuprofen)

  • Albino Wistar rats

  • Plethysmometer

Procedure:

  • Divide the rats into groups (control, standard, and test groups).

  • Deprive the animals of food for 12 hours before the experiment, with water provided ad libitum.

  • Administer the test compound or the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Logical Relationship: Arachidonic Acid Cascade

arachidonic_acid_cascade cluster_cascade Arachidonic Acid Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes NSAIDs Thiophene Derivatives (Potential Inhibitors) NSAIDs->COX NSAIDs->LOX

Caption: Inhibition points in the arachidonic acid cascade.

Other Notable Biological Activities

Beyond the primary areas discussed, this compound derivatives have shown promise in other therapeutic areas, primarily through enzyme inhibition.

  • Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) Inhibition: Certain benzothiophene (B83047) carboxylate derivatives act as allosteric inhibitors of BDK, suggesting potential applications in metabolic diseases like maple syrup urine disease.[15]

  • Acetylcholinesterase (AChE) Inhibition: Some thiophene derivatives have been identified as potent inhibitors of AChE, indicating their potential for the treatment of Alzheimer's disease.[16][17]

  • Urokinase (uPa) Inhibition: Thiophene-2-carboxamidines have been developed as inhibitors of urokinase, a serine protease implicated in cancer progression.[18]

  • Antioxidant Activity: Several thiophene-2-carboxamide derivatives have been evaluated for their antioxidant properties, with some showing significant radical scavenging activity.[19]

Quantitative Data: Other Biological Activities
Compound/DerivativeTargetActivityReference
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)BDKIC50 = 3.19 µM[15]
2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId)Acetylcholinesterase60% inhibition[16]
Thiophene-2-carboxamide 5bPTP1BIC50 = 5.25 µM[7]
Thieno[3,2-d]pyrimidine-6-carboxamide (7f)PI3KαIC50 = 1.26 µM[7]
Thiophene carboxamide 5VEGFR-2IC50 = 0.59 µM[5]
Thiophene carboxamide 21VEGFR-2IC50 = 1.29 µM[5]
3-amino thiophene-2-carboxamide 7aAntioxidant (ABTS method)62.0% inhibition[19]

Conclusion

This compound derivatives constitute a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their potential in treating metabolic and neurodegenerative diseases, underscores their importance in modern drug discovery. The ability to readily modify the thiophene scaffold allows for the fine-tuning of their pharmacological profiles, paving the way for the development of novel and more effective therapeutic agents. Future research should continue to explore the vast chemical space of this compound derivatives, focusing on optimizing their potency, selectivity, and pharmacokinetic properties to translate their preclinical promise into clinical realities.

References

Unlocking the Potential: An In-depth Technical Guide to the Electronic Properties of Novel Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene (B33073) and its derivatives have emerged as a cornerstone in the field of organic electronics, offering a versatile platform for the development of advanced materials with tunable electronic properties. Their inherent chemical stability, coupled with the ability to systematically modify their structure, has led to their widespread application in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive investigation into the electronic properties of novel thiophene derivatives, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this dynamic field.

Core Electronic Properties of Thiophene Derivatives

The performance of organic electronic devices is intrinsically linked to the fundamental electronic properties of the active materials. For thiophene derivatives, the most critical parameters include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the resulting energy gap (Eg), and the charge carrier mobility (µ). These properties dictate the efficiency of charge injection, transport, and separation within a device.

HOMO/LUMO Energy Levels and Band Gap

The HOMO and LUMO energy levels are crucial for determining the charge injection barriers from electrodes and for defining the open-circuit voltage in organic solar cells. The energy gap, the difference between the LUMO and HOMO levels, determines the optical absorption properties of the material.[1] These parameters can be experimentally determined using techniques such as cyclic voltammetry (CV) and UV-Vis spectroscopy.

A variety of novel thiophene derivatives have been synthesized and characterized to fine-tune these energy levels. For instance, donor-acceptor (D-A) copolymers incorporating thiophene as the donor unit have shown significant promise.[2][3][4] The introduction of electron-withdrawing groups can lower both HOMO and LUMO levels, while extending the π-conjugation length, for example by increasing the number of thiophene units in an oligomer, generally leads to a smaller energy gap.[1]

Below is a summary of the electronic properties of several recently reported thiophene derivatives:

Compound ClassSpecific DerivativeHOMO (eV)LUMO (eV)Band Gap (eV)Measurement Technique
Oligothiophenes 5-Ethynyl-2,2':5',2''-terthiophene-5.63-2.992.64Cyclic Voltammetry, UV-Vis
Dicyanovinyl-bithiophene (DCV-2T)-6.30-4.052.25Cyclic Voltammetry, UV-Vis
Fused Thiophenes Naphthodithieno[3,2-b]thiophene-C10-5.41-2.163.25Cyclic Voltammetry, UV-Vis
Benzothieno[2,3-b]thiophene Derivative-5.30-2.203.10Cyclic Voltammetry, UV-Vis
Donor-Acceptor Polymers PFDPP2T (Fluorene-DPP-Thiophene)-5.40-3.402.00Cyclic Voltammetry, UV-Vis
Thiophene-Benzothiadiazole Copolymer-5.52-3.452.07Cyclic Voltammetry, UV-Vis

Note: The exact values can vary depending on the specific experimental conditions and measurement techniques.

Charge Carrier Mobility

Charge carrier mobility (µ) is a measure of how quickly charge carriers (electrons or holes) can move through a material under the influence of an electric field. High charge carrier mobility is essential for achieving high-performance OFETs and efficient charge extraction in OPVs. The mobility is highly dependent on the molecular packing and crystallinity of the thin film.[5]

Thiophene derivatives have demonstrated some of the highest charge carrier mobilities among organic semiconductors. Fused thiophene systems, in particular, tend to exhibit high mobilities due to their rigid, planar structures which facilitate strong intermolecular π-π stacking.[5][6]

Here is a compilation of charge carrier mobilities for various thiophene-based OFETs:

Compound ClassSpecific DerivativeHole Mobility (µh) (cm²/Vs)Electron Mobility (µe) (cm²/Vs)On/Off Ratio
Oligothiophenes Ethyl-substituted sexithiophene1.1-10⁴
Fused Thiophenes Pentathienoacene (PTA)0.045->10⁶
Naphthodithieno[3,2-b]thiophene-C100.22->10⁶
Benzothieno[2,3-b]thiophene Derivative0.46->10⁷
Donor-Acceptor Copolymers Diketopyrrolopyrrole-Thiophene Copolymer>1.0Ambipolar>10⁵

Note: Mobility values are highly dependent on device architecture, fabrication conditions, and measurement parameters.

Experimental Protocols

Accurate and reproducible characterization of the electronic properties of novel thiophene derivatives is paramount. The following sections provide detailed methodologies for key experiments.

Synthesis of Thiophene Derivatives

The synthesis of novel thiophene derivatives often involves cross-coupling reactions to construct the desired π-conjugated backbone. The Stille and Suzuki coupling reactions are among the most widely used and versatile methods.[7][8]

Suzuki Coupling for the Synthesis of Aryl-Substituted Thiophenes:

  • Reactants: A thiophene derivative bearing a boronic acid or boronic ester group is reacted with an aryl halide (or triflate) in the presence of a palladium catalyst and a base.

  • Catalyst: A common catalyst is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Base: An aqueous solution of a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically used.

  • Solvent: A two-phase solvent system, such as toluene/water or THF/water, is often employed.

  • Procedure: The reactants, catalyst, and base are dissolved in the solvent system and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Work-up: After the reaction is complete, the organic layer is separated, washed, dried, and the solvent is removed. The crude product is then purified, typically by column chromatography or recrystallization.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a material.

  • Instrumentation: A potentiostat with a three-electrode cell setup is required. The three electrodes are a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Sample Preparation: The thiophene derivative is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆) at a concentration of approximately 1x10⁻³ M.[9] The solution must be deoxygenated by bubbling with an inert gas like nitrogen or argon.

  • Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The current response is measured as a function of the applied potential.

  • Data Analysis: The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the cyclic voltammogram. The HOMO and LUMO energy levels can then be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

    • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap of a material by measuring its absorption of ultraviolet and visible light.

  • Sample Preparation: The thiophene derivative can be measured in a dilute solution (e.g., in chloroform (B151607) or THF) or as a thin film deposited on a transparent substrate like quartz.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Measurement: The absorbance of the sample is measured over a range of wavelengths. A reference cuvette containing only the solvent (for solutions) or a bare substrate (for thin films) is used to obtain a baseline.

  • Data Analysis: The optical band gap (Eg) is estimated from the onset of the absorption edge in the UV-Vis spectrum using the Tauc plot method. The relationship between the absorption coefficient (α) and the photon energy (hν) is used, where for a direct band gap semiconductor, a plot of (αhν)² versus hν should yield a straight line. The x-intercept of this line gives the optical band gap.

Organic Field-Effect Transistor (OFET) Fabrication and Characterization

OFETs are fabricated to measure the charge carrier mobility of the thiophene derivative.[10] A common device architecture is the bottom-gate, top-contact (BGTC) configuration.

  • Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is often used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is thoroughly cleaned.

  • Dielectric Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (SAM) of a material like octadecyltrichlorosilane (B89594) (OTS) to improve the ordering of the organic semiconductor.

  • Semiconductor Deposition: The thiophene derivative is dissolved in a suitable solvent and deposited onto the treated substrate, typically by spin-coating or drop-casting. The film is then often annealed to improve crystallinity.

  • Source and Drain Electrode Deposition: Source and drain electrodes (e.g., gold) are deposited on top of the semiconductor layer through a shadow mask using thermal evaporation.

  • Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in an inert atmosphere (e.g., a glovebox).

    • Output Characteristics: The drain current (I_D) is measured as a function of the drain-source voltage (V_DS) for different gate-source voltages (V_GS).

    • Transfer Characteristics: The drain current (I_D) is measured as a function of the gate-source voltage (V_GS) at a constant drain-source voltage (V_DS).

  • Mobility Calculation: The charge carrier mobility in the saturation regime is calculated from the transfer characteristics using the following equation:

    • I_D = (µ * C_i * W) / (2 * L) * (V_GS - V_th)² where C_i is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and V_th is the threshold voltage.

Visualizing Workflows and Relationships

Understanding the logical flow of experiments and the relationships between molecular structure and electronic properties is crucial for efficient research.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_properties Electronic Properties Synthesis Synthesis of Thiophene Derivative Purification Purification (Chromatography, Recrystallization) Synthesis->Purification CV Cyclic Voltammetry Purification->CV UV_Vis UV-Vis Spectroscopy Purification->UV_Vis OFET_Fab OFET Fabrication Purification->OFET_Fab HOMO_LUMO HOMO/LUMO Levels CV->HOMO_LUMO Band_Gap Energy Gap UV_Vis->Band_Gap OFET_Char OFET Characterization OFET_Fab->OFET_Char Mobility Charge Carrier Mobility OFET_Char->Mobility

General workflow for the investigation of electronic properties.

The relationship between the molecular structure of thiophene derivatives and their electronic properties can be visualized to guide the design of new materials.

Structure_Property_Relationship cluster_structure Molecular Structure Modification cluster_properties Impact on Electronic Properties Conjugation Increase π-Conjugation (e.g., more thiophene units) BandGap Energy Gap Conjugation->BandGap Decreases EWG Introduce Electron- Withdrawing Groups (EWGs) HOMO HOMO Level EWG->HOMO Lowers LUMO LUMO Level EWG->LUMO Lowers EDG Introduce Electron- Donating Groups (EDGs) EDG->HOMO Raises EDG->LUMO Raises Planarity Enhance Molecular Planarity (e.g., fused rings) Mobility Charge Carrier Mobility Planarity->Mobility Increases

Structure-property relationships in thiophene derivatives.

By systematically exploring these structure-property relationships, researchers can rationally design and synthesize novel thiophene derivatives with tailored electronic properties for next-generation organic electronic devices. This guide serves as a foundational resource to facilitate these endeavors, providing the necessary data, protocols, and conceptual frameworks to accelerate innovation in this exciting field.

References

The Thiophene-2-Carboxylate Scaffold: A Cornerstone in Modern Drug Discovery and Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The thiophene (B33073) ring, a five-membered sulfur-containing heterocycle, stands as a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties make it a versatile building block for a vast array of therapeutic agents.[1][2] The thiophene nucleus is a key component in numerous marketed drugs and is extensively explored for developing novel molecules with potent biological profiles.[3][4] Specifically, the thiophene-2-carboxylate and its amide derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[5][6][7][8]

The aromaticity and planar structure of the thiophene ring facilitate effective binding to various biological targets, while its susceptibility to functionalization allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[9] The sulfur atom within the ring can participate in hydrogen bonding, further enhancing drug-receptor interactions.[10] This guide provides a comprehensive overview of the this compound scaffold, covering its synthesis, diverse biological applications, mechanisms of action, and the experimental protocols crucial for its evaluation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a focal point of chemical research, enabling the creation of compounds with tailored functionalities. Several methodologies have been developed, ranging from classical reactions to modern continuous-flow protocols.

Common Synthetic Strategies:

  • Gewald Synthesis: This is a multicomponent reaction that involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (like ethyl cyanoacetate) and elemental sulfur in the presence of a base (e.g., diethylamine (B46881) or morpholine).[10][11] This method is highly efficient for producing 2-aminothiophene-3-carboxylates, which are versatile intermediates.[11]

  • Paal-Knorr Synthesis: This reaction transforms 1,4-dicarbonyl compounds into thiophenes using sulfiding agents like phosphorus pentasulfide or Lawesson's reagent under acidic conditions.[10]

  • From β-nitroacrylates: A continuous flow-based protocol has been developed for synthesizing thiophene-2-carboxylates starting from ketal-functionalized β-nitroacrylates and thioacetic acid. This process involves a conjugate addition, base-induced elimination of nitrous acid, and an acid-promoted cyclization-aromatization.[12]

  • Amide Coupling: Thiophene-2-carboxylic acids can be readily converted to their corresponding carboxamides. A common method involves activating the carboxylic acid with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base such as triethylamine (B128534) (Et3N) and often an additive like 1-hydroxybenzotriazole (B26582) (HOBt), followed by the addition of the desired amine.[6][13][14] Another approach is to first convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) and then react it with an amine.[9]

Biological Activities and Therapeutic Applications

Derivatives of the this compound scaffold exhibit a remarkable range of biological activities, positioning them as promising candidates for treating various diseases.

Anticancer Activity

Thiophene-2-carboxamide derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a multitude of cancer cell lines.[9][15] Their mechanisms of action are diverse and often depend on the specific substitutions on the scaffold.[15]

Mechanisms of Action:

  • Enzyme Inhibition: Certain derivatives act as potent inhibitors of key signaling proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), protein tyrosine phosphatase 1B (PTP1B), and Janus kinase 2 (JAK2).[9][15][16]

  • Apoptosis Induction: Many thiophene compounds induce programmed cell death (apoptosis) by activating caspases and disrupting the mitochondrial membrane potential.[15] For instance, 2-bromo-5-(2-methylphenyl)thiophene (BMPT) has been shown to activate caspase-3, -8, and -9 while suppressing Bcl-2.[9]

  • Cell Cycle Arrest: Some thiophene-containing molecules can halt the cell cycle, typically at the G2/M phase, thereby inhibiting cancer cell proliferation.[15]

  • Tubulin Polymerization Inhibition: The scaffold can be designed to mimic combretastatin (B1194345) A-4 (CA-4), a known tubulin polymerization inhibitor, leading to antiproliferative effects.[6]

Quantitative Data: Anticancer Activity

Compound Class/DerivativeCancer Cell LineActivity MetricValueReference
Phenyl-thiophene-carboxamide (2b)Hep3B (Liver)IC505.46 µM[6]
Phenyl-thiophene-carboxamide (2d)Hep3B (Liver)IC508.85 µM[6]
Phenyl-thiophene-carboxamide (2e)Hep3B (Liver)IC5012.58 µM[6]
2-amino-3-(2-nitrophenylsulfonyl)thiophene (7e)HIV-1 Infected CellsEC503.8 µg/mL[17]
Naphthyl-substituted aminopyrrole (13d)Human Cytomegalovirus (CMV)IC500.3 µg/mL[17]
Thiophene aryl amides (8i-k)Leukemia, Breast, Colon-Moderate Activity[17]
TP 5 (2,3-fused thiophene)HepG2, SMMC-7721-Higher activity than paclitaxel[18]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Antimicrobial Activity

Thiophene derivatives, including those based on the this compound core, show significant potential in combating bacterial and fungal infections, including drug-resistant strains.[3][19][20]

Mechanisms of Action: The antibacterial action can involve various mechanisms, including the inhibition of essential bacterial enzymes or disruption of the cell membrane.[21][22] For example, molecular docking studies suggest that some thiophene derivatives can bind to enzymes like D-alanine ligase, which is crucial for bacterial cell wall synthesis.[22] Others show potential for inhibiting β-lactamase enzymes in resistant bacteria.[23]

Quantitative Data: Antibacterial Activity

Compound Class/DerivativeBacterial StrainActivity MetricValueReference
Amino thiophene-2-carboxamide (7b)P. aeruginosaActivity Index vs Ampicillin86.9%[3][24]
Amino thiophene-2-carboxamide (7b)S. aureusActivity Index vs Ampicillin83.3%[3][24]
Amino thiophene-2-carboxamide (7b)B. subtilisActivity Index vs Ampicillin82.6%[3][24]
Hydroxy thiophene-2-carboxamide (3b)B. subtilisActivity Index vs Ampicillin78.3%[3]
Hydroxy thiophene-2-carboxamide (3b)P. aeruginosaActivity Index vs Ampicillin78.3%[3]
2-ethylhexyl-5-(p-tolyl)this compound (4F)XDR Salmonella TyphiMIC3.125 µg/mL[25]
Thiophene Carboxylic Acid ThioureidesGram-negative clinical strainsMIC31.25 - 250 µg/mL[26]
Thiophene Carboxylic Acid ThioureidesBacillus subtilisMIC7.8 - 125 µg/mL[26]
Thiophene Carboxylic Acid ThioureidesMulti-drug resistant S. aureusMIC125 - 500 µg/mL[26]
Spiro-indoline-oxadiazole (17)C. difficileMIC2 - 4 µg/mL[22]

MIC: Minimum Inhibitory Concentration. XDR: Extensively Drug-Resistant.

Antiviral Activity

The thiophene scaffold is also a key feature in the development of novel antiviral agents, with activity reported against a range of viruses including norovirus, human immunodeficiency virus (HIV-1), human cytomegalovirus (CMV), varicella-zoster virus (VZV), and Ebola virus.[13][14][17]

Mechanisms of Action:

  • Entry Inhibition: Some thiophene derivatives have been identified as potent Ebola virus entry inhibitors. They are thought to disrupt the interaction between the viral glycoprotein (B1211001) (GP) and the host's Niemann-Pick C1 (NPC1) protein, a critical step for viral entry into the host cell.[14][27]

  • Enzyme Inhibition: As with other therapeutic areas, enzyme inhibition is a plausible mechanism. For HIV-1, diarylsulfone derivatives containing a thiophene ring have been evaluated, building on SAR from known HIV-1 inhibitors.[17]

Quantitative Data: Antiviral Activity

Compound Class/DerivativeVirusCell LineActivity MetricValueReference
5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide (1)Norovirus-EC5037 µM[13]
3,5-di-chloro-thiophene analog (2k)Norovirus-EC506.6 µM[13]
4,6-di-fluoro-benzothiazole analog (3j)Norovirus-EC505.6 µM[13]
Hybrid Compound (4b)Norovirus-EC500.53 µM[13]
3-arylsulfonyl-2-(trifluoroacetamido)thiophenes (8c-g)CMV and/or VZV-IC500.1 - 10 µg/mL[17]
Thiophene derivative (57)Ebola Virus (pEBOV)-EC500.19 µM[14]
Thiophene derivative (57)Sudan Virus (pSUDV)-EC501.68 µM[14]

EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration.

Anti-inflammatory Activity

Thiophene-based compounds are well-established anti-inflammatory agents, with commercial drugs like Tinoridine and Tiaprofenic acid serving as prime examples.[4][7][28] Research continues to explore new derivatives for improved efficacy and safety profiles.

Mechanisms of Action: The primary mechanism for the anti-inflammatory effects of many thiophene derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[7][28] These enzymes are central to the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. By inhibiting COX-1 and/or COX-2, these compounds reduce the pain, swelling, and fever associated with inflammation.[28]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the role of the this compound scaffold.

G cluster_workflow General In Vitro Evaluation Workflow cluster_moa synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization screening Primary Screening (e.g., MTT Assay for Cytotoxicity) characterization->screening ic50 Determine IC50/EC50 Values screening->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Caspase-Glo) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle target Target-Based Assays (e.g., Kinase Inhibition) mechanism->target

Caption: General workflow for the in vitro evaluation of thiophene derivatives.

G Thiophene Thiophene-2-Carboxamide Derivative Bax Bax Activation Thiophene->Bax activates Bcl2 Bcl-2 Inhibition Thiophene->Bcl2 inhibits Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bax->Mitochondrion promotes Bcl2->Mitochondrion inhibits Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by a thiophene derivative.

G cluster_sar Structure-Activity Relationship (SAR) Insights cluster_r1 Substituents on Thiophene Ring cluster_r2 Substituents on Amide/Aryl Moiety cluster_activity Impact on Biological Activity Core Thiophene-2-Carboxamide Core Scaffold Halogens Halogens (Cl, Br) at C3, C5 positions Core->Halogens Amino Amino Group (NH2) at C3 position Core->Amino Methyl Methyl Group (CH3) at C3 position Core->Methyl Fluorobenzothiazole Fluorinated Benzothiazole Core->Fluorobenzothiazole Aryl Aryl Groups with -OCH3, -Cl Core->Aryl Antiviral Potent Anti-Norovirus Activity Halogens->Antiviral enhances Antioxidant Increased Antioxidant Activity Amino->Antioxidant enhances Fluorobenzothiazole->Antiviral enhances Antibacterial Potent Antibacterial Activity Aryl->Antibacterial modulates

Caption: Key structure-activity relationships for thiophene derivatives.

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery. The following are methodologies frequently cited in the evaluation of this compound derivatives.

Protocol 1: Cell Viability Assessment by MTT Assay

This protocol determines the cytotoxic effects of test compounds on cancer cell lines.[15]

  • Materials:

    • Thiophene-2-carboxamide derivative of interest.

    • Cancer cell lines (e.g., MCF-7, HepG2, A375).[15]

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (B87167) (DMSO).

    • 96-well plates and a microplate reader.

  • Procedure:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well.[15]

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]

    • Prepare serial dilutions of the test compound in the complete medium.

    • Replace the old medium with 100 µL of medium containing various concentrations of the test compound. Include vehicle (e.g., 0.1% DMSO) and positive (e.g., doxorubicin) controls.[15]

    • Incubate the plates for an additional 24-72 hours.[15]

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[15]

    • Measure the absorbance at 490-570 nm using a microplate reader.[15]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[15]

Protocol 2: Apoptosis Assessment by Caspase-Glo® 3/7 Assay

This protocol measures the activation of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[15]

  • Materials:

    • Thiophene-2-carboxamide derivative.

    • Cancer cell lines seeded in white-walled 96-well plates.

    • Caspase-Glo® 3/7 Assay Reagent (Promega).

    • Luminometer.

  • Procedure:

    • Seed and treat cells with the test compound at concentrations around its IC50 value for a predetermined time (e.g., 24 hours).[15]

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Add 100 µL of the prepared reagent to each well.[15]

    • Mix by gentle shaking for 30 seconds.[15]

    • Incubate at room temperature for 1-2 hours, protected from light.[15]

    • Measure the luminescence of each well using a luminometer.[15]

    • Express results as a fold change in caspase activity compared to the vehicle-treated control.[15]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of test compounds on the distribution of cells in the different phases of the cell cycle.[15]

  • Materials:

    • Thiophene-2-carboxamide derivative.

    • Cancer cell lines.

    • Propidium iodide (PI) staining solution (containing RNase A).

    • Ice-cold 70% ethanol (B145695).

    • Phosphate-buffered saline (PBS).

    • Flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and treat them with the test compound for 24-48 hours.[15]

    • Harvest cells by trypsinization and collect by centrifugation.[15]

    • Wash the cells with ice-cold PBS.[15]

    • Fix the cells by resuspending them in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.[15]

    • Centrifuge the fixed cells and wash them with PBS.[15]

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[15]

    • Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[15]

Protocol 4: General Synthesis of N-Aryl Thiophene-2-Carboxamides

This protocol outlines a common procedure for amide bond formation.[6][13]

  • Materials:

    • Substituted thiophene-2-carboxylic acid.

    • Desired aniline (B41778) or amine.

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC).

    • 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt).

    • Anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent.

    • Triethylamine (Et3N) (if starting from amine hydrochloride salt).

  • Procedure:

    • Dissolve the thiophene-2-carboxylic acid (1 equiv.) in anhydrous DCM under an inert atmosphere (e.g., argon).[6][9]

    • Add DMAP (0.1-1 equiv.) and/or HOBt (2 equiv.) and stir for 30 minutes at room temperature.[9][13]

    • Cool the mixture to 0°C and add EDC (1.5-2 equiv.) or a solution of DCC (1.4 equiv.) in DCM.[9][13]

    • Add the desired aniline or amine (1.1 equiv.) to the mixture.

    • Allow the reaction to stir at room temperature overnight or for up to 48 hours, monitoring progress by Thin-Layer Chromatography (TLC).[6][13]

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with an acidic solution (e.g., 2N HCl), water, a basic solution (e.g., sat. NaHCO₃), and brine.[13]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[9]

Conclusion

The this compound scaffold is undeniably a cornerstone of modern medicinal chemistry. Its inherent structural and electronic advantages, combined with synthetic tractability, have enabled the development of a vast library of compounds with diverse and potent biological activities. From inhibiting critical cancer pathways and eradicating drug-resistant bacteria to blocking viral entry and mitigating inflammation, this scaffold continues to provide a fertile ground for innovation. The ongoing exploration of structure-activity relationships, coupled with advanced computational and experimental techniques, promises to unlock the full therapeutic potential of this compound derivatives, paving the way for the next generation of life-saving medicines.

References

The Expanding Therapeutic Landscape of Substituted Thiophene Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene (B33073) scaffold, a five-membered aromatic ring containing a sulfur atom, has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2][3][4][5][6][7] Its unique electronic properties and ability to engage in various biological interactions have propelled the exploration of substituted thiophene analogues across multiple disease areas.[1][2][3][4][5][6][7] This technical guide provides an in-depth overview of the current understanding and future potential of these compounds, with a focus on their applications in oncology, neurodegenerative disorders, and infectious diseases. It aims to serve as a comprehensive resource, detailing key structure-activity relationships, mechanisms of action, and the experimental methodologies used in their evaluation.

Therapeutic Applications and Mechanisms of Action

Substituted thiophene analogues have demonstrated significant therapeutic potential in a variety of disease contexts. Their versatility allows for structural modifications that can fine-tune their pharmacological properties, leading to enhanced potency and selectivity for specific biological targets.[1][8]

Oncology

In the realm of oncology, thiophene derivatives have shown promise as potent anticancer agents through various mechanisms of action.[1][9] These include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and tyrosine kinases.[1] Furthermore, some analogues have been found to interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[9] The induction of apoptosis through the generation of reactive oxygen species is another crucial mechanism attributed to certain thiophene-based compounds.[1]

One of the significant signaling pathways targeted by thiophene derivatives in cancer is the Wnt/β-catenin pathway.[10] Dysregulation of this pathway is a hallmark of many cancers. Certain thiophene analogues have been shown to modulate this pathway, leading to the suppression of tumor growth.[10]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dsh Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh TCF_LEF TCF/LEF Target_Genes Target Gene Transcription (Proliferation, Survival) TCF_LEF->Target_Genes activates GSK3b GSK3b Dsh->GSK3b inhibits beta_catenin beta_catenin GSK3b->beta_catenin phosphorylates for degradation Destruction_Complex Destruction_Complex GSK3b->Destruction_Complex beta_catenin->TCF_LEF translocates and binds Proteasome Proteasome beta_catenin->Proteasome degraded Axin Axin Axin->beta_catenin Axin->Destruction_Complex APC APC APC->beta_catenin APC->Destruction_Complex Thiophene Thiophene Thiophene->Destruction_Complex modulates

Another key pathway implicated in cancer and other diseases is the c-Jun N-terminal kinase (JNK) signaling pathway.[11] This pathway is involved in cellular responses to stress, inflammation, and apoptosis. Dual inhibitors targeting both the ATP-binding site and the JIP docking site of JNK have been developed from thiophene-3-carboxamide (B1338676) derivatives.[11]

JNK_Signaling_Pathway Stress Cellular Stress / Cytokines MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K activates MKK4_7 MKK4/7 MAP3K->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Thiophene Thiophene Analogue (Dual Inhibitor) Thiophene->JNK inhibits Apoptosis Apoptosis / Inflammation cJun->Apoptosis transcription of target genes

Neurodegenerative Disorders

Thiophene derivatives have shown considerable potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[12][13][14] Their mechanisms of action in this context are often multi-faceted and include the inhibition of acetylcholinesterase, reduction of oxidative stress, and prevention of protein aggregation (e.g., amyloid-β and tau).[12][13][14] The structural versatility of the thiophene ring allows for the design of compounds with excellent blood-brain barrier permeability, a critical feature for drugs targeting the central nervous system.[12][13][14]

Infectious Diseases

The antimicrobial properties of substituted thiophenes have been extensively investigated.[15][16] These compounds have demonstrated efficacy against a broad spectrum of bacteria and fungi.[15][16] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The development of novel thiophene-based antimicrobials is a promising strategy to combat the growing threat of antibiotic resistance.

Quantitative Data on Therapeutic Efficacy

The following tables summarize the in vitro activity of various substituted thiophene analogues against different cancer cell lines and bacterial strains.

Table 1: Anticancer Activity of Substituted Thiophene Analogues (IC50 values in µM)

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Reference
Thiophene Carboxamides2bHep3B5.46CA-4-[16]
Thiophene Carboxamides2dHep3B8.85CA-4-[16]
Thiophene Carboxamides2eHep3B12.58CA-4-[16]
Thiophene-based Oxadiazole11bMCF7 (Breast)6.55Doxorubicin4.17[17]
Thiophene-based Oxadiazole11bHCT116 (Colon)8.20Doxorubicin5.23[17]
Amino-thiophene Derivative15bA2780 (Ovarian)12 ± 0.17Sorafenib7.5 ± 0.54[8]
Thiophene Derivative1312SGC-7901 (Gastric)0.345-FU~17[10]
Thiophene Derivative1312HT-29 (Colon)0.365-FU~13.7[10]

Table 2: Antibacterial Activity of Substituted Thiophene Analogues (MIC values in mg/L)

CompoundAcinetobacter baumannii ATCC 17978Escherichia coli ATCC 25922Colistin-Resistant A. baumannii (MIC50)Colistin-Resistant E. coli (MIC50)Reference
1 3264>64>64[1]
2 1616>64>64[1]
4 --168[1]
5 --1632[1]
8 --3232[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides an overview of key experimental protocols for the synthesis and evaluation of substituted thiophene analogues.

Synthesis of Substituted Thiophenes

1. Gewald Synthesis of 2-Aminothiophenes [3][12][18][19]

This one-pot, multi-component reaction is a widely used method for the synthesis of polysubstituted 2-aminothiophenes.[3][12][18][19]

  • Reactants: A carbonyl compound (ketone or aldehyde), an active methylene (B1212753) compound (e.g., α-cyanoester, malononitrile), and elemental sulfur.[12]

  • Catalyst: A base such as morpholine (B109124) or triethylamine.[12]

  • Solvent: Typically ethanol (B145695) or methanol.[12]

  • Procedure:

    • To a round-bottom flask, add the carbonyl compound, the active methylene compound, and elemental sulfur.[12]

    • Add the solvent and the base.[12]

    • Stir the reaction mixture at room temperature or heat to 40-50 °C.[12]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]

    • Upon completion, cool the mixture. If a precipitate forms, collect it by filtration and wash with a cold solvent. If no precipitate forms, concentrate the mixture under reduced pressure and purify by recrystallization or column chromatography.[12]

Gewald_Synthesis_Workflow Start Start: - Carbonyl Compound - Active Methylene Compound - Elemental Sulfur - Base Catalyst - Solvent Reaction Reaction: - Stir at RT or 40-50°C - Monitor by TLC Start->Reaction Workup Work-up: - Cool to RT Reaction->Workup Precipitate Precipitate Forms? Workup->Precipitate Filtration Filtration & Washing Precipitate->Filtration Yes Concentration Concentration & Purification (Recrystallization or Chromatography) Precipitate->Concentration No End End: Substituted 2-Aminothiophene Filtration->End Concentration->End

2. Paal-Knorr Thiophene Synthesis [20][21][22][23][24]

This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[20][21][22][23][24]

  • Reactants: A 1,4-dicarbonyl compound.

  • Sulfurizing Agent: Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[23]

  • Procedure: The 1,4-dicarbonyl compound is heated with the sulfurizing agent. The reaction typically proceeds through the formation of a thiocarbonyl intermediate, followed by cyclization and dehydration to yield the thiophene ring.[20]

Biological Evaluation

1. Acetylcholinesterase Inhibition Assay (Ellman's Method) [4][25][26][27][28]

This spectrophotometric assay is commonly used to screen for acetylcholinesterase (AChE) inhibitors.[4][25]

  • Principle: The assay measures the activity of AChE by monitoring the production of a yellow-colored product. AChE hydrolyzes acetylthiocholine (B1193921) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), which absorbs light at 412 nm.[4]

  • Procedure (96-well plate format):

    • Prepare solutions of phosphate (B84403) buffer, DTNB, acetylthiocholine iodide (ATCI), AChE enzyme, and the test compound.[25]

    • Set up wells for blank, control (100% activity), and test samples.[25]

    • Add buffer, AChE, DTNB, and the test compound or its solvent to the respective wells and pre-incubate.[25]

    • Initiate the reaction by adding the ATCI solution.

    • Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.

    • Calculate the percentage of inhibition for the test compounds relative to the control.

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method) [11][29][30][31][32]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][29][31]

  • Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after incubation.[11]

  • Procedure (96-well plate format):

    • Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium.[29]

    • Prepare a standardized bacterial inoculum.[31]

    • Inoculate each well with the bacterial suspension.[29]

    • Include positive (bacteria and broth) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[32]

    • Visually inspect the plates for turbidity to determine the MIC.[11]

Conclusion

Substituted thiophene analogues represent a highly versatile and promising class of compounds with significant therapeutic potential across a range of diseases. Their continued exploration, guided by a deep understanding of their structure-activity relationships and mechanisms of action, is poised to deliver novel and effective therapies. The experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development in this exciting field. The logical relationships and workflows visualized through the provided diagrams offer a clear and concise representation of the complex biological and chemical processes involved. As research progresses, the strategic design and synthesis of new thiophene derivatives will undoubtedly lead to the discovery of next-generation drugs to address unmet medical needs.

References

The Art of Molecular Design: A Technical Guide to the Structure-Activity Relationships of Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene (B33073) carboxylic acids represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features and amenability to chemical modification have established them as privileged scaffolds in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of thiophene carboxylic acids, offering a comprehensive resource for researchers engaged in drug discovery and development. By dissecting the intricate connections between molecular structure and biological function, we aim to empower scientists to rationally design more potent and selective drug candidates. This document details the SAR of thiophene carboxylic acids across various therapeutic areas, presents key experimental data in a structured format, outlines detailed protocols for relevant assays, and visualizes critical biological pathways and experimental workflows.

Core Principles of Structure-Activity Relationship (SAR)

The biological activity of thiophene carboxylic acid derivatives is intricately linked to the nature, position, and orientation of substituents on the thiophene ring. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Antimicrobial Activity

Thiophene carboxylic acid derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The SAR studies in this area reveal several key trends:

  • Substitution at the 5-position: The introduction of various arylboronic acids at the 5-position of 2-ethylhexyl 5-bromothiophene-2-carboxylate has yielded compounds with significant antibacterial activity. For instance, the 5-(p-tolyl) derivative has shown outstanding action against extensively drug-resistant (XDR) Salmonella Typhi.

  • Thioureide Derivatives: Newly synthesized thioureides of 2-thiophene carboxylic acid have exhibited broad-spectrum antimicrobial activity. The nature and position of substituents on the phenyl ring of the thioureide moiety play a crucial role in determining the antimicrobial spectrum and potency. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][2]

Anticancer Activity

The development of thiophene carboxylic acid derivatives as anticancer agents is a burgeoning field of research. SAR studies have identified key structural features that contribute to their cytotoxic and antiproliferative effects:

  • Benzo[b]thiophene Derivatives: Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[3][4][5] The presence of a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazolyl group at the C-5 position has been shown to enhance antiproliferative activity.[3][4][5]

  • Thiophene Carboxamides: A series of thiophene carboxamide derivatives have been evaluated for their cytotoxicity against various cancer cell lines. The substitution pattern on the aniline (B41778) moiety of the carboxamide is a critical determinant of anticancer potency. For example, certain derivatives have demonstrated significant activity against melanoma, colon, and breast cancer cell lines.[6]

  • Inhibition of Tubulin Polymerization: Some thiophene-based compounds act as biomimetics of combretastatin (B1194345) A-4 (CA-4), a potent inhibitor of tubulin polymerization. The presence of specific polymethoxyphenyl or alkyl-substituted aniline moieties in thiophene-carboxamide derivatives contributes to their ability to induce cell cycle arrest and apoptosis.[7]

Enzyme Inhibition

Thiophene carboxylic acids have emerged as potent inhibitors of various enzymes implicated in a range of diseases.

  • D-Amino Acid Oxidase (DAO): Thiophene-2-carboxylic acids and thiophene-3-carboxylic acids are a new class of DAO inhibitors. SAR studies have revealed that small substituents on the thiophene ring are well-tolerated for both scaffolds.[9] However, the introduction of large, branched side chains can markedly decrease potency.[9]

  • Hepatitis C Virus (HCV) NS5B Polymerase: 3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids have been identified as a novel class of HCV NS5B polymerase inhibitors.[10] The substitution pattern on the aryl-sulfonylamino and phenyl groups significantly influences their inhibitory potency against both the enzyme and viral replication in cell-based assays.[10] Lactam-containing thiophene carboxylic acids have also been designed as potent inhibitors of HCV NS5B.[11]

  • Acetylcholinesterase (AChE): Certain thiophene derivatives have been found to be potent inhibitors of AChE. For instance, 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has demonstrated greater inhibitory activity than the reference drug donepezil.[12][13][14]

Quantitative Data Summary

To facilitate a comparative analysis of the biological activities of various thiophene carboxylic acid derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Antimicrobial Activity of Thiophene Carboxylic Acid Thioureides

CompoundTarget OrganismMIC (µg/mL)
N-(2-thiophenecarbonyl)-N'-(2,6-dichlorophenyl)-thioureaBacillus subtilis7.8 - 125
N-(2-thiophenecarbonyl)-N'-(4-bromophenyl)-thioureaBacillus subtilis7.8 - 125
Assorted ThioureidesGram-negative clinical strains31.25 - 250
Assorted ThioureidesCandida albicans, Aspergillus niger31.25 - 62.5
Assorted ThioureidesMulti-drug resistant Staphylococcus aureus125 - 500

Data synthesized from multiple sources indicating ranges of activity.[1][2]

Table 2: Anticancer Activity of Thiophene Carboxamide Derivatives

Compound IDCell LineIC50 (µM)
MB-D2A375 (Melanoma)11.74 (at 100 µM)
MB-D4A375 (Melanoma)33.42 (at 100 µM)
MB-D1A375 (Melanoma)40.31 (at 100 µM)
MB-D2HT-29 (Colon)30.6 (at 100 µM)
MB-D4HT-29 (Colon)69.28 (at 100 µM)
MB-D2MCF-7 (Breast)38.93 (at 100 µM)
2bHep3B (Hepatocellular Carcinoma)5.46
2eHep3B (Hepatocellular Carcinoma)12.58

IC50 values represent the concentration required to inhibit 50% of cell growth.[6][7]

Table 3: Enzyme Inhibition by Thiophene Carboxylic Acid Derivatives

Inhibitor ClassTarget EnzymeIC50 (µM)
Thiophene-2-carboxylic acidD-Amino Acid Oxidase7.8
Thiophene-3-carboxylic acidD-Amino Acid Oxidase4.4

IC50 values represent the concentration required to inhibit 50% of enzyme activity.[9]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the SAR studies of thiophene carboxylic acids.

Synthesis of Thiophene Derivatives via the Gewald Reaction

The Gewald three-component reaction is a versatile and widely used method for the synthesis of 2-aminothiophenes.[2][15][16]

Materials:

  • A ketone or aldehyde

  • An active methylene (B1212753) nitrile (e.g., malononitrile, ethyl cyanoacetate)

  • Elemental sulfur

  • A basic catalyst (e.g., morpholine, triethylamine, piperidine)

  • Solvent (e.g., ethanol, methanol, DMF)

Procedure:

  • To a stirred solution of the ketone/aldehyde and the active methylene nitrile in the chosen solvent, add the basic catalyst.

  • Add elemental sulfur to the reaction mixture.

  • The reaction is typically stirred at room temperature or heated to reflux for a specified period (e.g., 1-4 hours), depending on the reactivity of the substrates.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration or by evaporation of the solvent followed by purification.

  • Purification is often achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-aminothiophene derivative.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][17][18]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Stock solution of the test compound in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate. The final volume in each well is typically 100 µL.

  • Prepare a standardized inoculum of the microorganism to be tested, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculate each well (except for the sterility control) with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control (broth and inoculum without the test compound) and a sterility control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTS Assay for Cytotoxicity

The MTS assay is a colorimetric method for assessing cell viability.[7][9][19]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).

  • Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Ellman's Method for Acetylcholinesterase Inhibition Assay

This spectrophotometric method is widely used to screen for AChE inhibitors.[10][20][21][22][23]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compounds (potential inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and pre-incubate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the substrate (ATCI) to all wells.

  • Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • The rate of the reaction is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the SAR of thiophene carboxylic acids.

G cluster_synthesis Gewald Synthesis Workflow start Start Materials: Ketone/Aldehyde, Active Methylene Nitrile, Sulfur mix Mix Reactants with Basic Catalyst in Solvent start->mix react Reaction (Stirring/Reflux) mix->react monitor Monitor Progress (TLC) react->monitor isolate Isolate Crude Product (Filtration/Evaporation) monitor->isolate Reaction Complete purify Purify by Recrystallization isolate->purify product 2-Aminothiophene Derivative purify->product

Caption: A generalized workflow for the synthesis of 2-aminothiophene derivatives via the Gewald reaction.

G cluster_mic Broth Microdilution Assay Workflow prepare_plate Prepare Serial Dilutions of Test Compound in Broth inoculate Inoculate Wells prepare_plate->inoculate prepare_inoculum Standardize Microbial Inoculum prepare_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Observe for Growth Inhibition incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: A schematic representation of the experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

G cluster_rho Simplified RhoA/ROCK Signaling Pathway in Cancer gpcrs GPCRs / Growth Factor Receptors rhoa_gdp RhoA-GDP (Inactive) gpcrs->rhoa_gdp GEFs rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp GTP rhoa_gtp->rhoa_gdp GAPs rock ROCK rhoa_gtp->rock Activation mlc Myosin Light Chain (MLC) rock->mlc Phosphorylation actin Actin Cytoskeleton Reorganization rock->actin mlc_p Phosphorylated MLC mlc->mlc_p effects Cell Proliferation, Migration, Invasion mlc_p->effects actin->effects inhibitor Thiophene Carboxylic Acid Derivative (Inhibitor) inhibitor->rhoa_gtp Inhibition

Caption: A diagram illustrating the inhibitory action of thiophene carboxylic acid derivatives on the RhoA/ROCK signaling pathway.

References

Thiophene-2-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiophene-2-carboxylic acid, also known as 2-thenoic acid, is an organosulfur compound with the chemical formula C₅H₄O₂S.[1] It is a pivotal intermediate and versatile building block in the synthesis of a wide range of pharmaceutical compounds and functional materials.[2][3] As one of two monocarboxylic acids of thiophene, its unique chemical structure allows for the synthesis of numerous biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] This guide provides an in-depth overview of its chemical identifiers, properties, synthesis protocols, applications in drug development, and safety information.

Chemical Identifiers and Nomenclature

Thiophene-2-carboxylic acid is known by several names and is registered under various chemical identification systems.[1][4] The most common identifiers are summarized below for quick reference.

Identifier TypeValue
CAS Number 527-72-0[1][4][5][6][7][8]
IUPAC Name Thiophene-2-carboxylic acid[4]
Synonyms 2-Thenoic acid, 2-Carboxythiophene, Tenoic acid[1][4][9]
Molecular Formula C₅H₄O₂S[1][4][5][6][10]
Molar Mass 128.15 g·mol⁻¹[1][10]
EC Number 208-423-4[1][4][5]
PubChem CID 10700[1]
ChEBI ID CHEBI:71241[1][4]
UNII 3FD00JX53J[1][8]
SMILES C1=CSC(=C1)C(=O)O[1][4]
InChIKey QERYCTSHXKAMIS-UHFFFAOYSA-N[1][9]

Physicochemical Properties

The physical and chemical properties of Thiophene-2-carboxylic acid are critical for its handling, storage, and application in chemical synthesis.

PropertyValue
Appearance White to off-white solid/powder[1][4]
Melting Point 125–127 °C[1][9]
Boiling Point 260 °C[9]
Solubility Soluble in hot water, ethanol, and ether; slightly soluble in chloroform.[9] Water solubility is 80 g/L at 20 °C.[9]
pKa 3.49 (at 25 °C)[9]
Flash Point 118 °C[5]
Stability Stable under normal temperatures and pressures.[5][10]

Synthesis of Thiophene-2-carboxylic Acid

The synthesis of Thiophene-2-carboxylic acid can be achieved through several pathways. The most common and practical laboratory method involves the oxidation of 2-acetylthiophene (B1664040), often via a haloform reaction.[2][9][11] Other methods include the oxidation of thiophene-2-carboxaldehyde.[1][12]

Experimental Protocol: Synthesis via Haloform Reaction of 2-Acetylthiophene

This protocol details the synthesis of Thiophene-2-carboxylic acid from 2-acetylthiophene, a widely used and efficient method.[2]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetylthiophene in diethyl ether.[2]

  • Hypochlorite Solution Preparation: In a separate beaker, prepare an aqueous solution of sodium hypochlorite containing an excess of sodium hydroxide.[2]

  • Reaction: Cool the flask containing the 2-acetylthiophene solution in an ice bath.[2] Slowly add the alkaline sodium hypochlorite solution dropwise while stirring vigorously.[2] It is crucial to maintain the reaction temperature below 40°C.[2]

  • Reaction Completion: After the addition is complete, continue stirring. The reaction is considered complete when the temperature of the mixture drops to 25-30°C without the cooling bath, which may take between 30 minutes and 4 hours.[2]

  • Quenching: Add a solution of sodium bisulfite to neutralize any excess sodium hypochlorite.[2]

  • Work-up: Transfer the reaction mixture to a separatory funnel and separate the aqueous layer.[2]

  • Precipitation: Acidify the aqueous layer to a pH of 1 with concentrated hydrochloric acid. A precipitate of Thiophene-2-carboxylic acid will form.[2]

  • Extraction: Extract the acidified aqueous layer with diethyl ether.[2] Combine the organic extracts and wash them with water.[2]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]

  • Isolation and Purification: Filter the solution to remove the drying agent.[2] Evaporate the solvent under reduced pressure to obtain the crude product.[2] Recrystallize the crude Thiophene-2-carboxylic acid from hot water to yield a pure white solid.[2]

G Workflow: Synthesis of Thiophene-2-carboxylic Acid cluster_reactants Reactants cluster_process Process cluster_product Product r1 2-Acetylthiophene in Diethyl Ether p1 1. Dropwise Addition (Ice Bath, <40°C) r1->p1 r2 Alkaline NaOCl Solution r2->p1 p2 2. Stirring (Reaction Completion) p1->p2 p3 3. Quenching (NaHSO₃) p2->p3 p4 4. Acidification (HCl, pH 1) p3->p4 p5 5. Extraction (Diethyl Ether) p4->p5 p6 6. Drying & Evaporation p5->p6 prod Pure Thiophene-2- carboxylic Acid p6->prod

Synthesis workflow via haloform reaction.

Applications in Research and Drug Development

Thiophene-2-carboxylic acid is a cornerstone in medicinal chemistry, serving as a key precursor for various pharmaceuticals.[2][3] Its derivatives are integral components in a wide array of therapeutic agents.[2][13]

  • Anti-inflammatory Drugs: It is a key starting material for the synthesis of Suprofen, a non-steroidal anti-inflammatory drug (NSAID) used in eye drops.[1][2]

  • Antibacterial Agents: The 5-nitro derivative is used to produce nifurzide, an intestinal antibacterial agent.[9]

  • Precursor for Advanced Intermediates: It is used to produce thiophene-2-carbonyl chloride, a key raw material for synthesizing agrochemicals like the nematicide tioxazafen.[11]

  • Coupling Reactions: The compound has been extensively studied as a substrate in various coupling reactions and olefinations, making it valuable for creating complex organic molecules.[1]

  • Catalysis: Copper(I) thiophene-2-carboxylate, a salt derived from the acid, is used as a catalyst in Ullmann coupling reactions.[1]

G Role in Pharmaceutical Synthesis cluster_derivatives Key Intermediates & Drugs parent Thiophene-2-carboxylic Acid d1 Suprofen (NSAID) parent->d1 d2 Nifurzide (Antibacterial) parent->d2 d3 Tioxazafen (Nematicide) parent->d3 d4 Other Biologically Active Compounds parent->d4

Thiophene-2-carboxylic acid as a precursor.

Safety and Handling

Proper handling of Thiophene-2-carboxylic acid is essential in a laboratory setting. It is classified as hazardous and requires appropriate safety precautions.[14][15]

  • Hazards: The compound is harmful if swallowed or in contact with skin.[14][15] It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10][14][15]

  • Personal Protective Equipment (PPE):

    • Eyes: Wear chemical safety goggles (compliant with EN 166).[5][10]

    • Skin: Wear appropriate protective gloves and clothing to prevent skin exposure.[5][10]

    • Respiratory: Under normal use, no protective equipment is needed if ventilation is adequate.[10][14] For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[5][10]

  • Handling: Wash hands and any exposed skin thoroughly after handling.[5][14] Avoid breathing dust and ensure adequate ventilation.[14] Keep the container closed when not in use.[5]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[5][15]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[5][10]

  • First Aid:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.[10][14]

    • Skin: Wash off immediately with soap and plenty of water.[10][14]

    • Inhalation: Move the person to fresh air.[10][14]

    • Ingestion: Clean mouth with water and get medical attention.[10][15]

Conclusion

Thiophene-2-carboxylic acid is a compound of significant industrial and academic importance. Its utility as a versatile precursor in the synthesis of pharmaceuticals, agrochemicals, and other functional materials is well-established. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for researchers and professionals in the field of chemical and drug development. The continued exploration of its derivatives promises to yield new and innovative applications in the future.[3][13]

References

Exploring Thiophene-2-carboxylate as a Precursor for Fused Heterocycles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene (B33073) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for the benzene (B151609) ring have made it a focal point in the design of novel therapeutics.[1] Thiophene-2-carboxylate and its derivatives serve as versatile and readily accessible precursors for the synthesis of a wide array of thiophene-fused heterocycles, which are of significant interest due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of the synthetic strategies employing this compound derivatives for the construction of various fused heterocyclic systems, with a focus on detailed experimental protocols, quantitative data, and mechanistic insights.

Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are a prominent class of fused heterocycles with a broad spectrum of biological activities, including antitumor and antiplasmodial effects.[4][5] The synthesis of this scaffold often involves the versatile Gewald reaction to construct a 2-aminothiophene intermediate, which is then cyclized to form the fused pyridine (B92270) ring.

Gewald Reaction followed by Friedländer-type Annulation

A common and efficient strategy for the synthesis of thieno[2,3-b]pyridines involves the initial construction of a polysubstituted 2-aminothiophene via the Gewald reaction. This intermediate then undergoes a Friedländer-type annulation with a suitable carbonyl compound to furnish the fused pyridine ring.

Gewald_Friedlander Thiophene_precursor This compound Derivative Aminothiophene 2-Aminothiophene Intermediate Thiophene_precursor->Aminothiophene Gewald Reaction Gewald_reagents Active Methylene Nitrile + Carbonyl Compound + Sulfur Gewald_reagents->Aminothiophene Thienopyridine Thieno[2,3-b]pyridine Aminothiophene->Thienopyridine Friedländer Annulation Carbonyl_compound α,β-Unsaturated Ketone/Aldehyde Carbonyl_compound->Thienopyridine

Caption: Synthesis of Thieno[2,3-b]pyridines via Gewald and Friedländer reactions.

A mixture of 2-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)-2-carbonitrile (5 mmol) and potassium hydroxide (B78521) (5 mmol) in N,N-dimethylformamide (10 mL) is stirred for 2 hours at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up to afford the desired product.

Quantitative Data for Thieno[2,3-b]pyridine Synthesis

ProductYield (%)Melting Point (°C)Reference
2-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)-2-carbonitrile90%280-282[6]
Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate87%290-292[6]
[3-Amino-6-(5-bromobenzofuran-2-yl)-thieno[2,3-b]pyridin-2-yl]-phenyl-methanone84%260-262[6]

Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are another important class of fused heterocycles known for their wide range of biological activities, including anticancer properties.[1][7] A common synthetic route to this scaffold starts from 2-aminothiophene-3-carboxylates or 2-aminothiophene-3-carbonitriles, which are readily prepared from thiophene precursors.

Cyclocondensation with Urea (B33335) and Formamide (B127407)

A straightforward approach to thieno[2,3-d]pyrimidin-4(3H)-ones involves the cyclocondensation of a 2-aminothiophene-3-carboxylate with urea at elevated temperatures. Alternatively, 2-aminothiophene-3-carbonitriles can be condensed with formamide to yield the corresponding 4-aminothieno[2,3-d]pyrimidines.

Thienopyrimidine_Synthesis cluster_precursors Thiophene Precursors cluster_reagents Cyclizing Agents cluster_products Fused Heterocycles Amino_carboxylate Methyl 2-aminothiophene- 3-carboxylate Thienopyrimidinone Thieno[2,3-d]pyrimidin- 4(3H)-one Amino_carboxylate->Thienopyrimidinone Cyclocondensation Amino_carbonitrile 2-Aminothiophene- 3-carbonitrile Aminothienopyrimidine 4-Aminothieno[2,3-d]pyrimidine Amino_carbonitrile->Aminothienopyrimidine Condensation Urea Urea Urea->Thienopyrimidinone Formamide Formamide Formamide->Aminothienopyrimidine

Caption: Synthetic routes to Thieno[2,3-d]pyrimidines.

Methyl 2-aminothiophene-3-carboxylate (0.01 mol) and urea (0.05 mol) are intimately mixed. The mixture is heated for two hours at 200°C, resulting in a clear, brown molten mass that solidifies upon cooling. The solid product is dissolved in warm 1 N sodium hydroxide, and the solution is decolorized with charcoal. Acidification with 2 N hydrochloric acid yields a crystalline precipitate, which is collected by vacuum filtration and recrystallized from water.

Quantitative Data for Thieno[2,3-d]pyrimidine Synthesis

Starting MaterialReagentProductYield (%)Melting Point (°C)Reference
Methyl 2-aminothiophene-3-carboxylateUreaThieno[2,3-d]pyrimidin-4(3H)-one72%>300[8]
2-Amino-4,5,6,7,8,9,10-hexahydrocycloocta[1][9]thieno[2,3-d]pyrimidine-3-carbonitrileFormamide4-Aminothieno[2,3-d]pyrimidine--[1]

Synthesis of Thieno[3,2-c]pyridines and Thieno[3,4-c]pyridines

The synthesis of other isomeric thienopyridines, such as thieno[3,2-c] and thieno[3,4-c]pyridines, can also be achieved from this compound derivatives, often through multi-step sequences involving intramolecular cyclization reactions.

Synthesis of Thieno[3,2-c]pyridines

One approach to the thieno[3,2-c]pyridine (B143518) scaffold involves the reaction of a 3-thienaldehyde with an aminoacetaldehyde acetal (B89532) to form a Schiff base, followed by cyclization.

A mixture of 3-thienaldehyde (0.2 mol), aminoacetaldehyde dimethyl acetal (0.2 mol), and benzene (45 ml) is refluxed in a flask equipped with a Dean-Stark water separator. After the theoretical amount of water is collected, the benzene is evaporated in vacuo. The resulting oily residue is dissolved in 1,2-dichloroethane (B1671644) (100 ml), and concentrated hydrochloric acid (40 ml) is added. The mixture is refluxed for 1.5 hours. After cooling, the mixture is made alkaline with a 30% sodium hydroxide solution and extracted with diethyl ether. The organic phases are combined, dried over sodium sulfate, and evaporated in vacuo. The resulting oily residue is distilled under reduced pressure to give thieno[3,2-c]pyridine.

Synthesis of Thieno[3,4-c]pyridines

The synthesis of thieno[3,4-c]pyridin-4-ones can be achieved through the Hurtley reaction of 4-bromothiophene-3-carboxylates with β-dicarbonyl compounds, followed by acyl cleavage and condensation with ammonia.

Workflow for Thieno[3,4-c]pyridin-4-one Synthesis

Thieno_3_4_c_pyridine Start 4-Bromothiophene- 3-carboxylate Hurtley Hurtley Reaction with β-Dicarbonyl Compound Start->Hurtley Cleavage Acyl Cleavage Hurtley->Cleavage Condensation Condensation with Ammonia Cleavage->Condensation Product Thieno[3,4-c]pyridin- 4-one Condensation->Product

Caption: Synthetic workflow for Thieno[3,4-c]pyridin-4-ones.

Direct Utilization of Thiophene-2-carbonyl Chloride

Thiophene-2-carbonyl chloride is a highly reactive derivative of thiophene-2-carboxylic acid and serves as a direct precursor for the synthesis of various fused heterocycles through reactions with binucleophiles.

Synthesis of Fused Heterocycles via Cyclocondensation

Thiophene-2-carbonyl chloride can react with a variety of binucleophilic reagents, such as hydrazines, hydroxylamines, and amidines, to undergo cyclocondensation reactions, leading to the formation of fused five- or six-membered heterocyclic rings.

To a stirred mixture of 2-acetylthiophene (B1664040) (1.0 mmol), pyridine (0.20 mmol), and chlorobenzene (B131634) (0.35 mL), disulfur (B1233692) dichloride (2.0 mmol) is slowly added at room temperature. After stirring for 1 hour and 45 minutes, sulfuryl chloride (2.0 mmol) is added dropwise, and stirring is continued for another 30 minutes. The reaction mixture is then heated to 132°C for 14 hours. The yield of 2-thiophenecarbonyl chloride is determined by 1H NMR analysis to be 90%.

Conclusion

This compound and its derivatives have proven to be invaluable building blocks in the synthesis of a diverse range of fused heterocyclic compounds. The methodologies outlined in this guide, from the versatile Gewald reaction and subsequent annulations to direct cyclocondensations using thiophene-2-carbonyl chloride, provide a powerful toolkit for medicinal chemists and drug development professionals. The continued exploration of new synthetic routes and the expansion of the chemical space around these thiophene-fused scaffolds hold significant promise for the discovery of novel therapeutic agents with improved efficacy and pharmacological profiles.

References

Quantum Chemical Blueprint: A Technical Guide to Thiophene-2-Carboxylate Structures in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-2-carboxylate and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The electronic and structural nuances of this heterocyclic motif are pivotal to its interaction with biological targets. Quantum chemical calculations provide a powerful in silico lens to elucidate these properties, offering invaluable insights for rational drug design and development. This technical guide details the computational methodologies employed to characterize this compound structures, presenting key quantitative data and a standardized workflow for such investigations.

Core Computational Methodologies

The investigation of this compound derivatives predominantly relies on Density Functional Theory (DFT), a robust computational method for predicting the electronic structure of molecules.[1][6][7][8]

Experimental Protocol: Geometry Optimization and Electronic Structure Calculation
  • Initial Structure Preparation: The 3D structure of the this compound derivative is constructed using molecular modeling software.

  • Computational Method Selection:

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[1][7]

    • Basis Set: The 6-311++G(d,p) or a similar Pople-style basis set is commonly employed to provide a good balance between accuracy and computational cost.[1][7][9] The inclusion of diffuse functions (++) is important for accurately describing anions and non-covalent interactions, while polarization functions (d,p) are crucial for describing the geometry of sulfur-containing heterocycles.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This process involves iteratively calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (FT-IR and Raman).

  • Property Calculations: From the optimized geometry, a range of electronic properties are calculated:

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability.[10][11]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.[10][12]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, such as charge delocalization and hyperconjugation.[9]

    • Atoms in Molecules (AIM) Analysis: AIM theory can be used to characterize the nature of chemical bonds and non-covalent interactions.[7][13]

    • Simulated Spectra: Time-Dependent DFT (TD-DFT) can be used to simulate UV-Visible absorption spectra.[9]

Quantitative Data Summary

The following tables summarize key quantum chemical data for representative this compound derivatives as reported in the literature. These values are dependent on the specific substituents and the level of theory employed.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
Methyl-3-aminothis compound---4.537[10]
N-(thiophen-2-ylmethyl)thiophene-2-carboxamide---5.031[1]
Ethyl 4-acetyl-3-phenyl-5-(phenylamino)this compoundB3LYP/6-31G(d,p)-4.994-1.1423.852[14]
Thiophene-2-carboxylic acid thiourea (B124793) derivativesDFT/6-311G(d,p)--3.8 - 4.2 (approx.)[6][11]
CompoundMethod/Basis SetSelected Bond Lengths (Å)Selected Bond Angles (°)Reference
Thiophene (B33073) Sulfonamide DerivativesB3LYP/6-311G(d,p)S1–C2: 1.73 - 1.75S1–C2–C3: 110.84 - 112.44[15]
2-[(Trimethylsilyl)ethynyl]thiopheneB3LYP/6-311+G(d,2p)C-S: 1.7565, 1.7827Angle at S: ~91.5[16]

Note: Direct comparison of values should be made with caution due to the different levels of theory and molecular structures studied in each publication.

Visualizing the Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical analysis of a this compound derivative.

G Computational Workflow for this compound Analysis cluster_prep 1. Preparation cluster_dft 2. DFT Calculations cluster_analysis 3. Property Analysis cluster_application 4. Application & Interpretation A Input Structure (this compound derivative) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Initial Geometry C Frequency Analysis B->C Optimized Geometry D Single Point Energy Calculation B->D Optimized Geometry J Molecular Docking B->J Ligand Prep E HOMO/LUMO Analysis D->E F Molecular Electrostatic Potential (MEP) D->F G NBO/AIM Analysis D->G H Spectroscopic Simulation (IR, UV-Vis) D->H I Reactivity Prediction E->I F->I G->I K Structure-Activity Relationship (SAR) I->K J->K

Caption: A flowchart of the quantum chemical calculation process.

Logical Relationships in Reactivity Analysis

The data obtained from quantum chemical calculations are interconnected and provide a holistic view of the molecule's potential behavior.

G Interrelation of Calculated Properties Opt_Geom Optimized Geometry (Bond Lengths, Angles) FMO Frontier Molecular Orbitals (HOMO/LUMO) Opt_Geom->FMO MEP Molecular Electrostatic Potential Opt_Geom->MEP Energy_Gap HOMO-LUMO Gap FMO->Energy_Gap Reactivity Chemical Reactivity Energy_Gap->Reactivity Stability Kinetic Stability Energy_Gap->Stability Charge_Dist Charge Distribution MEP->Charge_Dist Interaction_Sites Reactive Sites (Nucleophilic/Electrophilic) Charge_Dist->Interaction_Sites Interaction_Sites->Reactivity

Caption: Relationship between key computational outputs and chemical properties.

Conclusion

Quantum chemical calculations, particularly DFT, are an indispensable tool in the modern drug discovery pipeline for compounds based on the this compound scaffold. By providing detailed insights into molecular geometry, stability, and electronic properties, these computational methods enable a more informed, structure-guided approach to designing novel therapeutics. The standardized workflow and data presented herein serve as a foundational guide for researchers aiming to leverage the predictive power of computational chemistry in their exploration of thiophene-based drug candidates.

References

Methodological & Application

Synthetic Strategies for Thiophene-2-carboxylate Esters: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, thiophene-2-carboxylate esters represent a pivotal class of heterocyclic compounds. Their inherent structural features and reactivity make them valuable intermediates and key pharmacophores in a wide array of therapeutic agents. This document provides detailed application notes on the significance of these esters and comprehensive protocols for their synthesis, facilitating further exploration and application in pharmaceutical research and development.

Thiophene-containing molecules have demonstrated a broad spectrum of biological activities, including roles as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The ester functionality at the 2-position of the thiophene (B33073) ring serves as a versatile handle for further molecular modifications, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The development of efficient and diverse synthetic routes to access these core structures is therefore of paramount importance.

Application Notes: The Role of this compound Esters in Drug Discovery

This compound esters are integral building blocks in the synthesis of numerous biologically active molecules. Their utility stems from the electronic properties of the thiophene ring and the chemical versatility of the ester group.

  • Kinase Inhibitors: Many thiophene derivatives function as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The thiophene scaffold can effectively mimic the hinge-binding region of ATP in the kinase domain, while the ester moiety can be elaborated to interact with other regions of the active site to enhance potency and selectivity. For instance, benzothiophene (B83047) carboxylate derivatives have been identified as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase.[1]

  • Antimicrobial Agents: The thiophene ring is a common feature in many antimicrobial agents. Thiophene-2-carboxamide analogues, derived from the corresponding esters, have shown efficacy against multidrug-resistant bacterial strains.[2] The ester can be readily converted to amides, hydrazides, and other functional groups to generate libraries of compounds for antimicrobial screening.

  • Other Therapeutic Areas: Beyond cancer and infectious diseases, thiophene derivatives are being investigated for a multitude of other therapeutic applications, including as anti-inflammatory agents, central nervous system drugs, and cardiovascular agents. The ability to readily synthesize a variety of substituted this compound esters is a key enabler for these research efforts.

Synthetic Methodologies: An Overview

Several classical and modern synthetic methods are employed for the construction of the this compound ester scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key methods include the Fiesselmann Thiophene Synthesis, the Gewald Aminothiophene Synthesis, the Hinsberg Synthesis, and the Paal-Knorr Thiophene Synthesis, alongside contemporary techniques like microwave-assisted synthesis and palladium-catalyzed reactions.

dot

Synthesis_Methods Overview of Synthetic Routes to this compound Esters cluster_classical Classical Methods cluster_modern Modern Methods Fiesselmann Fiesselmann This compound Esters This compound Esters Fiesselmann->this compound Esters Directly yields 3-hydroxy derivatives Gewald Gewald Gewald->this compound Esters Yields 2-amino derivatives, requires further steps Hinsberg Hinsberg Hinsberg->this compound Esters Yields 2,5-dicarboxylates Paal-Knorr Paal-Knorr Paal-Knorr->this compound Esters Requires appropriate 1,4-dicarbonyl precursor Microwave-Assisted Microwave-Assisted Microwave-Assisted->this compound Esters Accelerates various classical methods Pd-Catalyzed Pd-Catalyzed Pd-Catalyzed->this compound Esters Direct C-H activation or cross-coupling Starting Materials Starting Materials Starting Materials->Fiesselmann α,β-Acetylenic Esters + Thioglycolic Acid Derivatives Starting Materials->Gewald Ketones/Aldehydes + α-Cyanoesters + Sulfur Starting Materials->Hinsberg α-Diketones + Dialkyl Thiodiacetates Starting Materials->Paal-Knorr 1,4-Dicarbonyl Compounds + Sulfurizing Agent Starting Materials->Microwave-Assisted Various Precursors Starting Materials->Pd-Catalyzed Thiophene Precursors + CO

Caption: Major synthetic pathways to this compound esters.

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a powerful method for the preparation of 3-hydroxythis compound esters from α,β-acetylenic esters and thioglycolic acid derivatives.[3]

Protocol: Synthesis of Methyl 3-hydroxy-5-phenylthis compound

  • Materials:

    • Methyl 3-phenylpropiolate (1.0 eq)

    • Methyl thioglycolate (1.1 eq)

    • Potassium tert-butoxide (2.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Silica (B1680970) gel for column chromatography

    • Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

  • Procedure:

    • To a solution of methyl 3-phenylpropiolate in anhydrous THF at 0 °C under an inert atmosphere, add methyl thioglycolate.

    • Slowly add a solution of potassium tert-butoxide in THF to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired methyl 3-hydroxy-5-phenylthis compound.

dot

Fiesselmann_Workflow Fiesselmann Synthesis Workflow Start Start Reactants_Mixing Mix α,β-acetylenic ester and methyl thioglycolate in THF Start->Reactants_Mixing Base_Addition Add potassium tert-butoxide at 0°C Reactants_Mixing->Base_Addition Reaction Stir at room temperature for 12-16h Base_Addition->Reaction Quenching Quench with 1M HCl Reaction->Quenching Extraction Extract with ethyl acetate Quenching->Extraction Washing Wash with NaHCO3 and brine Extraction->Washing Drying_Concentration Dry over Na2SO4 and concentrate Washing->Drying_Concentration Purification Column chromatography Drying_Concentration->Purification Product Product Purification->Product

Caption: Step-by-step workflow for the Fiesselmann synthesis.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides access to 2-aminothiophene-3-carboxylate esters.[4] These can be valuable intermediates for further functionalization.

Protocol: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

  • Materials:

  • Procedure:

    • In a round-bottom flask, combine acetone, ethyl cyanoacetate, and elemental sulfur in ethanol.

    • Add a catalytic amount of morpholine to the mixture.

    • Heat the reaction mixture to reflux and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Hinsberg Synthesis

The Hinsberg synthesis allows for the preparation of thiophene-2,5-dicarboxylate esters from α-diketones and dialkyl thiodiacetates.[5][6]

Protocol: Synthesis of Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate

  • Materials:

    • Benzil (B1666583) (1,2-diphenylethane-1,2-dione) (1.0 eq)

    • Diethyl thiodiacetate (1.0 eq)

    • Sodium ethoxide (2.0 eq)

    • Anhydrous ethanol

  • Procedure:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol.

    • To this solution, add a mixture of benzil and diethyl thiodiacetate dropwise at room temperature.

    • After the addition, heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

    • Collect the precipitated solid by filtration and wash with water.

    • Recrystallize the crude product from ethanol to obtain pure diethyl 3,4-diphenylthiophene-2,5-dicarboxylate.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate many organic reactions, including the synthesis of thiophene derivatives, often leading to higher yields and shorter reaction times.

Protocol: Microwave-Assisted Gewald Synthesis of Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate

  • Materials:

    • 4'-Methylacetophenone (1.0 eq)

    • Ethyl cyanoacetate (1.0 eq)

    • Elemental sulfur (1.1 eq)

    • Triethylamine (B128534) (2.0 eq)

    • Ethanol

  • Procedure:

    • In a microwave-safe reaction vessel, combine 4'-methylacetophenone, ethyl cyanoacetate, elemental sulfur, and triethylamine in ethanol.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-20 minutes).

    • After the reaction is complete, cool the vessel to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the desired product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the described synthetic methods.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsSolventTemperature (°C)TimeYield (%)Reference
Fiesselmann Methyl 3-phenylpropiolate, Methyl thioglycolateK-tert-butoxideTHF0 to RT12-16 h41-78[7]
Gewald Acetone, Ethyl cyanoacetate, SulfurMorpholineEthanolReflux2-4 h~85[8]
Hinsberg Benzil, Diethyl thiodiacetateSodium ethoxideEthanolReflux4-6 hHigh[5][6]
Microwave-Assisted Gewald 4'-Methylacetophenone, Ethyl cyanoacetate, SulfurTriethylamineEthanol12010-20 min80-90[9]
Palladium-Catalyzed Carbonylation 2-Ethylthiophene, COPd(OAc)₂, p-BQAcetic Acid10020 hup to 99[10]

Conclusion

The synthesis of this compound esters can be achieved through a variety of reliable and adaptable methods. The choice of a particular synthetic route will be guided by the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. The classical methods of Fiesselmann, Gewald, and Hinsberg remain highly relevant, while modern techniques such as microwave-assisted synthesis and palladium-catalyzed carbonylation offer significant advantages in terms of efficiency and reaction times. The protocols and data presented herein provide a valuable resource for researchers in drug discovery and medicinal chemistry, enabling the continued exploration of thiophene-based compounds as novel therapeutic agents.

References

Application Notes and Protocols for Thiophene Synthesis via Fiesselmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Fiesselmann condensation, a powerful method for the synthesis of substituted thiophenes. This reaction is particularly valuable in medicinal chemistry and drug development for the construction of thiophene-containing scaffolds, which are present in numerous biologically active compounds.

The Fiesselmann thiophene (B33073) synthesis, developed by Hans Fiesselmann in the 1950s, is a versatile name reaction in organic chemistry for the generation of 3-hydroxy-2-thiophenecarboxylic acid derivatives.[1] The reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid and its derivatives in the presence of a base.[1]

A significant advancement in this methodology involves the use of ynone trifluoroborate salts as substrates, which undergo a base-promoted condensation with alkylthiols to produce thiophene boronates with complete regiocontrol and in high yields.[2][3][4] This variation offers the advantage of introducing a boronate group, which can be further functionalized, making it a highly attractive method for creating diverse thiophene libraries for drug discovery programs.

Applications in Drug Development

The thiophene moiety is a common feature in many pharmaceuticals due to its ability to act as a bioisostere for a phenyl group and its versatile chemical reactivity. The Fiesselmann condensation has been employed in the synthesis of various compounds with potential therapeutic applications, including:

  • p38 Kinase Inhibitors: This reaction has been utilized to synthesize precursors for p38 kinase inhibitors, which are targets for inflammatory diseases.[1]

  • Tyrosine Kinase Inhibitors: A variation of the Fiesselmann synthesis has been used to create tyrosine kinase inhibitors, a class of drugs often used in cancer therapy.[1]

  • Potential Antiallergy, Antileishmanial, and Antifungal Agents: The versatility of the Fiesselmann synthesis has led to the production of a range of thiophene derivatives with potential applications as antiallergy, antileishmanial, and antifungal agents.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from a study on the Fiesselmann condensation of ynone trifluoroborate salts with various thiols.

Table 1: Optimization of Reaction Conditions [2]

EntryThiol (equiv)Base (equiv)AdditiveYield (%)
11.0Cs₂CO₃ (1)MgSO₄50ᵃ
21.1Cs₂CO₃ (2)MgSO₄50
31.1K₂CO₃ (2)MgSO₄40
41.1K₂CO₃ (2)none75

ᵃ Conversion estimated by ¹⁹F NMR spectroscopy.

Table 2: Substrate Scope of Ynone Trifluoroborate Salts [2]

Ynone SubstrateProductYield (%)
Phenyl-substitutedThiophene-2-carboxylate85
4-Fluorophenyl-substituted4-Fluorophenyl-thiophene-2-carboxylate82
2-Thienyl-substituted2-(Thiophen-2-yl)-thiophene-2-carboxylate90
Cyclohexyl-substitutedCyclohexyl-thiophene-2-carboxylate65ᵇ

ᵇ Reaction required overnight stirring to reach completion.

Table 3: Scope of Thiols in the Fiesselmann Condensation [2]

ThiolBase/SolventProductYield (%)
Methyl thioglycolateK₂CO₃/MeCNThis compound75
Thioglycolamidet-BuOK/t-BuOHThiophene-2-carboxamide70
2-(Pyridin-2-yl)methanethiolt-BuOK/t-BuOH2-(Pyridin-2-ylmethyl)thiophene68
(Thiazol-2-yl)methanethiolt-BuOK/t-BuOH2-((Thiazol-2-yl)methyl)thiophene65

Experimental Protocols

General Procedure for the Fiesselmann Condensation of Ynone Trifluoroborate Salts with Methyl Thioglycolate[2]

Materials:

  • Ynone trifluoroborate salt (1.0 equiv)

  • Methyl thioglycolate (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous acetonitrile (B52724) (MeCN)

Procedure:

  • To a solution of the ynone trifluoroborate salt in anhydrous acetonitrile (0.3 M), add methyl thioglycolate at room temperature under an inert atmosphere.

  • Add potassium carbonate to the mixture.

  • Stir the reaction mixture at room temperature for 2 hours or until the reaction is complete as monitored by TLC or NMR.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound.

Protocol for the Fiesselmann Condensation with Thioglycolamide[2]

Materials:

  • Ynone trifluoroborate salt (1.0 equiv)

  • Thioglycolamide (1.1 equiv)

  • Potassium tert-butoxide (t-BuOK) (2.0 equiv)

  • Anhydrous tert-butanol (B103910) (t-BuOH)

Procedure:

  • To a solution of the ynone trifluoroborate salt in anhydrous tert-butanol (0.3 M), add thioglycolamide at room temperature under an inert atmosphere.

  • Add potassium tert-butoxide to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or NMR.

  • Once the reaction is complete, carefully quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography to yield the pure thiophene-2-carboxamide.

Visualizations

Reaction Mechanism

Fiesselmann_Condensation_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product R1_alkyne_R2 α,β-Acetylenic Ester (R1-C≡C-COOR2) michael_addition1 Michael Addition R1_alkyne_R2->michael_addition1 thioglycolic_ester Thioglycolic Acid Ester (HS-CH2-COOR3) deprotonation Deprotonation of Thioglycolic Ester thioglycolic_ester->deprotonation Base base Base (e.g., K2CO3) base->deprotonation deprotonation->michael_addition1 Nucleophilic Attack michael_addition2 Second Addition michael_addition1->michael_addition2 cyclization Intramolecular Cyclization michael_addition2->cyclization elimination1 Elimination of Alcoholate cyclization->elimination1 elimination2 Elimination of Thioglycolic Ester elimination1->elimination2 tautomerization Tautomerization elimination2->tautomerization thiophene_product 3-Hydroxy-2-thiophenecarboxylic Acid Derivative tautomerization->thiophene_product

Caption: Mechanism of the Fiesselmann Condensation.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Ynone Trifluoroborate Salt - Thiol - Base - Anhydrous Solvent start->setup reaction Stir at Room Temperature (2-12 hours) setup->reaction monitoring Monitor Reaction Progress (TLC / NMR) reaction->monitoring workup Aqueous Workup: - Quench Reaction - Extraction monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS, etc. purification->characterization end Final Product characterization->end

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 5-Bromothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and functional materials.[1] This protocol focuses on the application of the Suzuki coupling reaction to 5-bromothiophene-2-carboxylic acid and its derivatives. Thiophene-containing biaryl structures are significant pharmacophores found in numerous biologically active compounds. The direct use of 5-bromothiophene-2-carboxylic acid in Suzuki couplings can be challenging due to the potential for the carboxylic acid group to interfere with the catalytic cycle. Consequently, a common and effective strategy involves the prior conversion of the carboxylic acid to an ester or an amide, followed by the cross-coupling reaction.[1][2]

This document provides detailed protocols for both the derivatization of 5-bromothiophene-2-carboxylic acid and the subsequent Suzuki cross-coupling reaction with various arylboronic acids, along with tabulated data from reported literature.

General Reaction Scheme

The overall synthetic strategy typically involves two main steps:

  • Derivatization: Esterification or amidation of the carboxylic acid group of 5-bromothiophene-2-carboxylic acid.

  • Suzuki Cross-Coupling: Palladium-catalyzed reaction of the resulting bromo-ester or bromo-amide with an arylboronic acid.

G cluster_0 Step 1: Derivatization cluster_1 Step 2: Suzuki Cross-Coupling 5-Bromothiophene-2-carboxylic_acid 5-Bromothiophene-2-carboxylic Acid Ester_or_Amide_Derivative Ester or Amide Derivative 5-Bromothiophene-2-carboxylic_acid->Ester_or_Amide_Derivative Alcohol_or_Amine Alcohol or Amine Alcohol_or_Amine->Ester_or_Amide_Derivative Coupling_Reagent Coupling Reagent (e.g., DCC, TiCl4) Coupling_Reagent->Ester_or_Amide_Derivative Arylboronic_Acid Arylboronic Acid Coupled_Product 5-Arylthiophene-2-carboxylate/carboxamide Ester_or_Amide_Derivative->Coupled_Product Arylboronic_Acid->Coupled_Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Coupled_Product Base Base (e.g., K3PO4) Base->Coupled_Product

General workflow for the two-step synthesis of 5-arylthiophene derivatives.

Experimental Protocols

Protocol 1: Esterification of 5-Bromothiophene-2-carboxylic Acid (Steglich Esterification)

This protocol describes the conversion of 5-bromothiophene-2-carboxylic acid to its pentyl ester derivative as a precursor for the Suzuki coupling.[1]

Materials:

Procedure:

  • To a solution of 5-bromothiophene-2-carboxylic acid (1) in dichloromethane (DCM), add amyl alcohol.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at 30 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pentyl 5-bromothis compound (3).[1]

Protocol 2: Amidation of 5-Bromothiophene-2-carboxylic Acid

This protocol details the synthesis of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide.[2]

Materials:

  • 5-Bromothiophene-2-carboxylic acid (2)

  • Pyrazin-2-amine (1)

  • Titanium tetrachloride (TiCl₄)

  • Pyridine (B92270)

Procedure:

  • In a reaction vessel, combine pyrazin-2-amine (1) and 5-bromothiophene-2-carboxylic acid (2).

  • Add pyridine to the mixture.

  • Carefully add titanium tetrachloride (TiCl₄) to mediate the condensation reaction.

  • Stir the reaction mixture at an appropriate temperature and monitor by TLC.

  • Upon completion, quench the reaction with a suitable aqueous solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by recrystallization or column chromatography to yield 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (3).[2]

Protocol 3: Suzuki Cross-Coupling of 5-Bromothiophene Derivatives

This general protocol is applicable to the coupling of ester or amide derivatives of 5-bromothiophene-2-carboxylic acid with various arylboronic acids.[1][2]

Materials:

  • 5-Bromothis compound/carboxamide derivative (1 equivalent)

  • Arylboronic acid (1.1-1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-2.1 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene

Procedure:

  • To a flame-dried Schlenk flask, add the 5-bromothis compound/carboxamide derivative (e.g., pentyl 5-bromothis compound) and the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 ratio) and stir the mixture for 30 minutes.[1]

  • Add the arylboronic acid and the base (e.g., K₃PO₄).

  • Heat the reaction mixture to reflux (typically 90-95 °C) and stir for the required time (can range from a few hours to overnight).[1][3]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-arylthiophene derivative.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Combine 5-bromothiophene derivative, arylboronic acid, Pd catalyst, and base in a Schlenk flask inert Establish inert atmosphere (N2 or Ar) setup->inert solvent Add degassed solvent (e.g., 1,4-Dioxane/H2O) inert->solvent heat Heat to reflux (90-95 °C) solvent->heat monitor Monitor reaction by TLC or GC-MS heat->monitor cool Cool to room temperature monitor->cool extract Add water and extract with organic solvent cool->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Functionalized Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functionalized thiophene (B33073) derivatives utilizing palladium-catalyzed cross-coupling reactions. Thiophene moieties are crucial structural motifs in numerous pharmaceuticals, organic materials, and agrochemicals. Palladium-catalyzed reactions offer a versatile and efficient methodology for the targeted functionalization of the thiophene ring.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions for Thiophene Functionalization

Transition-metal catalysis has revolutionized the synthesis of functionalized thiophenes, enabling the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds on a pre-existing thiophene core. Among these methods, palladium-catalyzed cross-coupling reactions are paramount due to their high efficiency, functional group tolerance, and broad substrate scope. The most prominent of these reactions for thiophene functionalization include the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, as well as direct C-H activation/functionalization. These reactions are instrumental in synthesizing a diverse array of substituted thiophenes, which are key building blocks in medicinal chemistry and materials science.[1][2][3][4]

Comparative Data of Palladium-Catalyzed Reactions

The choice of catalytic system is critical for the successful synthesis of functionalized thiophenes. The following tables summarize quantitative data for different palladium-catalyzed cross-coupling reactions, providing a comparative overview of their efficiency under various conditions.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Thiophenes
EntryThiophene SubstrateCoupling PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromothiophene (B119243)Phenylboronic acidPd(dppf)Cl₂ (2)-K₂CO₃DME802High[5]
24-Bromothiophene-2-carbaldehydeArylboronic acids/estersPd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O1001260-95[3]
3BromothiopheneCyclopropylboronic acidPd(OAc)₂ (0.25-1)SPhos (0.5-2)K₃PO₄TolueneReflux1269-93[6][7]
42-Bromothiophene4-Nitrophenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O8024~70-80[8]
Table 2: Stille Coupling for the Synthesis of Functionalized Thiophenes
EntryThiophene SubstrateCoupling PartnerPd Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromothiophene4-MethoxyphenyltributylstannanePdCl₂(PPh₃)₂ (5)--DMF908Good[1]
2Di-stannylated diazocine2-BromothiophenePd(OAc)₂ (2)XPhos (2.2)CsFDME802490-94[9]
32,5-Bis(trimethylstannyl)thiopheneNDI-dibromidePd₂(dba)₃P(o-tolyl)₃-Toluene9024>95[10]
Table 3: Heck Coupling for the Arylation of Activated Thiophenes
EntryThiophene SubstrateCoupling PartnerPd Catalyst (mol%)AdditiveBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Thiophene-2-carboxaldehyde4-BromoanisolePd(OAc)₂ (5)n-Bu₄NBrNaHCO₃DMF100385[11]
23-Chlorobenzo[b]thiophene-2-carboxylic acidStyrenesPd(OAc)₂Ag₂CO₃-DMA12024up to 94[12]
3ThiopheneCyclic enonesPd(OAc)₂-Ag₂CO₃Dioxane1102460-85[13]
Table 4: Sonogashira Coupling for the Synthesis of Alkynyl-Thiophenes
EntryThiophene SubstrateCoupling PartnerPd Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodothiopheneTerminal alkynesPd/CCuI, PPh₃Et₃NWaterRT1-2Good[14]
22-IodothiophenolsTerminal alkynesPdCl₂(PPh₃)₂CuIEt₃NTHF601275-90[15]
Table 5: Direct C-H Arylation of Thiophenes
EntryThiophene SubstrateCoupling PartnerPd Catalyst (mol%)Ligand/AdditiveBaseSolventTemp (°C)Time (h)Yield (%)Reference
1ThiophenesAryl bromidesBis(alkoxo)palladium complex (0.1-0.2)PivOHK₂CO₃DMAc10024Good-Excellent[16]
2Benzo[b]thiophene 1,1-dioxidesArylboronic acidsPd(OAc)₂ (10)PyridineCu(OAc)₂DMSO10020up to 85[17]
32-ArylthiophenesHeteroarenesPd(OAc)₂-KOAcDMA1301657-81[18]

Experimental Protocols

Detailed methodologies for key palladium-catalyzed reactions are provided below.

Protocol for Suzuki-Miyaura Coupling: Synthesis of 2-Phenylthiophene[1]

Materials:

  • 2-Bromothiophene

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethoxyethane (DME)

  • Toluene

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel

Procedure:

  • To a solution of 2-bromothiophene (5 mmol) and phenylboronic acid (6 mmol) in DME (20 mL), add K₂CO₃ (10 mmol) and Pd(dppf)Cl₂ (0.1 mmol).[5]

  • Heat the mixture at 80°C under an argon atmosphere for 2 hours.[5]

  • After cooling to room temperature, add water and extract the mixture with toluene.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 2-phenylthiophene.[1]

Protocol for Stille Coupling: Synthesis of 2-(4-Methoxyphenyl)thiophene[1]

Materials:

  • 2-Bromothiophene

  • 4-Methoxyphenyltributylstannane

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous potassium fluoride (B91410) solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-bromothiophene (5 mmol) and 4-methoxyphenyltributylstannane (5.5 mmol) in anhydrous DMF (20 mL), add bis(triphenylphosphine)palladium(II) chloride (0.25 mmol).[1]

  • Heat the mixture at 90°C under an argon atmosphere for 8 hours.[1]

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.[1]

  • Wash the combined organic extracts with a saturated aqueous potassium fluoride solution to remove tin byproducts, then with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Sonogashira Coupling: Synthesis of Acetylenic Thiophenes in Water[14]

Materials:

  • Iodothiophene

  • Terminal alkyne

  • Palladium on carbon (Pd/C)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (B128534) (Et₃N)

  • Water

Procedure:

  • In a reaction vessel, combine iodothiophene (1 mmol), the terminal alkyne (1.2 mmol), Pd/C (5 mol%), CuI (2 mol%), and PPh₃ (4 mol%).

  • Add water (5 mL) and triethylamine (2 mmol).

  • Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Protocol for Direct C-H Arylation of Thiophenes[16]

Materials:

  • Thiophene

  • Aryl bromide

  • Bis(alkoxo)palladium complex

  • Pivalic acid (PivOH)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • To a Schlenk tube, add the thiophene (2 mmol), aryl bromide (1 mmol), bis(alkoxo)palladium complex (0.1-0.2 mol%), K₂CO₃ (2 mmol), and PivOH (0.5 mmol).

  • Add DMAc (3 mL) as the solvent.

  • Heat the mixture at 100°C for 24 hours under an inert atmosphere.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous sulfate salt, and concentrate.

  • Purify the resulting product by column chromatography.

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the catalytic cycles and a general experimental workflow for the palladium-catalyzed synthesis of functionalized thiophenes.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Suzuki-Miyaura Catalytic Cycle

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-SnR'3) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Stille Coupling Catalytic Cycle

Experimental_Workflow Start Start Reagents Combine Thiophene Substrate, Coupling Partner, Catalyst, Ligand, and Base in Solvent Start->Reagents Reaction Heat under Inert Atmosphere (e.g., Argon or Nitrogen) Reagents->Reaction Monitoring Monitor Reaction Progress (e.g., TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Dry Organic Layer and Concentrate Workup->Purification Final_Product Purify by Column Chromatography Purification->Final_Product End End Final_Product->End

Caption: General Experimental Workflow

References

Application Note: Continuous Flow-Based Protocol for Synthesizing Thiophene-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiophene (B33073) derivatives are significant structural motifs found in numerous bioactive compounds and materials.[1] The synthesis of these heterocycles is of great interest in medicinal chemistry and materials science. This application note details a continuous flow-based protocol for the efficient synthesis of thiophene-2-carboxylates. This method leverages the advantages of flow chemistry, such as enhanced safety, scalability, and process control, to provide a robust and high-yield synthetic route.[1][2]

The protocol is based on the work of Chiurchiù et al., who developed a three-step process starting from ketal-functionalized β-nitroacrylates.[1][3] The sequence involves a promoter-free conjugate addition of thioacetic acid, followed by a base-induced elimination and a final acid-promoted cyclization-aromatization. By integrating these steps into a continuous flow system using solid-supported reagents, the desired thiophene-2-carboxylates are produced in good to excellent yields.[3]

Experimental Workflow and Logic

The continuous flow setup is designed as a fully integrated three-step process. Each step utilizes a packed column with a solid-supported reagent or catalyst, eliminating the need for traditional workup procedures between steps and allowing for a continuous operation from starting materials to the final product.

Continuous_Flow_Synthesis reagent_A Reagent A: β-Nitroacrylate (1) in EtOAc pump1 Pump 1 reagent_A->pump1 reagent_B Reagent B: Thioacetic Acid (2) in EtOAc pump2 Pump 2 reagent_B->pump2 t_mixer T-Mixer pump1->t_mixer 0.2 mL/min pump2->t_mixer 0.2 mL/min coil1 Step 1: Coil Reactor (Michael Addition) RT, 10 min t_mixer->coil1 Combined Flow 0.4 mL/min column2 Step 2: Packed Column (Elimination) Amberlyst A-21 (base) coil1->column2 column3 Step 3: Packed Column (Cyclization) Amberlyst A-15 (acid) column2->column3 bpr Back Pressure Regulator (7 bar) column3->bpr collection Product Collection: Thiophene-2-carboxylate (4) bpr->collection

Caption: Experimental setup for the three-step continuous flow synthesis.

Experimental Protocols

This section provides the detailed methodology for the continuous flow synthesis of thiophene-2-carboxylates.

1. Materials and Reagents:

  • Ketal-functionalized β-nitroacrylates (starting material)

  • Thioacetic acid

  • Ethyl acetate (B1210297) (EtOAc, solvent)

  • Amberlyst A-21 (basic resin)

  • Amberlyst A-15 (acidic resin)[1]

2. Equipment Setup:

  • Two HPLC pumps for reagent delivery.

  • A T-mixer for combining reagent streams.

  • A reaction coil (e.g., PFA tubing, 4.0 mL internal volume) for the initial Michael addition.

  • Two packed columns:

    • Column 1 (Elimination): Packed with Amberlyst A-21.

    • Column 2 (Cyclization): Packed with Amberlyst A-15.

  • A back pressure regulator (set to 7 bar) to ensure consistent flow through the packed beds.

  • A collection vessel for the final product.

3. Protocol:

  • Reagent Preparation:

    • Prepare a solution of the appropriate β-nitroacrylate in EtOAc (0.2 M).

    • Prepare a solution of thioacetic acid in EtOAc (0.2 M).

  • System Priming:

    • Prime the entire flow system, including pumps, coils, and columns, with the solvent (EtOAc) to remove air and ensure a stable flow.

  • Reaction Execution:

    • Set Pump 1 to deliver the β-nitroacrylate solution at a flow rate of 0.2 mL/min.

    • Set Pump 2 to deliver the thioacetic acid solution at a flow rate of 0.2 mL/min.

    • The two streams are combined in the T-mixer, resulting in a total flow rate of 0.4 mL/min.

    • Step 1 (Michael Addition): The combined stream flows through the 4.0 mL reaction coil, providing a residence time of 10 minutes at room temperature for the promoter-free conjugate addition to occur.

    • Step 2 (Elimination): The stream then passes through the column packed with Amberlyst A-21, where the base-induced elimination of nitrous acid takes place.

    • Step 3 (Cyclization-Aromatization): The effluent from the first column immediately enters the second column packed with Amberlyst A-15. The acidic resin promotes the domino cyclization-aromatization process to form the final this compound.[3]

  • Product Collection and Isolation:

    • The product stream exits the second column and passes through the back pressure regulator.

    • Collect the solution in a flask.

    • Once the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude product.

    • The product can be further purified by standard methods if necessary, although this flow protocol generally yields products of high purity.

Data Presentation

The following table summarizes the results for the synthesis of various this compound derivatives (4a-k) using the described continuous flow protocol.[3]

ProductOverall Yield (%)[3]
4a MeHMe88
4b EtHMe85
4c n-PrHMe81
4d i-PrHMe79
4e PhHMe75
4f MeHEt86
4g MeMeMe72
4h EtMeMe70
4i \multicolumn{2}{c}{-(CH₂)₄-}Me65
4j \multicolumn{2}{c}{-(CH₂)₅-}Me68
4k \multicolumn{2}{c}{-(CH₂)₂-O-(CH₂)₂-}Me38

Conclusion

This application note outlines an efficient and robust continuous flow protocol for the synthesis of thiophene-2-carboxylates. The method successfully combines three reaction steps into a single, uninterrupted process by utilizing solid-supported reagents.[3] This approach not only simplifies the reaction workflow by eliminating intermediate workups and purifications but also provides high overall yields for a range of substrates. The protocol is well-suited for automated synthesis in research and development settings, offering significant advantages in terms of efficiency, safety, and scalability for the production of valuable thiophene scaffolds.

References

Copper(I) Thiophene-2-carboxylate as a Catalyst in Ullmann Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(I) thiophene-2-carboxylate (CuTC) is a versatile and efficient catalyst for Ullmann coupling reactions, a fundamental transformation in organic synthesis for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.[1][2] Traditionally, Ullmann reactions require harsh conditions, often involving high temperatures (typically >200°C) and stoichiometric amounts of copper.[3][4] The use of CuTC as a catalyst offers a significant advantage by enabling these transformations to occur at or near ambient temperatures, thus increasing the reaction's functional group tolerance and broadening its applicability in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.[5][6]

This document provides detailed application notes and experimental protocols for the use of Copper(I) this compound in Ullmann coupling reactions, with a focus on providing clear, actionable information for researchers in academia and industry.

Advantages of Copper(I) this compound

  • Mild Reaction Conditions: CuTC facilitates Ullmann-type couplings at significantly lower temperatures, often at room temperature, compared to traditional methods.[5][6]

  • Enhanced Solubility: The this compound ligand improves the solubility of the copper catalyst in organic solvents.

  • Air-Stability: CuTC is an air-stable solid, simplifying its handling and storage.

  • High Yields: The catalyst often provides good to excellent yields for a variety of substrates.

Applications in Ullmann Coupling Reactions

Copper(I) this compound is particularly effective in the Ullmann-like reductive coupling of aryl, heteroaryl, and alkenyl halides. This methodology is tolerant of a wide range of functional groups and provides a powerful tool for the synthesis of biaryls and other coupled products.

Data Presentation: CuTC-Mediated Reductive Coupling of Aryl and Alkenyl Halides

The following table summarizes the results from the seminal work by Liebeskind and Zhang on the ambient temperature, Ullmann-like reductive coupling of various halides using Copper(I) this compound.[5]

EntrySubstrate (Ar/Alkenyl-X)Product (Ar-Ar / Alkenyl-Alkenyl)Yield (%)
12-Iodobenzonitrile2,2'-Dicyanobiphenyl85
22-Iodobenzaldehyde2,2'-Diformylbiphenyl78
3Methyl 2-iodobenzoateDimethyl 2,2'-biphenyldicarboxylate92
42-Iodonitrobenzene2,2'-Dinitrobiphenyl88
52-Bromo-N,N-dimethylbenzamideN,N,N',N'-Tetramethyl-2,2'-biphenyldicarboxamide75
62-Iodo-6-methoxypyridine6,6'-Dimethoxy-2,2'-bipyridine81
7(E)-β-Iodostyrene(E,E)-1,4-Diphenyl-1,3-butadiene89
8(Z)-β-Iodostyrene(Z,Z)-1,4-Diphenyl-1,3-butadiene86

Experimental Protocols

The following are generalized protocols for Ullmann coupling reactions catalyzed by Copper(I) this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for the Reductive Coupling of Aryl Halides

This protocol is adapted from the work of Liebeskind and Zhang for the homocoupling of aryl halides.[5]

Materials:

  • Aryl halide (1.0 mmol)

  • Copper(I) this compound (CuTC, 1.0 mmol, 1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Inert atmosphere (e.g., Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 mmol) and Copper(I) this compound (1.0 mmol).

  • Add anhydrous DMF (5-10 mL) to the flask.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, quench the reaction with an aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Protocol 2: General Procedure for C-S Coupling of Aryl Iodides and Thiols

This protocol provides a method for the synthesis of diaryl sulfides.

Materials:

  • Aryl iodide (1.0 equiv)

  • Aryl thiol (1.2 equiv)

  • Copper(I) this compound (CuTC, 0.4 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine the aryl iodide, aryl thiol, Copper(I) this compound, and potassium carbonate.

  • Add anhydrous DMF or DMSO.

  • Heat the reaction mixture to 120-130 °C and stir for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the diaryl sulfide.

Visualizations

Experimental Workflow for CuTC-Catalyzed Ullmann Coupling

G General Workflow for CuTC-Catalyzed Ullmann Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dry Reaction Vessel (Inert Atmosphere) reagents Add Aryl Halide, Nucleophile (if applicable), CuTC, and Base (if applicable) start->reagents solvent Add Anhydrous Solvent (e.g., DMF, THF) reagents->solvent react Stir at Specified Temperature (e.g., Room Temperature) solvent->react monitor Monitor Reaction Progress (TLC, GC, LC-MS) react->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry and Concentrate Organic Layer extract->dry purify Purify by Chromatography dry->purify end Pure Coupled Product purify->end

Caption: General workflow for a CuTC-catalyzed Ullmann coupling reaction.

Catalytic Cycle of a Generic Ullmann Cross-Coupling Reaction

G Simplified Catalytic Cycle for Ullmann Cross-Coupling CuTC Cu(I)TC A Oxidative Addition CuTC->A Ar-X B [Ar-Cu(III)-X]TC A->B C Ligand Exchange B->C Nu-H D [Ar-Cu(III)-Nu]TC C->D E Reductive Elimination D->E E->CuTC F Ar-Nu (Product) E->F

Caption: Simplified catalytic cycle for a generic Ullmann cross-coupling reaction.

References

Applications of Thiophene-2-carboxylate in Organic Electronics and OLEDs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-2-carboxylate and its derivatives have emerged as pivotal building blocks in the advancement of organic electronics. Their inherent electronic properties, coupled with synthetic versatility, have enabled the development of highly efficient and stable materials for a range of applications, including organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). This document provides a comprehensive overview of these applications, supported by quantitative performance data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research. The electron-rich nature of the thiophene (B33073) ring enhances charge transport, a critical factor in the performance of organic electronic devices.[1]

Organic Solar Cells (OSCs)

This compound derivatives are extensively utilized as electron-donor materials in the active layer of bulk heterojunction (BHJ) organic solar cells.[2][3] The carboxylate group can serve as an anchoring group to semiconductor surfaces or as a modifiable site to tune the material's electronic properties and solubility.[4] The structural versatility of thiophene-based oligomers and polymers allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize the open-circuit voltage (Voc) and short-circuit current density (Jsc) of the solar cell.[4]

Performance Data of this compound Based OSCs

The following table summarizes the performance of various OSCs employing this compound derivatives as the donor material.

Donor MaterialAcceptor MaterialDevice ArchitectureVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
D–π–A structure with thienothiopheneC70BHJ0.989.24-3.60[4]
D–π–A molecule 6 with thieno[3,2-b]thiophenePC71BMBHJ0.96--2.87[4]
Asymmetric D-π-A structure 1-BHJ0.8711.04575.41[4]
Asymmetric D-π-A structure 2-BHJ0.9512.01546.20[4]
Solution-processed small molecule 12PC71BMBHJ0.776.82462.39[4]

Organic Field-Effect Transistors (OFETs)

In the realm of OFETs, thiophene-based materials, including those derived from this compound, are prized for their excellent charge transport characteristics.[5] The planarity and potential for strong π-π stacking of thiophene rings facilitate ordered film formation, which is crucial for high charge carrier mobility.[6] The carboxylate functionality can be used to engineer the molecule's interaction with the dielectric layer, potentially improving the device performance.

Performance Data of Thiophene-Based OFETs

The table below presents the charge carrier mobility and on/off ratio for OFETs fabricated with various thiophene-based organic semiconductors.

Semiconductor MaterialDielectricMobility (μ) (cm²/Vs)On/Off Ratio (Ion/Ioff)Reference
2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiopheneSiO₂1.2610⁶ - 10⁸[7]
Polythiophene-based polymersVarious0.1 - 1.010⁵ - 10⁷[5]
Fused Thiophene DerivativesSiO₂/SAM> 1.0> 10⁶[5]
Oligothiophene-based materialsSiO₂0.01 - 0.510⁴ - 10⁶[5]

Organic Light-Emitting Diodes (OLEDs)

This compound derivatives are employed in OLEDs as emissive materials, charge transport materials, and as components of conjugated polymers that form the active layers.[1][8][9] The ability to tune the electronic structure of these molecules allows for the generation of light across the visible spectrum. The carboxylate group can be functionalized to attach various chromophores or to control the morphology of the emissive layer.

Performance Data of Thiophene-Based OLEDs

The performance metrics for OLEDs utilizing thiophene-based materials are summarized in the following table.

Emissive Material/HostDevice StructureMax. Luminance (cd/m²)Current Efficiency (cd/A)Power Efficiency (lm/W)EQE (%)Reference
Th-BN (Thiophene-based MR-TADF)ITO/HAT-CN/TAPC/Th-BN:2P-T2T/TmPyPB/LiF/Al---34.6[10]
DMB-TT-TPASolution-processed75210.66.704.61[11]

Experimental Protocols

Synthesis of this compound Derivatives

Protocol 1: Synthesis of Methyl Thiophene-2-carboxylates from Acetylenic Ketones

This protocol describes a general method for the synthesis of methyl thiophene-2-carboxylates.[12]

Materials:

  • Acetylenic ketone

  • Methyl thioglycolate

  • Cesium carbonate (Cs₂CO₃)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask, dissolve the acetylenic ketone and methyl thioglycolate in methanol.

  • Add cesium carbonate and magnesium sulfate to the solution.

  • Stir the reaction mixture at room temperature for the time specified in the relevant literature (typically several hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Device Fabrication

Protocol 2: Fabrication of a Solution-Processed Bulk Heterojunction Organic Solar Cell

This protocol provides a general procedure for the fabrication of a BHJ OSC.[13]

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hellmanex solution

  • Isopropyl alcohol (IPA)

  • Deionized water

  • Nitrogen gas

  • PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution

  • Thiophene-based donor material

  • Fullerene acceptor (e.g., PC₇₁BM)

  • Chlorobenzene

  • Metal for cathode (e.g., Aluminum)

  • Encapsulation epoxy and glass coverslips

Procedure:

  • Substrate Cleaning:

    • Sonicate ITO substrates in a 1% Hellmanex solution for 5 minutes.

    • Rinse thoroughly with hot deionized water.

    • Sonicate in IPA for 5 minutes.

    • Rinse thoroughly with deionized water.

    • Dry the substrates with a stream of nitrogen gas.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate.

    • Anneal the substrates on a hotplate at a specified temperature and time (e.g., 150 °C for 10 minutes).

  • Active Layer Deposition:

    • Prepare a solution of the thiophene-based donor and fullerene acceptor in chlorobenzene.

    • Spin-coat the active layer solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit the metal cathode (e.g., aluminum) through a shadow mask under high vacuum.

  • Encapsulation:

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture.

Protocol 3: Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor

This protocol outlines the fabrication of a common OFET architecture.[5]

Materials:

  • Highly doped silicon wafer with a thermally grown SiO₂ layer

  • Solvent for cleaning (e.g., acetone (B3395972), isopropanol)

  • Nitrogen gas

  • Octadecyltrichlorosilane (OTS) for self-assembled monolayer (SAM) treatment (optional)

  • Anhydrous toluene (B28343)

  • Thiophene-based semiconductor solution (e.g., in chloroform)

  • Gold (for source and drain electrodes)

Procedure:

  • Substrate Preparation:

    • Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol, followed by drying with nitrogen.

  • Dielectric Surface Modification (Optional but Recommended):

    • Immerse the substrate in a 10 mM solution of OTS in anhydrous toluene for 30 minutes to form a self-assembled monolayer.

    • Rinse with toluene and bake at 120°C for 10 minutes.

  • Semiconductor Deposition:

    • Spin-coat the thiophene-based semiconductor solution onto the substrate.

    • Anneal the film at a specific temperature to improve crystallinity.

  • Electrode Deposition:

    • Use thermal evaporation to deposit gold through a shadow mask to define the source and drain electrodes.

Visualizations

Caption: Molecular structure of this compound.

osc_workflow cluster_prep Substrate Preparation cluster_active Active Layer Deposition cluster_fabrication Device Completion cluster_characterization Characterization cleaning ITO Substrate Cleaning pedot_pss PEDOT:PSS Coating (HTL) cleaning->pedot_pss active_layer Spin-Coating of Thiophene Donor:Acceptor Blend pedot_pss->active_layer cathode Thermal Evaporation of Cathode (e.g., Al) active_layer->cathode encapsulation Device Encapsulation cathode->encapsulation jv_measurement J-V Measurement under Illumination encapsulation->jv_measurement pce_calculation PCE Calculation jv_measurement->pce_calculation

Caption: Workflow for OSC fabrication.

ofet_architecture gate Gate (Doped Si) dielectric Dielectric (SiO₂) gate->dielectric semiconductor Thiophene-based Semiconductor dielectric->semiconductor source Source (Au) drain Drain (Au) oled_energy_levels Simplified OLED Energy Level Diagram cathode Cathode etl Electron Transport Layer (ETL) cathode->etl Electron Injection eml Emissive Layer (Thiophene Derivative) etl->eml htl Hole Transport Layer (HTL) eml->htl anode Anode htl->anode Hole Injection recombination Recombination & Light Emission

References

Application Notes and Protocols for Thiophene-2-Carboxylate in Electrochromic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of thiophene-2-carboxylate derivatives in the fabrication of electrochromic devices (ECDs). This document covers the synthesis of precursor materials, the fabrication of the device, and the characterization of its performance, tailored for professionals in research and development.

Introduction

This compound and its derivatives are a promising class of organic materials for electrochromic applications. Their inherent redox activity, coupled with the ability to form stable and colorful radical ions, makes them suitable for use in smart windows, displays, and other light-modulating technologies. The ester functional groups on the thiophene (B33073) ring allow for fine-tuning of the electronic and physical properties of the resulting materials, influencing their color, switching speed, and stability. This document outlines the necessary procedures to synthesize these materials and integrate them into functional electrochromic devices.

Experimental Protocols

I. Synthesis of Thiophene-2,5-dicarboxylic Acid Diesters

This protocol describes a general method for the synthesis of thiophene-2,5-dicarboxylic acid diesters, which can serve as the active electrochromic material. The synthesis involves the conversion of thiophene-2,5-dicarboxylic acid to its corresponding bis(acyl chloride), followed by esterification with a desired alcohol.

Materials:

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend thiophene-2,5-dicarboxylic acid in an excess of thionyl chloride.

    • Add a catalytic amount of DMF.

    • Reflux the mixture for 2-4 hours, or until the solid has completely dissolved and gas evolution has ceased.

    • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude thiophene-2,5-bis(carbonyl chloride).

  • Esterification:

    • Dissolve the crude bis(acyl chloride) in an anhydrous solvent such as toluene or DCM.

    • In a separate flask, dissolve the desired alcohol (2.2 equivalents) and a base such as triethylamine or pyridine (2.2 equivalents) in the same anhydrous solvent.

    • Cool the alcohol/base solution in an ice bath and add the bis(acyl chloride) solution dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1 M HCl) to remove the base, and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure thiophene-2,5-dicarboxylic acid diester.

II. Fabrication of a Sandwich-Type Electrochromic Device

This protocol details the assembly of a typical sandwich-type electrochromic device using a this compound-based material as the active layer, PEDOT:PSS as the counter electrode, and a PMMA-based gel electrolyte.

Materials:

  • Indium Tin Oxide (ITO) coated glass or PET substrates

  • Solution of the synthesized this compound derivative in a suitable solvent (e.g., DMF, acetonitrile)

  • Aqueous dispersion of PEDOT:PSS

  • Gel electrolyte components:

    • Poly(methyl methacrylate) (PMMA)

    • Propylene carbonate (PC)

    • Lithium perchlorate (B79767) (LiClO₄)

    • Acetonitrile (ACN)

  • Spacer material (e.g., 100-200 µm thick non-conductive tape or sealant)

  • UV-curable epoxy

  • Spin coater or doctor blade

  • Hot plate

  • UV curing lamp

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the ITO substrates by sequential sonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates in an oven or with a stream of nitrogen.

  • Deposition of the Electrochromic and Counter-Electrode Layers:

    • This compound Layer (Working Electrode): If the material is a polymer, it can be deposited via electropolymerization directly onto the ITO substrate. For small molecules, a solution can be prepared and spin-coated or drop-casted onto the active area of an ITO substrate. Dry the film on a hotplate at a suitable temperature to remove the solvent.

    • PEDOT:PSS Layer (Counter Electrode): Spin-coat the PEDOT:PSS dispersion onto a separate ITO substrate. Anneal the film on a hotplate (e.g., at 120 °C for 10-15 minutes) to remove water and improve conductivity.

  • Preparation of the Gel Electrolyte:

    • In a vial, dissolve LiClO₄ in a mixture of PC and ACN.

    • Add PMMA to the solution and stir at a slightly elevated temperature (e.g., 60 °C) until a homogeneous, viscous gel is formed. The typical weight ratio of PMMA:PC:LiClO₄ can be around 33:53:14.[1]

  • Device Assembly:

    • Place a spacer material around the active area of one of the electrodes to define the cell gap.

    • Carefully drop-cast the prepared gel electrolyte onto the active area of the this compound coated substrate.

    • Place the PEDOT:PSS coated substrate on top, with the conductive sides facing each other, to form a sandwich structure.

    • Gently press the two substrates together to ensure uniform distribution of the electrolyte and remove any trapped air bubbles.

    • Seal the edges of the device with a UV-curable epoxy and cure under a UV lamp to prevent leakage and protect the device from the ambient atmosphere.

Data Presentation

The performance of electrochromic devices based on thiophene derivatives can be quantified and compared using several key parameters. The following tables summarize representative data from the literature.

Table 1: Performance of Electrochromic Devices Based on Thiophene-2,5-dicarboxylic Acid Diesters [2]

Ester Group (R)Reduction Potential (V vs Ag/Ag⁺)Coloration Efficiency (CE) (cm²/C)
Methyl-1.87 to -2.0057 - 521
Ethyl-1.87 to -2.00-
Isopropyl-1.87 to -2.00up to 521
2-Ethylhexyl-1.87 to -2.00-
Benzyl-1.87 to -2.00-

Table 2: Performance of Electrochromic Devices Based on Polythiophene Derivatives

PolymerTransmittance Change (ΔT%)Wavelength (nm)Switching Time (s)Coloration Efficiency (CE) (cm²/C)Reference
P(DTC-co-TF)/PEDOT-PSS43.4627< 0.6 (colored to bleached)-[3]
P(DTC-co-BTP)/PEDOT-PSS-630-537.4[3]
PDMeBTh/PEDOT61634-577
PIDOH-3HT5310000.8124[4]
ETV-based gel87-1.9521[5]

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the key processes involved in the fabrication and characterization of this compound-based electrochromic devices.

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Steps cluster_product Final Product Thio_Acid Thiophene-2,5-dicarboxylic Acid Acid_Chloride Acid Chloride Formation Thio_Acid->Acid_Chloride SOCl2 Thionyl Chloride SOCl2->Acid_Chloride Alcohol Alcohol (R-OH) Esterification Esterification Alcohol->Esterification Base Base (e.g., Et3N) Base->Esterification Acid_Chloride->Esterification Diester Thiophene-2,5-dicarboxylic Acid Diester Esterification->Diester

Workflow for the synthesis of thiophene-2,5-dicarboxylic acid diesters.

Device_Fabrication_Workflow cluster_materials Components cluster_steps Fabrication Steps cluster_device Final Device ITO ITO Substrates Cleaning Substrate Cleaning ITO->Cleaning Thio_Material This compound Material Deposition Film Deposition Thio_Material->Deposition PEDOT PEDOT:PSS PEDOT->Deposition Electrolyte Gel Electrolyte Assembly Device Assembly Electrolyte->Assembly Cleaning->Deposition Deposition->Assembly Sealing Sealing & Curing Assembly->Sealing ECD Electrochromic Device Sealing->ECD

Workflow for the fabrication of a sandwich-type electrochromic device.

Characterization_Flow cluster_performance Performance Metrics ECD Electrochromic Device CV Cyclic Voltammetry ECD->CV Spectroelectrochemistry Spectroelectrochemistry ECD->Spectroelectrochemistry Chronoamperometry Chronoamperometry ECD->Chronoamperometry Redox Redox Potentials CV->Redox Optical_Mod Optical Modulation (ΔT%) Spectroelectrochemistry->Optical_Mod CE Coloration Efficiency Spectroelectrochemistry->CE Switching Switching Times Chronoamperometry->Switching Stability Cyclic Stability Chronoamperometry->Stability

Logical flow for the characterization of electrochromic device performance.

References

Application Notes and Protocols: Thiophene-2-carboxylate Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of thiophene-2-carboxylate derivatives as potential antibacterial agents. The information compiled herein is based on recent scientific literature and is intended to guide researchers in the synthesis, screening, and mechanistic evaluation of this promising class of compounds.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Thiophene-based compounds, particularly derivatives of thiophene-2-carboxylic acid, have emerged as a significant area of interest in the quest for new antimicrobial agents.[1] These derivatives have demonstrated considerable efficacy against a range of both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][2] Their mechanism of action is multifaceted, with studies suggesting they can disrupt bacterial cell membranes and inhibit essential enzymes.[2][3] This document outlines key experimental procedures and presents data on the antibacterial activity of selected thiophene (B33073) derivatives.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of this compound and related derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[4] The following tables summarize the in vitro activity of representative thiophene derivatives against various bacterial strains.

Table 1: MIC of Thiophene Derivatives against Colistin-Resistant Bacteria [1][2]

Compound IDTest OrganismMIC₅₀ (mg/L)
Thiophene Derivative 4Acinetobacter baumannii (Col-R)16 - 32
Thiophene Derivative 5Acinetobacter baumannii (Col-R)16 - 32
Thiophene Derivative 8Acinetobacter baumannii (Col-R)16 - 32
Thiophene Derivative 4Escherichia coli (Col-R)8 - 32
Thiophene Derivative 8Escherichia coli (Col-R)8 - 32

Table 2: MIC of Thiophene-Isoxazole Derivatives [4]

Compound IDTest OrganismMIC (µg/mL)
LK7Staphylococcus aureus6.75
PUB9Staphylococcus aureus< 125
PUB9Pseudomonas aeruginosa125 - 250
PUB10Staphylococcus aureus> 250
PUB10Pseudomonas aeruginosa> 250

Table 3: Antibacterial Activity of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues [5]

Compound IDTest OrganismActivity
4aESBL-producing E. coli ST131High
4cESBL-producing E. coli ST131High

Table 4: Antibacterial Activity of 3-Amino Thiophene-2-Carboxamide Derivatives [6][7]

Compound IDTest OrganismInhibition (%)
7bStaphylococcus aureus83.3
7bBacillus subtilis82.6
7bEscherichia coli64.0
7bPseudomonas aeruginosa86.9

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of thiophene derivatives' antibacterial efficacy are provided below.

Synthesis of Thiophene-2-Carboxamide Derivatives

A general method for the synthesis of thiophene-2-carboxamide derivatives involves the reaction of a thiophene-2-carboxylic acid with an appropriate amine in the presence of a coupling agent.[5][6]

Protocol:

  • Acid Chloride Formation: To a solution of 5-bromothiophene-2-carboxylic acid in a suitable solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride or oxalyl chloride. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Amide Coupling: In a separate flask, dissolve the desired amine (e.g., 2-amino-4-methylpyridine) in a solvent like pyridine, which can also act as a base.[5]

  • Reaction: Slowly add the freshly prepared acid chloride solution to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired thiophene-2-carboxamide derivative.

G cluster_synthesis Synthesis Workflow Thiophene_Acid Thiophene-2-carboxylic Acid Derivative Acid_Chloride Acid Chloride Formation (e.g., SOCl2) Thiophene_Acid->Acid_Chloride Coupling Amide Coupling Acid_Chloride->Coupling Amine Desired Amine Amine->Coupling Purification Purification (Chromatography/Recrystallization) Coupling->Purification Final_Product Thiophene-2-carboxamide Derivative Purification->Final_Product

Caption: General synthesis workflow for thiophene-2-carboxamide derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][3][8]

Protocol:

  • Bacterial Strain Preparation: Culture bacterial strains on appropriate agar (B569324) plates (e.g., Luria Bertani (LB) agar) and incubate at 37°C for 18-24 hours.[3] Inoculate a sterile broth with a few colonies and incubate until it reaches the logarithmic growth phase.[3] Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[4] Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL.[1][8]

  • Compound Preparation: Dissolve the thiophene derivatives in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.[3][4]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in the appropriate broth.[3][4]

  • Inoculation: Inoculate each well containing the diluted compounds with the standardized bacterial suspension.[3] Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[1][3]

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

G cluster_mic MIC Determination Workflow Prep_Bacteria Prepare Bacterial Inoculum (0.5 McFarland, dilute to 5x10^5 CFU/mL) Inoculate Inoculate wells with Bacterial Suspension Prep_Bacteria->Inoculate Prep_Compound Prepare Thiophene Derivative Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Prep_Compound->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Time-Kill Curve Assay

This assay assesses the bactericidal or bacteriostatic effect of a compound over time.[2][3]

Protocol:

  • Experimental Setup: Prepare a bacterial culture in the logarithmic growth phase diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL in fresh broth.[3]

  • Compound Addition: Add the thiophene derivative at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, and 4x MIC).[2] Include a drug-free control.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specific time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.[2][3]

  • Colony Counting: Perform serial dilutions of the withdrawn aliquots and plate them on agar plates. Incubate the plates at 37°C for 18-24 hours, then count the number of viable colonies (CFU).[3]

  • Data Analysis: Express the results as log₁₀ CFU/mL. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[3]

Membrane Permeability Assay

Some thiophene derivatives are thought to exert their antibacterial effect by disrupting the bacterial cell membrane.[2] This can be assessed using fluorescent dyes.

Protocol:

  • Bacterial Preparation: Grow bacteria to the mid-logarithmic phase and wash with a suitable buffer (e.g., PBS).

  • Compound Treatment: Treat the bacterial cells with the thiophene derivative at a sub-inhibitory concentration (e.g., 0.5x MIC) for a defined period.[2]

  • Fluorescent Staining: Add a fluorescent dye that can only enter cells with compromised membranes (e.g., propidium (B1200493) iodide).

  • Analysis: Measure the increase in fluorescence using a fluorometer or visualize the stained cells using fluorescence microscopy. An increase in fluorescence indicates membrane permeabilization.[2]

Mechanism of Action

While not fully elucidated for all derivatives, proposed mechanisms of action for thiophene-based antibacterials include:

  • Disruption of Bacterial Cell Membrane: As evidenced by membrane permeability assays, some compounds can compromise the integrity of the bacterial cell wall and membrane, leading to cell death.[2][3]

  • Inhibition of Essential Enzymes: Molecular docking studies suggest that thiophene derivatives can bind to and inhibit the function of crucial bacterial enzymes. For instance, some derivatives show strong binding affinity to β-lactamase, which is involved in antibiotic resistance.[5] Other potential targets include outer membrane proteins like CarO1, Omp33, OmpW, and OmpC in Gram-negative bacteria.[1][2]

G cluster_moa Proposed Mechanism of Action Thiophene This compound Derivative Membrane Bacterial Cell Membrane Thiophene->Membrane Interacts with OMP Outer Membrane Proteins (e.g., CarO1, OmpC) Thiophene->OMP Binds to Enzyme Essential Enzymes (e.g., β-lactamase, D-alanine ligase) Thiophene->Enzyme Binds to Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Enzyme Inhibition OMP->Inhibition Enzyme->Inhibition CellDeath Bacterial Cell Death Disruption->CellDeath Inhibition->CellDeath

References

Application Notes and Protocols: Iodolactonization of 3-Alkynylthiophene-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The iodolactonization of 3-alkynylthiophene-2-carboxylic acids is a robust and efficient method for the synthesis of 4-iodo-7H-thieno[2,3-c]pyran-7-ones. This electrophilic cyclization reaction proceeds under mild conditions and offers a direct route to iodine-containing heterocyclic compounds, which are valuable intermediates for further functionalization via cross-coupling reactions.[1][2][3] The protocol described herein utilizes molecular iodine (I₂) as the iodine source and sodium bicarbonate (NaHCO₃) as a base in acetonitrile (B52724) (MeCN) to achieve a regioselective 6-endo-dig cyclization.[1][2][3] This method is noted for its fair to excellent yields and its applicability to a range of substituted alkynylthiophene substrates.[2]

Reaction Principle and Mechanism

The iodolactonization reaction is a powerful tool in organic synthesis for constructing lactones.[4] The process is initiated by the electrophilic addition of iodine to the alkyne, forming a cyclic iodonium (B1229267) ion intermediate. The carboxylate group, acting as an intramolecular nucleophile, then attacks the more substituted carbon of the activated alkyne, leading to the formation of the lactone ring in a regioselective manner.[2] The use of a base, such as sodium bicarbonate, is crucial to buffer the hydrogen iodide (HI) that is generated during the reaction.[2][5] The reaction with 3-alkynylthiophene-2-carboxylic acids specifically favors a 6-endo-dig cyclization pathway.[1][2][3]

Iodolactonization_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Key Intermediate cluster_cyclization Cyclization Step cluster_product Final Product start 3-Alkynylthiophene- 2-carboxylic Acid intermed Iodonium Ion Intermediate start->intermed + I₂ I2 I₂ (Iodine) I2->intermed Base NaHCO₃ (Base) cycl Intramolecular Nucleophilic Attack (6-endo-dig) intermed->cycl + Carboxylate (deprotonated by NaHCO₃) product 4-Iodo-7H-thieno[2,3-c]pyran-7-one cycl->product - HI

Figure 1: Proposed mechanism for the iodolactonization of 3-alkynylthiophene-2-carboxylic acids.

Quantitative Data Summary

The iodolactonization protocol has been successfully applied to various substituted 3-alkynylthiophene-2-carboxylic acids, affording the corresponding 4-iodo-7H-thieno[2,3-c]pyran-7-ones in good to excellent yields. The results are summarized in the table below.

EntryProductConditionsYield (%)
1HPhenyl4-Iodo-5-phenyl-7H-thieno[2,3-c]pyran-7-oneI₂ (2 equiv.), NaHCO₃ (2 equiv.), MeCN, 25 °C, 2 h96
2H4-Tolyl4-Iodo-5-(4-tolyl)-7H-thieno[2,3-c]pyran-7-oneI₂ (2 equiv.), NaHCO₃ (2 equiv.), MeCN, 25 °C, 2 h92
3H4-Methoxyphenyl4-Iodo-5-(4-methoxyphenyl)-7H-thieno[2,3-c]pyran-7-oneI₂ (2 equiv.), NaHCO₃ (2 equiv.), MeCN, 25 °C, 2 h94
4Hn-Butyl5-(n-Butyl)-4-iodo-7H-thieno[2,3-c]pyran-7-oneI₂ (2 equiv.), NaHCO₃ (2 equiv.), MeCN, 25 °C, 2 h85
5MethylPhenyl4-Iodo-2-methyl-5-phenyl-7H-thieno[2,3-c]pyran-7-oneI₂ (3 equiv.), NaHCO₃ (3 equiv.), MeCN, 40 °C, 24 h71
6Methyln-Butyl5-(n-Butyl)-4-iodo-2-methyl-7H-thieno[2,3-c]pyran-7-oneI₂ (3 equiv.), NaHCO₃ (3 equiv.), MeCN, 40 °C, 24 h65

Data sourced from Mancuso, R., Novello, M., Russo, P., & Gabriele, B. (2020). Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycles.[1][2]

Experimental Protocol

This protocol provides a general procedure for the iodolactonization of a 3-alkynylthiophene-2-carboxylic acid.

Materials:

  • 3-Alkynylthiophene-2-carboxylic acid derivative (1.0 equiv.)

  • Molecular Iodine (I₂) (2.0 - 3.0 equiv.)

  • Sodium Bicarbonate (NaHCO₃) (2.0 - 3.0 equiv.)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous solution of Na₂S₂O₃

  • Saturated aqueous solution of NaCl (brine)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane/ethyl acetate (B1210297) mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Procedure:

Experimental_Workflow start 1. Setup reactants 2. Add Reactants: - 3-Alkynylthiophene-2-carboxylic acid - NaHCO₃ - Anhydrous MeCN start->reactants reagent_add 3. Add Iodine (I₂) reactants->reagent_add reaction 4. Stir at 25-40 °C for 2-24 h reagent_add->reaction quench 5. Quench with sat. Na₂S₂O₃ (aq) reaction->quench extract 6. Aqueous Workup: - Extract with Ethyl Acetate - Wash with Brine quench->extract dry 7. Dry organic layer (Na₂SO₄) and concentrate extract->dry purify 8. Purify via Silica Gel Chromatography dry->purify product 9. Characterize Product purify->product

Figure 2: General experimental workflow for the iodolactonization protocol.

Step-by-Step Method:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 3-alkynylthiophene-2-carboxylic acid (1.0 equiv.) and sodium bicarbonate (2.0-3.0 equiv.).

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) to the flask under an inert atmosphere. The typical concentration is around 0.1 M with respect to the starting carboxylic acid.

  • Addition of Iodine: Add molecular iodine (I₂) (2.0-3.0 equiv.) to the suspension in one portion.

  • Reaction: Stir the reaction mixture at the appropriate temperature (typically 25 °C or 40 °C) for the required time (2 to 24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of Na₂S₂O₃ to reduce the excess iodine. Stir until the dark color of the iodine disappears.

  • Extraction: Remove the acetonitrile under reduced pressure using a rotary evaporator. Add water to the residue and extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).

  • Washing and Drying: Combine the organic layers and wash with a saturated aqueous solution of NaCl (brine). Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of n-hexane/ethyl acetate) to afford the pure 4-iodo-7H-thieno[2,3-c]pyran-7-one.

  • Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy).

Safety Precautions:

  • Handle molecular iodine in a well-ventilated fume hood as it is corrosive and its vapors are harmful.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acetonitrile is flammable and toxic; handle with care.

References

Application Notes and Protocols: Density Functional Theory (DFT) Computational Studies of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiophene (B33073) and its derivatives are a vital class of heterocyclic compounds with extensive applications in medicinal chemistry and materials science.[1] They form the core scaffold of numerous pharmacologically active agents, exhibiting anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] Furthermore, their unique electronic characteristics make them ideal candidates for materials used in organic light-emitting diodes (OLEDs) and solar cells.[2][3]

Density Functional Theory (DFT) has emerged as an indispensable computational tool for investigating these molecules.[4][5] It allows for the accurate prediction of molecular structures, electronic properties, and reactivity, providing insights that guide synthetic efforts and explain experimental observations. These computational studies are crucial for designing novel thiophene derivatives with enhanced biological activity or tailored optoelectronic properties, thereby accelerating the development of new drugs and advanced materials.

Key Applications in Research and Development

DFT calculations provide a theoretical framework to understand and predict the behavior of thiophene derivatives in various applications.

  • Drug Discovery: DFT is used to calculate quantum chemical parameters that correlate with biological activity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are critical indicators of a molecule's reactivity and stability.[1][4] A smaller HOMO-LUMO gap often implies higher reactivity, which can be correlated with greater biological efficacy.[1] These calculations aid in screening potential drug candidates and understanding structure-activity relationships (SAR).[6]

  • Corrosion Inhibition: The ability of a thiophene derivative to act as a corrosion inhibitor can be predicted by studying its interaction with metal surfaces. DFT calculations help determine parameters like the molecule's ability to donate electrons (indicated by HOMO energy) to the vacant orbitals of a metal.[7] The energy gap and charge transfer characteristics are analyzed to assess the potential inhibition efficiency.[7]

  • Organic Electronics: In the field of organic solar cells and electronics, DFT is applied to investigate the electronic structure of thiophene-based polymers.[3] Properties like the HOMO-LUMO gap are essential as they determine the band gap of the material, a key factor in its performance as a donor material in organic solar cells.[3]

  • Sensing Applications: DFT studies can model the interaction between thiophene-based copolymers and various gas molecules, including volatile organic compounds (VOCs).[8] By calculating interaction energies and analyzing charge transfer, researchers can predict the sensitivity and selectivity of these materials for use in gas sensors.[8]

Detailed Computational Protocols

The following protocols outline standard procedures for conducting DFT studies on thiophene derivatives. The choice of functional and basis set can vary, but the B3LYP functional with a 6-311G or higher basis set is commonly employed for reliable results.[2][4]

Protocol 2.1: Geometry Optimization and Vibrational Frequency Analysis

Objective: To find the most stable 3D conformation (ground state geometry) of a thiophene derivative and confirm it is a true energy minimum.

Methodology:

  • Input Structure: Build the initial molecular structure using a molecular editor like GaussView.

  • Computational Software: Use a quantum chemistry package such as Gaussian, ADF, or ORCA.[2][9]

  • Calculation Setup:

    • Functional: Becke’s three-parameter Lee-Yang-Parr hybrid functional (B3LYP).[2][4]

    • Basis Set: A Pople-style basis set like 6-311++G(d,p) is recommended for a good balance of accuracy and computational cost.[2][10]

    • Solvent Effects: If studying the molecule in a specific medium, include a solvent model like the SMD model.[4]

    • Keywords (Gaussian): Opt Freq B3LYP/6-311++G(d,p) SMD(Solvent=Generic)

  • Execution: Run the calculation.

  • Analysis of Results:

    • Convergence: Ensure the optimization has converged successfully.

    • Vibrational Frequencies: Check the output file for the calculated frequencies. A true energy minimum will have no imaginary frequencies.[9] The calculated vibrational frequencies can also be compared with experimental FT-IR and Raman spectra.[10][11]

Protocol 2.2: Frontier Molecular Orbital (FMO) Analysis

Objective: To calculate the energies of the HOMO and LUMO and analyze their distribution, which is fundamental to understanding electronic properties and reactivity.

Methodology:

  • Prerequisite: Use the optimized geometry obtained from Protocol 2.1.

  • Computational Software: Gaussian, ADF, or similar software.

  • Calculation Setup:

    • Functional/Basis Set: Use the same level of theory as the optimization for consistency (e.g., B3LYP/6-311++G(d,p)).

    • Keywords (Gaussian): B3LYP/6-311++G(d,p) Pop=Full

  • Execution: This is typically part of the optimization output but can be run as a single point energy calculation on the optimized structure.

  • Analysis of Results:

    • Energies: Extract the energy values for HOMO and LUMO from the output file.

    • Energy Gap (ΔE): Calculate the gap using the formula: ΔE = ELUMO – EHOMO.[1][12] A smaller gap suggests the molecule is more easily excitable and generally more reactive.[10]

    • Visualization: Use software like GaussView or Chemcraft to visualize the 3D plots of the HOMO and LUMO orbitals. This shows the regions of the molecule involved in electron donation (HOMO) and acceptance (LUMO).

Protocol 2.3: Calculation of Global Reactivity Descriptors

Objective: To quantify the chemical reactivity and stability of the molecule using parameters derived from FMO energies.

Methodology:

  • Prerequisite: Obtain HOMO and LUMO energies from Protocol 2.2.

  • Calculations: Use the following equations based on Koopmans' theorem:

    • Ionization Potential (I): I ≈ -EHOMO[12]

    • Electron Affinity (A): A ≈ -ELUMO[12]

    • Chemical Hardness (η): η = (I - A) / 2[7]

    • Chemical Softness (S): S = 1 / η[7]

    • Electronegativity (χ): χ = (I + A) / 2

    • Electrophilicity Index (ω): ω = χ² / (2η)[7]

  • Analysis of Results:

    • Hardness/Softness: High hardness and low softness values indicate high stability.[4] Soft molecules are more reactive.[1]

    • Electrophilicity Index: This parameter measures the energy stabilization when the system acquires additional electronic charge.

Quantitative Data Summary

The tables below summarize representative quantitative data from various DFT studies on thiophene derivatives, illustrating the typical values obtained for key electronic properties.

Table 1: Calculated Electronic Properties of Selected Thiophene Derivatives

Compound/System Method (Functional/Basis Set) EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Reference
Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate B3LYP/6-311++G(d,p) -4.994 -1.142 3.852 [2]
Thiophene Oligomer (A8) B3LYP/3-21G - - 4.448 [12]
Thiophene Sulfonamide Derivative (Compound 7) B3LYP/6-311G(d,p) - - 3.44 (Lowest in series) [4]
Thiophene Sulfonamide Derivative (Compound 3) B3LYP/6-311G(d,p) - - 4.65 (Highest in series) [4]
3-amino thiophene-2-carboxamide derivatives (7a-c) DFT Highest ΔEH-L in series Highest ΔEH-L in series Highest in series [6]

| 3-methyl thiophene-2-carboxamide derivatives (5a-c) | DFT | Lowest ΔEH-L in series | Lowest ΔEH-L in series | Lowest in series |[6] |

Table 2: Comparison of Calculated and Experimental Bond Lengths for 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene

Bond B3LYP/6-311++G(d,p) (Å) HF/6-311++G(d,p) (Å) Experimental (X-ray) (Å) Reference
C2–C7 1.478 1.474 1.470(9) [10]
C3–C4 1.401 1.391 1.411(9) [10]
C=C (thiophene ring) 1.35-1.37 (typical) - - [10]

| S-C (thiophene ring) | 1.86-1.90 (typical) | - | - |[10] |

Visualizations: Workflows and Conceptual Relationships

Diagrams created using Graphviz help to visualize complex workflows and the relationships between different computational parameters.

DFT_Workflow cluster_prep Step 1: Preparation cluster_calc Step 2: Core Calculation cluster_analysis Step 3: Analysis cluster_output Step 4: Interpretation mol_build Build Initial 3D Molecular Structure method_select Select Functional & Basis Set (e.g., B3LYP/6-311G(d,p)) geom_opt Geometry Optimization method_select->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum (No Imaginary Frequencies) freq_calc->verify_min fmo_analysis FMO Analysis (HOMO, LUMO, Gap) verify_min->fmo_analysis reactivity Calculate Reactivity Descriptors (Hardness, etc.) fmo_analysis->reactivity spectra Simulate Spectra (IR, UV-Vis) fmo_analysis->spectra correlation Correlate with Experimental Data (e.g., Biological Activity) reactivity->correlation spectra->correlation

Caption: A generalized workflow for DFT computational studies of thiophene derivatives.

Caption: Relationship between Frontier Molecular Orbitals (FMOs) and chemical reactivity.

Drug_Candidacy_Flow start Design New Thiophene Derivative dft Perform DFT Calculations (Protocol 2.1, 2.2) start->dft props Calculate Electronic Properties & Reactivity Descriptors dft->props decision Does HOMO-LUMO gap & reactivity profile suggest high biological activity? props->decision docking Perform Molecular Docking with Target Protein decision->docking Yes end_bad Modify Structure & Re-evaluate decision->end_bad No end_good Promising Lead Compound for Synthesis & Testing docking->end_good

Caption: Logical flow for in-silico screening of thiophene derivatives as drug candidates.

References

Application Notes and Protocols for the Synthesis of Suprofen from Thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Suprofen, a non-steroidal anti-inflammatory drug (NSAID), using thiophene-2-carboxylic acid as a key precursor. The described synthetic route involves a multi-step process, including the formation of an activated acylating agent, Friedel-Crafts acylation to construct the core phenylpropanoic acid backbone, and subsequent acylation with the thiophene (B33073) moiety.

Introduction

Suprofen, chemically known as 2-[4-(thiophene-2-carbonyl)phenyl]propanoic acid, is a potent NSAID that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] By blocking the COX pathway, Suprofen effectively reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] This document outlines a reliable synthetic strategy for Suprofen, providing detailed experimental procedures, quantitative data, and visual aids to facilitate its replication in a laboratory setting.

Synthetic Strategy Overview

The synthesis of Suprofen from thiophene-2-carboxylic acid can be logically divided into three main stages:

  • Activation of Thiophene-2-carboxylic Acid: Conversion of the carboxylic acid to the more reactive thiophene-2-carbonyl chloride.

  • Synthesis of the Phenylpropanoic Acid Moiety: Construction of the 2-(4-aminophenyl)propanoic acid intermediate.

  • Final Acylation: Coupling of thiophene-2-carbonyl chloride with the phenylpropanoic acid intermediate to yield Suprofen.

G cluster_0 Stage 1: Activation cluster_1 Stage 2: Backbone Synthesis cluster_2 Stage 3: Final Acylation Thiophene-2-carboxylic acid Thiophene-2-carboxylic acid Thiophene-2-carbonyl chloride Thiophene-2-carbonyl chloride Thiophene-2-carboxylic acid->Thiophene-2-carbonyl chloride SOCl₂, cat. DMF Suprofen Suprofen Thiophene-2-carbonyl chloride->Suprofen Benzene (B151609) Benzene 2-Phenylpropanoic acid 2-Phenylpropanoic acid Benzene->2-Phenylpropanoic acid 1. CH₃CH(Cl)COOEt, AlCl₃ 2. H₃O⁺, Δ 2-(4-Nitrophenyl)propanoic acid 2-(4-Nitrophenyl)propanoic acid 2-Phenylpropanoic acid->2-(4-Nitrophenyl)propanoic acid HNO₃, H₂SO₄ 2-(4-Aminophenyl)propanoic acid 2-(4-Aminophenyl)propanoic acid 2-(4-Nitrophenyl)propanoic acid->2-(4-Aminophenyl)propanoic acid H₂, Pd/C 2-(4-Aminophenyl)propanoic acid->Suprofen Pyridine (B92270)

Experimental Protocols

Stage 1: Synthesis of Thiophene-2-carbonyl chloride

This protocol describes the conversion of thiophene-2-carboxylic acid to its corresponding acyl chloride, a crucial step for the subsequent Friedel-Crafts acylation.

Materials:

  • Thiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous toluene (B28343)

  • Standard reflux and distillation glassware

Procedure:

  • To a solution of thiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF (e.g., 2-3 drops).

  • Slowly add thionyl chloride (1.2 eq) to the mixture at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene by distillation under reduced pressure to obtain crude thiophene-2-carbonyl chloride, which can be used in the next step without further purification.

ParameterValue
Reactants Thiophene-2-carboxylic acid, Thionyl chloride
Catalyst N,N-Dimethylformamide (DMF)
Solvent Anhydrous Toluene
Reaction Temperature Reflux (~110°C)
Reaction Time 2-3 hours
Typical Yield >95% (crude)

Table 1: Reaction parameters for the synthesis of thiophene-2-carbonyl chloride.

Stage 2: Synthesis of 2-(4-Aminophenyl)propanoic acid

This stage involves a three-step synthesis to prepare the key intermediate, 2-(4-aminophenyl)propanoic acid, starting from benzene.

Step 2a: Friedel-Crafts Alkylation to 2-Phenylpropanoic acid

Materials:

  • Benzene

  • Ethyl 2-chloropropionate

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrochloric acid (HCl)

  • Standard reaction glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, suspend anhydrous aluminum chloride (1.1 eq) in an excess of dry benzene under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath and slowly add ethyl 2-chloropropionate (1.0 eq) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with benzene. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The resulting ester is then hydrolyzed by refluxing with aqueous HCl to yield 2-phenylpropanoic acid.

ParameterValue
Reactants Benzene, Ethyl 2-chloropropionate
Catalyst Anhydrous Aluminum Chloride (AlCl₃)
Reaction Temperature 0°C to Room Temperature
Reaction Time 12-18 hours
Hydrolysis Aqueous HCl, Reflux
Typical Yield 60-70%

Table 2: Reaction parameters for the synthesis of 2-phenylpropanoic acid.

Step 2b: Nitration of 2-Phenylpropanoic acid

Materials:

  • 2-Phenylpropanoic acid

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • To a flask containing concentrated sulfuric acid, cool the acid to 0°C in an ice-salt bath.

  • Slowly add 2-phenylpropanoic acid with stirring, ensuring the temperature remains low.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it to 0°C.

  • Add the nitrating mixture dropwise to the solution of the phenylpropanoic acid, maintaining the temperature below 10°C.

  • After the addition, allow the reaction to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol (B145695)/water) to obtain 2-(4-nitrophenyl)propanoic acid.

ParameterValue
Reactants 2-Phenylpropanoic acid, Nitrating mixture (HNO₃/H₂SO₄)
Reaction Temperature 0-10°C
Reaction Time 1-2 hours
Typical Yield 70-80%

Table 3: Reaction parameters for the nitration of 2-phenylpropanoic acid.

Step 2c: Reduction of the Nitro Group

Materials:

  • 2-(4-Nitrophenyl)propanoic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol (B129727)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 2-(4-nitrophenyl)propanoic acid in methanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield 2-(4-aminophenyl)propanoic acid.

ParameterValue
Reactant 2-(4-Nitrophenyl)propanoic acid
Catalyst 10% Palladium on Carbon (Pd/C)
Solvent Methanol
Reaction Condition Hydrogenation (3-4 atm H₂)
Typical Yield >90%

Table 4: Reaction parameters for the reduction of 2-(4-nitrophenyl)propanoic acid.

Stage 3: Synthesis of Suprofen

This final step involves the acylation of the amino group of 2-(4-aminophenyl)propanoic acid with thiophene-2-carbonyl chloride.

Materials:

Procedure:

  • Dissolve 2-(4-aminophenyl)propanoic acid (1.0 eq) in anhydrous pyridine and cool the solution to 0°C.

  • Slowly add a solution of thiophene-2-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into cold dilute HCl to neutralize the excess pyridine.

  • Extract the product with DCM.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain Suprofen.

ParameterValue
Reactants 2-(4-Aminophenyl)propanoic acid, Thiophene-2-carbonyl chloride
Base/Solvent Pyridine
Co-solvent Anhydrous Dichloromethane (DCM)
Reaction Temperature 0°C to Room Temperature
Reaction Time 4-6 hours
Typical Yield 75-85%

Table 5: Reaction parameters for the final synthesis of Suprofen.

Mechanism of Action: Inhibition of the COX Pathway

Suprofen, like other NSAIDs, functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are crucial signaling molecules in the inflammatory cascade.[2] The inhibition of prostaglandin (B15479496) synthesis leads to the analgesic, anti-inflammatory, and antipyretic effects of Suprofen.[3]

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A₂ COX-1 & COX-2 COX-1 & COX-2 Arachidonic Acid->COX-1 & COX-2 Prostaglandins Prostaglandins COX-1 & COX-2->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Suprofen Suprofen Suprofen->COX-1 & COX-2 Inhibition

Quantitative Data Summary

StepProductStarting Material(s)Key ReagentsTypical Yield
1Thiophene-2-carbonyl chlorideThiophene-2-carboxylic acidSOCl₂, DMF>95% (crude)
2a2-Phenylpropanoic acidBenzene, Ethyl 2-chloropropionateAlCl₃60-70%
2b2-(4-Nitrophenyl)propanoic acid2-Phenylpropanoic acidHNO₃, H₂SO₄70-80%
2c2-(4-Aminophenyl)propanoic acid2-(4-Nitrophenyl)propanoic acidH₂, Pd/C>90%
3Suprofen2-(4-Aminophenyl)propanoic acid, Thiophene-2-carbonyl chloridePyridine75-85%

Table 6: Summary of typical yields for the multi-step synthesis of Suprofen.

Spectroscopic Data for Suprofen

TechniqueKey Data
¹H NMR Signals corresponding to the thiophene ring protons, the disubstituted benzene ring protons, the methine proton of the propanoic acid moiety, and the methyl protons.
¹³C NMR Resonances for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons, and aliphatic carbons of the propanoic acid side chain.
IR (cm⁻¹) Characteristic absorptions for the O-H stretch of the carboxylic acid (broad), C=O stretches for the ketone and carboxylic acid, and aromatic C-H and C=C stretches.
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight of Suprofen (260.31 g/mol ).

Table 7: Expected spectroscopic data for Suprofen.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride, aluminum chloride, and concentrated acids are corrosive and should be handled with extreme care.

  • Hydrogenation should be carried out with appropriate safety measures and equipment.

By following these detailed protocols and safety guidelines, researchers can successfully synthesize Suprofen for further study and development.

References

Application Notes and Protocols for the Synthesis of Low-Bandgap Polymers Based on 3-Fluorothieno[3,4-b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel low-bandgap donor-acceptor (D-A) conjugated polymers. The synthesis utilizes 3-fluorothieno[3,4-b]thiophene-2-carboxylate (FTT) as an electron-accepting unit, which, when copolymerized with various electron-donating monomers, yields polymers with tunable optoelectronic properties. Such materials are of significant interest for applications in organic electronics, including electrochromic devices and organic solar cells.[1][2][3] The introduction of a fluorine atom onto the polymer backbone can significantly influence the optical, electrochemical, and morphological properties of the resulting polymers.[1][3]

Overview of the Synthesis

The synthesis of these low-bandgap polymers is achieved via a palladium-catalyzed Stille cross-coupling polymerization.[1][4] This method allows for the efficient formation of C-C bonds between an organotin reagent and an organic halide, enabling the construction of the conjugated polymer backbone. The general synthetic scheme involves the copolymerization of a distannylated donor monomer with a dibrominated acceptor monomer based on 3-fluorothieno[3,4-b]this compound.

Data Presentation

The key characteristics of a series of polymers (P1, P2, and P3) synthesized using 3-fluorothieno[3,4-b]this compound as the acceptor and different donor units (ethylenedioxythiophene (EDOT), acyclic dioxythiophene (AcDOT), or propylenedioxythiophene (ProDOT)) are summarized below.[1]

PolymerDonor UnitMn (kDa)PDIλmax (soln, nm)λmax (film, nm)HOMO (eV)LUMO (eV)Electrochemical Bandgap (eV)Optical Bandgap (eV)
P1 EDOT15.81.8580590-5.10-3.451.651.75
P2 AcDOT18.21.9620630-5.15-3.501.651.68
P3 ProDOT17.51.7615625-5.12-3.481.641.70

Experimental Protocols

This section provides detailed methodologies for the key experimental steps involved in the synthesis and characterization of the polymers.

Monomer Synthesis: 4,6-Dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylic acid chloride

This protocol describes the conversion of the carboxylic acid to the more reactive acid chloride, a common precursor for esterification or amidation.

Materials:

  • 4,6-Dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen or Argon gas supply

  • Heating mantle

Procedure:

  • Disperse 2 mmol of 4,6-Dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylic acid in 20 mL of thionyl chloride in a round-bottom flask.[1]

  • Equip the flask with a reflux condenser and ensure a continuous flow of inert gas (nitrogen or argon).

  • Heat the mixture to reflux and maintain for 12-16 hours.[1]

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • The crude product can be used in the next step without further purification.

Stille Coupling Polymerization

This protocol outlines the polymerization of the dibrominated acceptor monomer with a distannylated donor monomer.

Materials:

  • Dibrominated 3-fluorothieno[3,4-b]this compound monomer (1.0 eq)

  • 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (or other distannylated donor) (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Anhydrous, degassed toluene (B28343) (or a toluene/DMF mixture)

  • Schlenk flask

  • Magnetic stir bar

  • Condenser

  • Inert gas (Nitrogen or Argon)

  • Methanol (B129727)

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the dibrominated acceptor monomer (1.0 eq) and the distannylated donor monomer (1.0 eq).[4]

  • Evacuate and backfill the flask with an inert gas three times to create an oxygen-free environment.[4]

  • Under a positive flow of inert gas, add anhydrous, degassed toluene to achieve a monomer concentration of approximately 0.1 M.[4]

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst (2-5 mol %) to the flask.[4]

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain this temperature for 24-48 hours under a continuous inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.[4]

  • After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.[4]

  • Collect the polymer precipitate by filtration.[4]

Polymer Purification: Soxhlet Extraction

This protocol is for the purification of the crude polymer to remove catalyst residues and low molecular weight oligomers.

Materials:

  • Crude polymer

  • Soxhlet apparatus

  • Thimbles

  • Methanol

  • Acetone

  • Hexane (B92381)

  • Chloroform (or another suitable solvent for the polymer)

Procedure:

  • Place the crude polymer in a Soxhlet thimble.

  • Perform sequential extractions with methanol, acetone, and hexane to remove impurities.[4]

  • Extract the final polymer with a solvent in which it is soluble (e.g., chloroform).[4]

  • Concentrate the purified polymer solution and precipitate it again in methanol.[4]

  • Collect the final product by filtration and dry it under a vacuum.[4]

Visualization of Workflows

The following diagrams illustrate the key processes described in these application notes.

SynthesisWorkflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_purification Purification Start 4,6-Dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylic acid AcidChloride Acid Chloride Formation (SOCl2, reflux) Start->AcidChloride Ester Esterified Acceptor Monomer AcidChloride->Ester Polymerization Stille Coupling (Pd(PPh3)4, Toluene, reflux) Ester->Polymerization Donor Distannylated Donor Monomer Donor->Polymerization CrudePolymer Crude Polymer Polymerization->CrudePolymer Soxhlet Soxhlet Extraction (Methanol, Acetone, Hexane, Chloroform) CrudePolymer->Soxhlet PurePolymer Pure Low-Bandgap Polymer Soxhlet->PurePolymer

Caption: Synthetic workflow for low-bandgap polymers.

StilleCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_A R1-Pd(II)L2-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R1-Pd(II)L2-R2 Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Ar-Ar' (Polymer) RedElim->Product R1X Ar-Br (Acceptor) R1X->OxAdd R2Sn Ar'-SnMe3 (Donor) R2Sn->Transmetal

Caption: Catalytic cycle of Stille cross-coupling polymerization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Thiophene-2-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Suzuki coupling reactions for the synthesis of Thiophene-2-carboxylates.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling reaction for Thiophene-2-carboxylate synthesis in a question-and-answer format.

Q1: My Suzuki coupling reaction is showing low to no conversion of the starting materials. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion in a Suzuki coupling reaction can stem from several factors, ranging from reagent quality to reaction setup. Here’s a systematic approach to troubleshooting:

  • Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle. Ensure your palladium precursor and ligand are of good quality and have been stored correctly.[1] If you are using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to Pd(0). Consider using a more active catalyst system, such as one with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands), which can be more effective for heteroaryl couplings.[2]

  • Poor Quality Boronic Acid/Ester: Boronic acids can dehydrate to form unreactive cyclic anhydrides (boroxines).[1] It is recommended to use fresh or properly stored boronic acid/ester. You can check the purity of your boronic acid by NMR.

  • Inappropriate Base: The base is critical for the transmetalation step.[3] Its strength and solubility can significantly impact the reaction outcome.[1][4] If you are using a carbonate or phosphate (B84403) base, ensure it is finely ground and anhydrous if the reaction is sensitive to water. Consider screening different bases, such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3][5]

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[1] Ensure your reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an adequate amount of time.[1][6]

  • Sub-optimal Temperature: The reaction may require a higher temperature to proceed efficiently. Most Suzuki couplings for thiophene (B33073) derivatives are run at elevated temperatures, typically between 80-120 °C.[5][6]

Q2: I am observing significant formation of side products, particularly homocoupling of the boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings. Here are some strategies to minimize its formation:

  • Thorough Degassing: As mentioned above, oxygen can promote homocoupling.[1] Rigorous degassing of your reaction mixture is the first and most crucial step.

  • High-Quality Reagents: Use pure boronic acid and a reliable palladium source.[1] Impurities can sometimes catalyze side reactions.

  • Stoichiometry Control: While a slight excess of the boronic acid is common, a large excess can lead to increased homocoupling. Try adjusting the stoichiometry of your reagents.

  • Ligand Choice: Certain ligands are more effective at promoting the desired cross-coupling over homocoupling.[1] Consider ligands that facilitate rapid oxidative addition and reductive elimination.

  • Reaction Temperature: In some cases, running the reaction at a lower temperature can reduce the rate of side reactions.

Q3: My desired product, the this compound, appears to be undergoing ester hydrolysis during the reaction. What can I do to prevent this?

A3: Ester hydrolysis can be a problem when using aqueous basic conditions, especially with more labile esters. To mitigate this:

  • Choice of Base: Switch to a non-hydroxide base. Bases like KF or K₃PO₄ are often effective and less likely to cause ester cleavage compared to NaOH or KOH.[7]

  • Anhydrous Conditions: If possible, perform the reaction under anhydrous conditions. This would involve using an anhydrous solvent and a base like KF.

  • Solvent System: Using a non-aqueous solvent system like toluene (B28343), dioxane, or DMF can help minimize hydrolysis.[3][7] If a co-solvent is needed for solubility, consider alternatives to water.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product is exposed to basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the Suzuki coupling of a bromo-thiophene-2-carboxylate?

A1: The choice of catalyst is often substrate-dependent. However, for heteroaryl couplings involving thiophenes, several palladium-based systems are known to be effective:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile and commonly used catalyst, though it may be less effective for more challenging substrates.[2][5][8]

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichlorop palladium(II)): Often an excellent choice for heteroaryl couplings, demonstrating good functional group tolerance and providing high yields.[2][8]

  • Buchwald Ligand Systems: Used in conjunction with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, these bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) are highly effective for coupling sterically hindered or electronically diverse substrates.[2]

Q2: Which base and solvent system should I start with for my optimization?

A2: A good starting point for the Suzuki coupling of thiophene derivatives is to use an inorganic base like K₃PO₄ or K₂CO₃.[5][8][9] For the solvent, a mixture of an organic solvent like 1,4-dioxane (B91453) or toluene with water (e.g., 4:1 ratio) is a common choice as it helps to dissolve both the organic and inorganic reagents.[5][8]

Q3: How does the electronic nature of the substituents on my aryl boronic acid affect the reaction?

A3: The electronic properties of the substituents on the aryl boronic acid can influence the reaction rate and yield. Generally, electron-donating groups on the boronic acid can increase its nucleophilicity and facilitate the transmetalation step. Conversely, electron-withdrawing groups can sometimes lead to lower yields.[10]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions involving thiophene derivatives, providing a basis for comparison and optimization.

Table 1: Effect of Different Catalysts on Yield

Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9012Moderate to Good[8]
Pd(dppf)Cl₂ (3)Na₂CO₃ (2M aq.)Toluene110-11512-18High[8]
Pd₂(dba)₃/SPhos (2)K₃PO₄Toluene/H₂O (2:1)1001685-95[11]

Table 2: Influence of Base and Solvent on Yield

Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901276[12]
K₂CO₃ (2)Toluene/H₂O (4:1)85-9012Good[9]
Cs₂CO₃ (2)DME8012High[13]
Na₂CO₃ (1.5)THF/H₂O (1:1)Reflux492[4]

Experimental Protocols

General Procedure for Suzuki Coupling of a Bromo-Thiophene-2-Carboxylate:

This protocol provides a general starting point and should be optimized for specific substrates.

  • Reaction Setup: To a Schlenk flask, add the bromo-thiophene-2-carboxylate (1.0 mmol), the arylboronic acid or ester (1.1-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5-10 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the required time (typically 12-24 hours).[8]

  • Monitoring: Monitor the progress of the reaction by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][8]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3] Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound.[3]

Visualizations

Experimental_Workflow A 1. Reagent Preparation (Bromo-thiophene, Boronic Acid, Base) B 2. Inert Atmosphere Setup (Schlenk Flask, Ar/N2 Purge) A->B Combine Reagents C 3. Catalyst & Solvent Addition (Degassed Solvents) B->C Under Inert Gas D 4. Reaction (Heating & Stirring) C->D Initiate Reaction E 5. Monitoring (TLC, GC-MS) D->E During Reaction E->D Continue if incomplete F 6. Work-up (Extraction & Washing) E->F Upon Completion G 7. Purification (Column Chromatography) F->G Crude Product H Final Product (this compound) G->H Purified Product

Caption: A generalized workflow for the Suzuki coupling reaction.

Troubleshooting_Flowchart node_q node_q node_a node_a node_s node_s node_f node_f start Low Yield or No Reaction q1 Check Reagent Quality? start->q1 a1 Use fresh/pure boronic acid Verify catalyst activity q1->a1 Yes q2 Reaction Conditions Optimized? q1->q2 No a1->q2 a2 Screen bases (K3PO4, Cs2CO3) Screen solvents (Dioxane, Toluene) Optimize temperature (80-120°C) q2->a2 No q3 Inert Atmosphere Maintained? q2->q3 Yes a2->q3 a3 Thoroughly degas solvents Maintain positive Ar/N2 pressure q3->a3 No q4 Side Reactions Observed? q3->q4 Yes a3->q4 a4 Minimize O2 (degas) Adjust stoichiometry Consider different ligand q4->a4 Yes success Improved Yield q4->success No a4->success

Caption: A troubleshooting decision tree for low-yield Suzuki reactions.

References

Improving the solubility of Copper(I) thiophene-2-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Copper(I) Thiophene-2-carboxylate (CuTC)

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Copper(I) this compound (CuTC) in organic solvents. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Copper(I) this compound (CuTC)?

A1: Copper(I) this compound is a tan to red-brown, air-stable crystalline powder.[1] Its solubility is a key factor for its application in homogeneous catalysis.[1] Generally, CuTC is soluble in polar aprotic solvents.[1][2] It is noted to be soluble in solvents like Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran (THF).[1][2] Conversely, it is considered insoluble in water.[2]

Q2: Why is the solubility of CuTC in organic solvents important?

A2: The solubility of CuTC is crucial for its function in organic synthesis, particularly in homogeneous catalysis.[1] For CuTC to act as an effective catalyst in reactions like Ullmann couplings, it must be dissolved in the reaction medium to ensure that the catalyst is available to interact with the reactants in the solution phase.[3] Poor solubility can lead to lower reaction rates, reduced yields, and difficulties in reaction monitoring and scale-up.

Q3: What primary factors influence the solubility of CuTC?

A3: Several factors can influence the solubility of this metal-organic compound:

  • Solvent Choice: The polarity and coordinating ability of the solvent are critical. Polar aprotic solvents are generally most effective.[1][2]

  • Temperature: In many cases, solubility increases with temperature, although thermal stability of the compound and solvent must be considered.

  • Presence of Ligands/Additives: The addition of coordinating ligands can form more soluble complexes or adducts in solution.[4][5][6]

  • Purity of CuTC: Impurities from the synthesis of CuTC can affect its dissolution characteristics.

Q4: How can I improve the solubility of CuTC if it's poorly soluble in my chosen solvent?

A4: To improve solubility, you can:

  • Use a Co-solvent: Introduce a small amount of a good solvent (like DMSO or THF) into a solvent system where CuTC has poor solubility.

  • Apply Gentle Heating and Agitation: Warming the mixture while stirring or using an ultrasonic bath can facilitate dissolution.

  • Form a Soluble Complex: Introduce a complexing agent or an additive. For instance, forming an adduct with tetrabutylammonium (B224687) iodide (Bu₄NI) has been shown to create a more soluble copper(I) source for catalysis.[5][6]

  • Modify the Ligand Structure: While this involves re-synthesis, modifying the this compound ligand can alter the electronic properties and steric profile of the complex, thereby influencing its solubility.[1]

Q5: Are there specific safety precautions for handling CuTC and its solutions?

A5: Yes. CuTC may cause skin, eye, and respiratory irritation.[1] It is essential to handle the compound in a well-ventilated area, preferably a fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.

Troubleshooting Guide

This section addresses specific problems you might encounter with CuTC solubility during your experiments.

Problem 1: CuTC powder is not dissolving in my chosen organic solvent.

  • Possible Cause: The solvent may not be appropriate for CuTC.

  • Solution:

    • Verify the solvent's properties. Polar aprotic solvents like DMSO, THF, and DMF are recommended.[1][2]

    • If the primary solvent is nonpolar, consider using a co-solvent. Add a small volume of DMSO or THF to your solvent system to increase the overall polarity and coordinating ability.

    • Apply gentle heating and agitation. Stir the mixture at a slightly elevated temperature (e.g., 40-50 °C), ensuring the solvent and compound are stable at that temperature.

    • Use sonication. An ultrasonic bath can help break down agglomerates and increase the surface area for dissolution.

Problem 2: A precipitate forms in my CuTC solution over time or upon adding other reagents.

  • Possible Cause 1: The solution has become supersaturated, and the compound is crashing out.

  • Solution 1: Re-dissolve the precipitate by gently heating the solution. If it persists, you may have exceeded the solubility limit at that temperature. Consider using a larger volume of solvent or a stronger co-solvent.

  • Possible Cause 2: A reaction is occurring that forms an insoluble species. This could be a disproportionation reaction where Cu(I) converts to Cu(II) and Cu(0), although CuTC is relatively stable.[1][7]

  • Solution 2: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to air or moisture, which could degrade the complex or solvent.

Problem 3: The solution color is unexpected or changes significantly.

  • Possible Cause: The color of copper complexes is highly dependent on the coordination environment of the copper ion.[8] A color change can indicate the formation of a new complex with another species in the solution (e.g., a reactant, additive, or impurity).

  • Solution:

    • Review all components in your mixture. An additive or ligand may be coordinating to the copper center, which is not necessarily detrimental and can even be the intended mechanism for solubility enhancement.[9]

    • If the color change is accompanied by precipitation, it may indicate the formation of an insoluble and undesired species.

    • The typical light blue color of hydrated Cu(II) ions is distinct from the tan/brown of Cu(I)TC. A shift towards blue could indicate oxidation of the copper center.

Data Presentation

Table 1: Qualitative Solubility of Copper(I) this compound in Common Organic Solvents

SolventSolvent TypeSolubilityReference
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[1][2]
Tetrahydrofuran (THF)Polar AproticSoluble[1]
Dimethylformamide (DMF)Polar AproticSoluble[2]
DioxanePolar AproticSoluble
Dichloroethane (DCE)ChlorinatedSlightly Soluble
TolueneNonpolar AromaticSparingly Soluble
HexaneNonpolar AliphaticInsoluble
WaterPolar ProticInsoluble[2]

Experimental Protocols

Protocol 1: Standard Dissolution of CuTC

  • Weigh the required amount of CuTC powder in a clean, dry reaction vessel.

  • Under an inert atmosphere (if the reaction is sensitive), add the desired volume of a suitable organic solvent (e.g., DMSO, THF).

  • Stir the mixture at room temperature using a magnetic stir bar for 10-15 minutes.

  • If dissolution is incomplete, gently heat the vessel to 40-50 °C while continuing to stir.

  • Alternatively, place the sealed vessel in an ultrasonic bath for 5-10 minutes to aid dissolution.

  • Once a homogeneous solution is obtained, cool to the desired reaction temperature before adding other reagents.

Protocol 2: Enhancing Solubility via Complexation with an Additive

This protocol is based on the principle of forming a more soluble adduct, for example with a halide salt.[5][6]

  • To your reaction vessel, add the solid CuTC and the chosen complexing agent (e.g., 1 equivalent of Tetrabutylammonium Iodide, Bu₄NI).

  • Add the desired organic solvent.

  • Stir the mixture at room temperature. The formation of the soluble [Cu(TC)(Bu₄NI)] adduct should facilitate dissolution.

  • Proceed with your reaction. This method is particularly useful for creating a soluble Cu(I) source in solvents where CuTC itself has limited solubility.

Visualizations

Troubleshooting_Workflow start Problem: CuTC is not dissolving check_solvent Step 1: Verify Solvent Choice Is it a polar aprotic solvent (e.g., DMSO, THF)? start->check_solvent physical_methods Step 2: Apply Physical Methods - Gentle Heating (40-50 °C) - Sonication check_solvent->physical_methods  Yes cosolvent Step 3: Use a Co-solvent Add a small volume of a 'good' solvent like DMSO. check_solvent->cosolvent  No, using nonpolar solvent physical_methods->cosolvent Still not dissolved success Success: Homogeneous Solution Achieved physical_methods->success Dissolved complexation Step 4: Try Complexation Add a coordinating ligand (e.g., Bu₄NI). cosolvent->complexation Still not dissolved cosolvent->success Dissolved complexation->success Dissolved fail Re-evaluate experimental conditions or solvent system. complexation->fail Still not dissolved

Caption: A workflow diagram for troubleshooting CuTC solubility issues.

Factors_Influencing_Solubility center CuTC Solubility solvent Solvent Properties (Polarity, Coordination) center->solvent temp Temperature center->temp additives Additives / Ligands (Complex Formation) center->additives purity Compound Purity center->purity

Caption: Key factors that influence the solubility of CuTC.

Complex_Formation_Solubility cluster_product Product CuTC CuTC (Sparingly Soluble) Complex [CuTC-Ligand] Adduct (More Soluble) CuTC->Complex Ligand Coordinating Ligand (e.g., Bu₄NI) Ligand->Complex

Caption: Diagram showing complex formation to enhance solubility.

References

Overcoming challenges in the synthesis of bifunctional thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of bifunctional thiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of these important heterocyclic compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of bifunctional thiophenes, offering potential causes and solutions.

Issue 1: Poor Regioselectivity in Electrophilic Substitution

Symptom: Your reaction yields a mixture of isomers, with substitution occurring at undesired positions of the thiophene (B33073) ring.

Background: The C2 and C5 positions (α-positions) of the thiophene ring are generally more susceptible to electrophilic attack than the C3 and C4 positions (β-positions) due to the electronic properties of the ring.[1][2]

Possible Causes & Solutions:

Possible CauseTroubleshooting Suggestion
Inherent Reactivity of Thiophene Ring For functionalization at the less reactive β-positions, consider alternative strategies to electrophilic substitution, such as directed ortho-metalation (DoM) or the use of pre-functionalized starting materials.[3][4]
Steric Hindrance The steric bulk of existing substituents can influence the regioselectivity. Analyze the steric environment of your substrate to predict the most likely site of reaction.
Reaction Conditions The choice of Lewis acid catalyst can influence regioselectivity. For some α-substituted thiophenes, the absence of a catalyst favors α'-substitution, while the presence of a catalyst like AlCl₃ can favor β-substitution.[5]
Issue 2: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Symptom: The desired cross-coupled product is not formed, or is formed in very low yields.

Background: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation on the thiophene ring.[4] However, the sulfur atom in thiophene can act as a poison to the palladium catalyst.[6]

Possible Causes & Solutions:

Possible CauseTroubleshooting Suggestion
Catalyst Poisoning The sulfur atom can bind to the palladium catalyst and deactivate it.[6] To mitigate this, consider using bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands that can protect the metal center.[6] Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) may also compensate for deactivation.[6]
Inactive or Impure Catalyst Ensure you are using a fresh batch of catalyst that has been stored under an inert atmosphere. Impurities in the starting materials can also poison the catalyst.[6][7]
Suboptimal Reaction Conditions The choice of base, solvent, and temperature is critical.[6] For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are common, while strong, non-coordinating bases like NaOt-Bu or KOt-Bu are often necessary for Buchwald-Hartwig aminations.[6] Ensure all solvents are anhydrous and the reaction is performed under a rigorously inert atmosphere.[3]
Poor Substrate Reactivity Some halothiophenes are less reactive. If using a bromothiophene, consider converting it to a more reactive iodothiophene.[8]
Issue 3: Unwanted Oxidation of the Thiophene Ring

Symptom: Your final product or intermediate is contaminated with thiophene S-oxides or S,S-dioxides (sulfones).

Background: The sulfur atom in the thiophene ring can be oxidized, which alters the electronic properties, reactivity, and biological activity of the compound.[9]

Possible Causes & Solutions:

Possible CauseTroubleshooting Suggestion
Presence of Oxidizing Agents Avoid strong oxidizing agents unless oxidation is the desired reaction. Be aware that some reagents or reaction conditions can generate reactive oxygen species (ROS) that can oxidize the thiophene.[9]
Exposure to Air and Light Some thiophene derivatives are sensitive to air and light, which can promote oxidation.[9] Store sensitive compounds under an inert atmosphere and protected from light.
Reaction Conditions Elevated temperatures can accelerate oxidation.[9] If oxidation is a problem, try running the reaction at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to functionalize the C3 and C4 positions of the thiophene ring?

A1: The C2 and C5 positions of the thiophene ring are more electron-rich and therefore more reactive towards electrophiles.[1] This is due to the ability of the sulfur atom to stabilize the intermediate carbocation formed during electrophilic attack at these positions through resonance.[2][10] Functionalization at the C3 and C4 positions often requires overcoming this inherent reactivity difference.

Q2: What are the main strategies for synthesizing 3,4-disubstituted thiophenes?

A2: There are two primary approaches:

  • Ring construction: Building the thiophene ring with the desired substituents already in place. Classical methods like the Paal-Knorr, Hinsberg, and Fiesselmann syntheses are useful for this.[11]

  • Substitution of a pre-formed thiophene ring: This can be challenging due to regioselectivity issues. Methods like directed ortho-metalation (DoM) or starting with a pre-functionalized thiophene, such as 3,4-dibromothiophene, are common strategies.[11]

Q3: My Suzuki-Miyaura reaction with a bromothiophene is not working. What should I try first?

A3: The most common issue is catalyst poisoning by the sulfur atom.[6] The first thing to try is switching to a more robust ligand system. Bulky, electron-rich phosphine ligands like SPhos or XPhos, or NHC ligands, can often overcome this problem.[6] If that doesn't work, consider increasing the catalyst loading or ensuring your starting materials and solvents are scrupulously pure and dry.[6][7]

Q4: How can I purify my bifunctional thiophene derivative and remove residual palladium catalyst?

A4: Standard purification techniques like column chromatography, recrystallization, or distillation are commonly used for thiophene derivatives.[11] To remove residual palladium, you can wash the organic solution of your product with an aqueous solution of a scavenger, such as thiourea (B124793) or sodium sulfide. There are also commercially available metal scavengers that can be effective.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 3-Halothiophene

This protocol describes a general method for the C-C bond formation at the 3-position of a thiophene ring.

Materials:

  • 3-Halothiophene (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Water 4:1)[4]

Procedure:

  • To an oven-dried reaction vessel, add the 3-halothiophene, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Directed ortho-Metalation (DoM) for C7-Functionalization of Benzo[b]thiophene

This protocol is for the selective functionalization of the otherwise unreactive C7 position of a benzo[b]thiophene bearing a directing group at the C6 position.[3]

Materials:

  • 6-Directing group-substituted benzo[b]thiophene (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (sec-BuLi) (1.1 equiv)

  • Electrophile (e.g., TMSCl, 1.2 equiv)

Procedure:

  • Dissolve the directed benzo[b]thiophene in anhydrous THF in an oven-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add sec-BuLi dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours to allow for complete metalation.

  • Add the electrophile dropwise to the cold solution.

  • Continue stirring at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Cross_Coupling start Low or No Product Yield in Cross-Coupling Reaction catalyst_poisoning Potential Catalyst Poisoning? start->catalyst_poisoning inactive_catalyst Is the Catalyst/Reagents Active and Pure? catalyst_poisoning->inactive_catalyst No solution1 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) or Increase Catalyst Loading catalyst_poisoning->solution1 Yes suboptimal_conditions Are Reaction Conditions Optimal? inactive_catalyst->suboptimal_conditions Yes solution2 Use Fresh Catalyst and Purify Starting Materials inactive_catalyst->solution2 No solution3 Optimize Base, Solvent, and Temperature. Ensure Inert Atmosphere. suboptimal_conditions->solution3 No

Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.

Synthesis_Strategy start Desired Bifunctional Thiophene approach1 Ring Construction start->approach1 approach2 Substitution on Pre-formed Ring start->approach2 method1a Paal-Knorr Synthesis approach1->method1a method1b Gewald Aminothiophene Synthesis approach1->method1b method2a Electrophilic Substitution approach2->method2a method2b Cross-Coupling Reactions approach2->method2b method2c Directed ortho-Metalation (DoM) approach2->method2c

Caption: General synthetic strategies for bifunctional thiophenes.

References

Identifying and minimizing side reactions in Fiesselmann condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for identifying and minimizing side reactions in the Fiesselmann condensation. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimentation, ensuring a higher success rate and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the Fiesselmann condensation?

The Fiesselmann thiophene (B33073) synthesis is a chemical reaction that produces 3-hydroxy-2-thiophenecarboxylic acid derivatives.[1] It involves the condensation of α,β-acetylenic esters with thioglycolic acid or its derivatives in the presence of a base.[1]

Q2: What is the general mechanism of the Fiesselmann condensation?

The reaction proceeds through the following key steps:

  • Deprotonation: The base removes a proton from the thioglycolic acid ester, forming a thiolate anion.

  • Michael Addition: The thiolate attacks the triple bond of the α,β-acetylenic ester.

  • Second Addition: Another molecule of the deprotonated thioglycolic acid ester adds to the resulting double bond.

  • Cyclization: An intramolecular condensation (Dieckmann-type condensation) is initiated by deprotonation, leading to the formation of a thiolane intermediate.

  • Elimination & Tautomerization: Elimination of an alcoholate and a thioglycolic acid ester molecule, followed by tautomerization, yields the final 3-hydroxy-2-thiophenecarboxylic acid derivative.[1]

Q3: What are the most common side reactions in the Fiesselmann condensation?

Common side reactions include the formation of Michael adducts, thioacetals (in variations using β-ketoesters), and polymeric byproducts. The formation of these side products is highly dependent on the reaction conditions, including the choice of base, solvent, temperature, and stoichiometry of the reactants.

Q4: How can I monitor the progress of my Fiesselmann condensation?

Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. It is advisable to use a suitable solvent system that provides good separation of the starting materials, product, and any potential byproducts.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Thiophene Product

A low yield of the desired thiophene can be attributed to several factors, from the quality of reagents to suboptimal reaction conditions.

Potential Cause Troubleshooting Steps
Poor quality of starting materials - Ensure the α,β-acetylenic ester is pure and free from any residual acid or base from its synthesis. - Use freshly distilled or high-purity thioglycolic acid ester. Thiols are susceptible to oxidation.
Incorrect stoichiometry - Carefully control the molar ratios of the reactants. An excess of one reactant may favor the formation of side products.
Ineffective base - The choice and amount of base are critical. Common bases include sodium ethoxide, potassium tert-butoxide, and potassium carbonate.[2] - Ensure the base is not old or deactivated. Use a freshly prepared solution or a newly opened container.
Suboptimal reaction temperature - The reaction temperature can significantly influence the rate of both the desired reaction and side reactions. - If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to decomposition and polymerization.[3]
Inappropriate solvent - The polarity of the solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction rate. - Common solvents include alcohols (matching the ester group of the reactants to avoid transesterification), ethers, and aprotic polar solvents like DMF or DMSO.[4]
Presence of water - The reaction should be carried out under anhydrous conditions, as water can quench the base and interfere with the condensation steps. Use dry solvents and glassware.
Issue 2: Formation of Significant Amounts of Side Products

The presence of multiple spots on a TLC plate or difficulties in purification often indicates the formation of side products.

Side Product Identification Minimization Strategy
Michael Adduct (Monoadduct) - A compound with a molecular weight corresponding to the addition of one molecule of thioglycolic acid ester to the acetylenic ester. - Can be identified by NMR and Mass Spectrometry.- Optimize Stoichiometry: Use an appropriate molar ratio of the thioglycolic acid ester to the acetylenic ester. - Control Reaction Time: Shorter reaction times may favor the formation of the monoadduct. Monitor the reaction by TLC to determine the optimal time for the desired product formation.
Thioacetal - Primarily observed in variations of the Fiesselmann synthesis that use β-ketoesters instead of acetylenic esters, especially in the absence of an alcohol.[1] - Characterized by the presence of two sulfur atoms linked to the same carbon.- Solvent Choice: When using a β-ketoester, the presence of an alcohol in the reaction mixture can favor the formation of the desired monoadduct over the thioacetal.[1]
Polymeric Byproducts - Often appear as a baseline streak on TLC or as an intractable tar in the reaction flask. - Can result from uncontrolled polymerization of the starting materials or intermediates.- Lower Reaction Temperature: High temperatures can promote polymerization. Running the reaction at a lower temperature may reduce the formation of these byproducts.[3] - Control Base Concentration: A high concentration of a strong base can sometimes lead to polymerization. Consider using a milder base or a lower concentration of the strong base.

Data Presentation

Table 1: Optimization of Fiesselmann Condensation for a Ynone Trifluoroborate Salt

This table summarizes the optimization of reaction conditions for the synthesis of a specific thiophene trifluoroborate salt, demonstrating the impact of the base and additives on the reaction yield.

EntryThiol (equiv)Base (equiv)AdditiveYield (%)
11.0Cs₂CO₃ (1)MgSO₄50
21.1Cs₂CO₃ (2)MgSO₄50
31.1K₂CO₃ (2)MgSO₄40
41.1K₂CO₃ (2)none75

Data adapted from Fricero, P., et al. (2018).[2]

Experimental Protocols

General Experimental Protocol for Fiesselmann Condensation

This protocol provides a general guideline. The specific quantities, temperature, and reaction time should be optimized for each specific substrate.

Materials:

  • α,β-acetylenic ester

  • Thioglycolic acid ester

  • Anhydrous solvent (e.g., ethanol, methanol, THF)

  • Base (e.g., sodium ethoxide, potassium tert-butoxide)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Addition of Base: Prepare a solution of the base in the anhydrous solvent and add it to the reaction flask.

  • Addition of Reactants: Cool the base solution in an ice bath. A solution of the thioglycolic acid ester and the α,β-acetylenic ester in the anhydrous solvent is added dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature or heated to a specific temperature. The progress of the reaction is monitored by TLC.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature and quenched by the addition of a weak acid (e.g., acetic acid or saturated ammonium (B1175870) chloride solution). The solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure 3-hydroxy-2-thiophenecarboxylic acid derivative.

Mandatory Visualizations

Fiesselmann_Condensation_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product cluster_side_reactions Potential Side Reactions Acetylenic Ester Acetylenic Ester Michael Addition Michael Addition Acetylenic Ester->Michael Addition Polymerization Polymerization Acetylenic Ester->Polymerization Harsh Conditions Thioglycolic Acid Ester Thioglycolic Acid Ester Thioglycolic Acid Ester->Michael Addition Second Addition Second Addition Michael Addition->Second Addition Michael Adduct Michael Adduct Michael Addition->Michael Adduct Incomplete Reaction Intramolecular Cyclization Intramolecular Cyclization Second Addition->Intramolecular Cyclization Elimination & Tautomerization Elimination & Tautomerization Intramolecular Cyclization->Elimination & Tautomerization Thiophene Derivative Thiophene Derivative Elimination & Tautomerization->Thiophene Derivative

Caption: Desired reaction pathway and potential side reactions.

Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Check_Reagents Verify Purity of Starting Materials Low_Yield->Check_Reagents Yes Success Successful Reaction Low_Yield->Success No Optimize_Conditions Adjust Base, Temperature, Solvent, Stoichiometry Check_Reagents->Optimize_Conditions Monitor_TLC Monitor Reaction by TLC Optimize_Conditions->Monitor_TLC Side_Products Side Products? Monitor_TLC->Side_Products Isolate_Characterize Isolate and Characterize Byproducts (NMR, MS) Side_Products->Isolate_Characterize Yes Purification Optimize Purification Strategy Side_Products->Purification No Modify_Protocol Modify Protocol to Minimize Side Reactions Isolate_Characterize->Modify_Protocol Modify_Protocol->Optimize_Conditions Purification->Success End End Success->End

Caption: A logical workflow for troubleshooting common issues.

References

Effective purification protocols for crude Thiophene-2-carboxylate products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective purification of crude Thiophene-2-carboxylate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

A1: The most common and effective purification methods are column chromatography, recrystallization, and acid-base extraction.[1] Column chromatography is highly versatile for separating complex mixtures, while recrystallization is excellent for achieving high purity of solid compounds.[1] Acid-base extraction is particularly useful for separating the acidic Thiophene-2-carboxylic acid from neutral or basic impurities.[2][3][4]

Q2: What are the common impurities in this compound synthesis and how can they be removed?

A2: Common impurities often include unreacted starting materials (e.g., 2-acetylthiophene, thiophene), coupling reagents, and byproducts from side reactions.[1][5] A preliminary work-up is crucial. This may involve washing the crude product with a dilute base (like sodium bicarbonate solution) to remove unreacted acidic starting materials or a dilute acid to remove basic impurities.[1][4][6] Subsequent purification by column chromatography or recrystallization can then remove remaining neutral impurities.[1]

Q3: My this compound derivative appears to be degrading on the silica (B1680970) gel column. What can I do?

A3: Decomposition on silica gel can occur with sensitive thiophene (B33073) derivatives.[1] To mitigate this, you can deactivate the silica gel by treating it with a base, such as triethylamine (B128534) (typically 1-2% in the eluent).[1] Alternatively, using a different stationary phase, such as neutral alumina, can be a viable option for acid-sensitive compounds.[1] Minimizing the contact time by running the column efficiently also helps.[1]

Q4: I am having trouble separating regioisomers of a substituted this compound. What is the best approach?

A4: Separating regioisomers is a known challenge due to their similar polarities.[1] To improve separation during column chromatography, consider using a long, narrow column to increase theoretical plates and employing a shallow solvent gradient, where the solvent polarity is increased very slowly.[1] Systematic screening of various solvent systems using Thin Layer Chromatography (TLC) is essential to find an optimal mobile phase.[1]

Q5: Can I purify my this compound product by recrystallization if it is an oil?

A5: Yes, recrystallization can be adapted for oily compounds, typically using a two-solvent system.[1] The oil is first dissolved in a minimal amount of a "good" solvent in which it is highly soluble. Then, a "poor" solvent, in which the compound is insoluble, is added dropwise until the solution becomes turbid (cloudy).[1][7] Slow cooling of this solution can then induce crystallization.[1]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. The solution is not saturated enough.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1] If that fails, evaporate some solvent to increase the concentration and cool again.[8]
The compound "oils out" instead of crystallizing. The solution is supersaturated or cooling too rapidly. Impurities are present, disrupting crystal lattice formation.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. A preliminary purification step, like filtering through a small plug of silica gel, may be necessary to remove impurities.[1]
Low recovery of the purified compound. Too much solvent was used during dissolution. The crystals are significantly soluble in the cold washing solvent.Use the minimum amount of hot solvent necessary to fully dissolve the compound. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1]
Premature crystallization occurs during hot filtration. The solution cooled down too quickly in the funnel.Use a pre-warmed funnel and receiving flask for the hot filtration to prevent the solution from cooling and crystallizing prematurely.[1] Filtering quickly is also important.
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the desired compound and impurities. The solvent system is not optimal. The column is overloaded. The column was not packed properly, leading to channeling.Perform a thorough solvent screen using TLC to find a system that gives good separation (ΔRf > 0.2). Use a larger column with more silica gel (a general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight). Ensure the column is packed uniformly without any air bubbles or cracks.[1]
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate (B1210297) system, slowly increase the percentage of ethyl acetate.[9]
Streaking or tailing of spots on TLC. The compound may be acidic or basic, interacting strongly with the silica gel. The sample is overloaded on the TLC plate.For acidic compounds like Thiophene-2-carboxylic acid, adding a small amount of acetic acid to the eluent can improve the spot shape. For basic compounds, add a small amount of triethylamine. Ensure the initial sample spot on the TLC plate is small and not too concentrated.

Data Presentation: Solvent Systems

The selection of a solvent system is critical for successful purification. The following tables provide common starting points for both column chromatography and recrystallization.

Table 1: Recommended Solvent Systems for Column Chromatography

Compound Polarity Solvent System (Non-polar:Polar) Notes
Non-polarHexane / Ethyl Acetate (e.g., 95:5 to 80:20)A standard system for many organic compounds.[6][10]
Intermediate PolarityDichloromethane / Methanol (e.g., 99:1 to 95:5)Good for more polar compounds that don't move in Hex/EtOAc.
Polar / AcidicHexane / Ethyl Acetate + 1% Acetic AcidThe acid suppresses the ionization of Thiophene-2-carboxylic acid, reducing tailing on the silica gel.

Table 2: Recommended Solvent Systems for Recrystallization

Method Solvent(s) Procedure Notes
Single Solvent Water, Ethanol, Toluene, Ethyl AcetateThe compound should be soluble in the hot solvent but sparingly soluble at room temperature or colder.[6][11]
Two-Solvent Ethyl Acetate / Hexanes, Acetone / Water, Toluene / HeptaneDissolve the compound in a minimum of the "good" hot solvent (e.g., Ethyl Acetate), then add the "poor" solvent (e.g., Hexanes) dropwise until cloudy. Reheat to clarify and then cool slowly.[7][9]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate acidic Thiophene-2-carboxylic acid from neutral impurities.

  • Dissolution : Dissolve the crude product (approx. 1g) in an organic solvent like diethyl ether or ethyl acetate (20-30 mL) in a separatory funnel.

  • Base Wash : Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15-20 mL) to the separatory funnel.[2][4]

  • Extraction : Stopper the funnel, shake vigorously for about 1 minute, and periodically vent to release pressure. Allow the layers to separate. The deprotonated sodium this compound salt will be in the aqueous (bottom) layer, while neutral impurities remain in the organic (top) layer.[3]

  • Separation : Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another portion of NaHCO₃ solution and combine the aqueous extracts.

  • Re-acidification : Cool the combined aqueous extracts in an ice bath and slowly add concentrated HCl dropwise with stirring until the solution is acidic (test with pH paper). The Thiophene-2-carboxylic acid will precipitate out as a solid.

  • Isolation : Collect the purified solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of ice-cold water.

  • Drying : Allow the product to air-dry on the filter, then transfer to a watch glass to dry completely.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for purifying a this compound derivative using silica gel.

  • TLC Analysis : First, determine the optimal solvent system using TLC. The ideal system gives the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing : Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle into a uniform bed, ensuring no air bubbles or cracks are present. Add a thin layer of sand on top of the silica bed.[1]

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully apply the sample solution to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.[1][9]

  • Elution : Begin eluting the column with the solvent system determined from the TLC analysis. Maintain a constant flow rate and ensure the solvent level never drops below the top of the silica gel.[1]

  • Fraction Collection : Collect the eluent in a series of fractions. Analyze each fraction by TLC to identify which fractions contain the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[1]

Protocol 3: Purification by Recrystallization

This protocol describes a general procedure for purifying a solid this compound derivative.

  • Solvent Selection : Choose a suitable solvent or solvent pair in which the compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.[1]

  • Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals : Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[1]

  • Drying : Pull air through the filter cake to partially dry the crystals, then transfer them to a watch glass or drying oven to dry completely.

Visualizations

G General Purification Workflow for Crude this compound crude Crude Product workup Aqueous Work-up (e.g., Acid/Base Wash) crude->workup analysis Purity Analysis (TLC, NMR, etc.) workup->analysis is_solid Is the product a solid? analysis->is_solid recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No / Impure Solid final_analysis Final Purity Analysis recrystallize->final_analysis chromatography->final_analysis pure_product Pure Product final_analysis->pure_product

Caption: General workflow for purifying crude this compound products.

G Troubleshooting Poor Recrystallization Results start Poor Recrystallization Result q1 Did crystals form? start->q1 q2 Did it 'oil out'? q1->q2 Yes action1 Induce Crystallization: - Scratch flask - Add seed crystal - Concentrate solution q1->action1 No q3 Is recovery low? q2->q3 No action2 Troubleshoot Oiling Out: - Reheat and add more solvent - Cool more slowly - Pre-purify if very impure q2->action2 Yes action3 Improve Recovery: - Use minimum hot solvent - Ensure complete cooling - Wash with ice-cold solvent q3->action3 Yes end Improved Purity/Yield q3->end No action1->end action2->end action3->end

Caption: Troubleshooting flowchart for common recrystallization problems.

G Workflow for Column Chromatography Purification start Start tlc 1. Select Solvent System via TLC start->tlc pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Crude Sample (Wet or Dry Loading) pack->load elute 4. Elute with Solvent System load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor monitor->collect Continue elution combine 7. Combine Pure Fractions monitor->combine Identify pure fractions evaporate 8. Evaporate Solvent (Rotary Evaporator) combine->evaporate end Pure Product evaporate->end

Caption: Step-by-step experimental workflow for column chromatography.

References

Technical Support Center: Stabilizing Thiophene-2-carboxylate Intermediates in Multi-step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you stabilize thiophene-2-carboxylate intermediates in your multi-step syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the main instability issues with this compound intermediates?

A1: this compound intermediates, particularly the carboxylic acid itself and its activated forms (e.g., acyl chlorides), can be susceptible to several degradation pathways. The primary concerns are decarboxylation, hydrolysis of activated intermediates, and potential thiophene (B33073) ring-opening under harsh conditions. The stability is significantly influenced by factors such as pH, temperature, and the presence of certain reagents.

Q2: My thiophene-2-carboxylic acid appears to be decarboxylating upon heating. How can I prevent this?

A2: Decarboxylation is a common issue, especially if there is a beta-carbonyl group or other electron-withdrawing groups on the thiophene ring that can stabilize a carbanion intermediate. To minimize decarboxylation, it is crucial to use the mildest possible reaction conditions. Avoid prolonged heating at high temperatures. If a reaction requires heat, it is advisable to perform it at the lowest effective temperature and for the shortest possible time. The presence of electron-withdrawing groups on the thiophene ring can increase the rate of decarboxylation[1].

Q3: I'm observing low yields when preparing thiophene-2-carbonyl chloride. What could be the cause?

A3: Low yields in the synthesis of thiophene-2-carbonyl chloride are often due to its high reactivity and susceptibility to hydrolysis. It is crucial to perform the reaction under strictly anhydrous conditions and to work up the reaction mixture quickly to minimize contact with water. Any moisture present will hydrolyze the acyl chloride back to the less reactive carboxylic acid. Additionally, side reactions, such as the formation of dithienylketone, can occur, especially at higher temperatures.

Q4: My purified this compound ester is degrading during storage. What are the recommended storage conditions?

A4: this compound esters can be sensitive to hydrolysis, especially under acidic or basic conditions. For long-term storage, it is recommended to keep the ester in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and air exposure. Storing aqueous solutions of these esters is generally not recommended for more than a day[2].

Troubleshooting Guides

Issue 1: Unexpected Side Products in Coupling Reactions

Symptom: Formation of significant amounts of byproducts during amide or ester coupling reactions involving activated thiophene-2-carboxylic acid.

Possible Causes & Solutions:

  • Hydrolysis of Activated Intermediate: The activated species (e.g., acyl chloride, mixed anhydride) is hydrolyzing back to the carboxylic acid before reacting with the desired nucleophile.

    • Solution: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere. Add the nucleophile as quickly as possible after the activation step.

  • Side Reactions of the Thiophene Ring: The thiophene ring itself can be reactive under certain conditions.

    • Solution: Use milder coupling agents. Avoid strongly acidic or basic conditions if possible.

  • Formation of Symmetric Anhydride: The activated intermediate may react with another molecule of the carboxylic acid to form a symmetric anhydride, which can be less reactive.

    • Solution: Control the stoichiometry of the activating agent carefully. Use a non-nucleophilic base to scavenge any acid produced during the activation step.

Issue 2: Degradation of Intermediates During Chromatographic Purification

Symptom: Streaking, tailing, or complete loss of the this compound intermediate on a silica (B1680970) gel column.

Possible Causes & Solutions:

  • Acidity of Silica Gel: The acidic nature of standard silica gel can cause degradation of sensitive thiophene derivatives.

    • Solution 1: Deactivate the silica gel by treating it with a base, such as triethylamine (B128534). This can be done by adding 1-2% triethylamine to the eluent.

    • Solution 2: Use a different stationary phase, such as neutral alumina, which is less acidic.

  • Prolonged Contact Time: The longer the compound remains on the column, the greater the chance of degradation.

    • Solution: Optimize the solvent system to allow for a reasonably fast elution without compromising separation.

Data Presentation

Table 1: Representative Hydrolysis Rates of Thioesters under Different pH Conditions
pHConditionApproximate Half-life (t½)Relative Stability
5Acidic> 100 daysHigh
7Neutral~ 155 days[1]High
10BasicHours to DaysLow

Note: This data is for a model thioester and should be used as a general guide. The actual stability of a specific this compound ester will depend on its structure and the reaction conditions.

Table 2: Factors Influencing the Rate of Decarboxylation of Carboxylic Acids

The rate of decarboxylation is highly dependent on the stability of the intermediate formed upon loss of CO2.

FactorEffect on Decarboxylation RateRationale
Electron-withdrawing group at the β-position IncreasesStabilizes the carbanion intermediate through resonance or inductive effects.
Increased Temperature IncreasesProvides the activation energy needed for the reaction to proceed.
Solvent Polarity VariableCan influence the stability of charged intermediates and transition states.
Presence of a Metal Catalyst Can IncreaseSome metal ions can coordinate to the carboxylate and facilitate decarboxylation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Thiophene-2-carboxamide with in situ Activation

This protocol minimizes the isolation of the potentially unstable activated intermediate.

  • Preparation: To a solution of thiophene-2-carboxylic acid (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane (B109758) or DMF) under an inert atmosphere (N2 or Ar), add a coupling agent (e.g., EDC, 1.1 eq) and an activator (e.g., HOBt, 1.1 eq).

  • Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester intermediate.

  • Coupling: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with water or a dilute aqueous acid/base as appropriate. Extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (consider using deactivated silica or alumina) or recrystallization.

Mandatory Visualization

experimental_workflow Workflow for Thiophene-2-carboxamide Synthesis cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_purification Purification A Thiophene-2-carboxylic Acid E Formation of Activated Ester Intermediate A->E B Dry Aprotic Solvent B->E C Coupling Agent (e.g., EDC) C->E D Activator (e.g., HOBt) D->E G Thiophene-2-carboxamide (Crude Product) E->G Reaction with Amine F Addition of Amine F->G H Aqueous Work-up G->H I Extraction H->I J Chromatography / Recrystallization I->J K Pure Thiophene-2-carboxamide J->K

Caption: A generalized experimental workflow for the synthesis of thiophene-2-carboxamides.

degradation_pathways Degradation Pathways of this compound Intermediates Intermediate This compound Intermediate Decarboxylation Decarboxylation (Loss of CO2) Intermediate->Decarboxylation Heat, e- withdrawing groups Hydrolysis Hydrolysis (e.g., of Acyl Chloride) Intermediate->Hydrolysis Presence of Water RingOpening Ring Opening (Harsh Conditions) Intermediate->RingOpening Strong Acid/Base

Caption: Common degradation pathways for this compound intermediates.

References

Technical Support Center: Preventing Oxidative Degradation of Thieno[3,4-b]thiophene-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidative degradation of thieno[3,4-b]thiophene-based polymers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause oxidative degradation in thieno[3,4-b]thiophene-based polymers?

A1: The primary factors leading to oxidative degradation are exposure to atmospheric oxygen and light (photo-oxidation).[1] This degradation is often accelerated by elevated temperatures and the presence of moisture. The process typically involves the formation of reactive oxygen species that attack the polymer backbone, leading to a loss of conjugation and, consequently, a decline in electronic performance.

Q2: How does oxidative degradation manifest in my polymer samples?

A2: Oxidative degradation can be observed through several changes in your polymer sample. Visually, you might notice a color change, often a bleaching or yellowing of the polymer film.[2] Spectroscopically, a decrease in the main absorption peaks in the UV-Vis spectrum is a key indicator, signifying a loss of conjugation.[3] From an electronic standpoint, you will likely measure a decrease in electrical conductivity or charge carrier mobility.

Q3: Are there any specific parts of the thieno[3,4-b]thiophene (B1596311) polymer structure that are more susceptible to oxidation?

A3: Yes, studies on related polymers like PTB7 suggest that the benzodithiophene (BDT) unit, often a copolymer in thieno[3,4-b]thiophene-based systems, is a primary site for initial oxidation.[1] This can involve hydroxylation at specific positions on the BDT unit.[1] Additionally, the alkoxy side chains can be lost during the initial stages of degradation.

Q4: Can the choice of solvent or processing additives affect the stability of my polymer?

A4: Absolutely. The choice of processing additives has been shown to impact the chemical stability of the polymer. Residual solvents or additives within the polymer film can potentially accelerate degradation pathways. It is crucial to select solvents and additives that are not only effective for processing but also have minimal reactivity with the polymer under ambient conditions.

Q5: How can I improve the oxidative stability of my thieno[3,4-b]thiophene-based polymers?

A5: Several strategies can be employed to enhance stability:

  • Encapsulation: This is one of the most effective methods. Encapsulating the polymer film with a barrier layer, such as glass, metal, or specialized thin films (e.g., TeO2, SiOx, or multi-layer structures), can significantly reduce the ingress of oxygen and moisture, thereby extending the device lifetime.[3][4][5]

  • Use of Antioxidants: Incorporating antioxidants into the polymer blend can help to scavenge free radicals and inhibit the oxidation process.

  • Inert Atmosphere: Handling and storing the polymers and fabricating devices in an inert atmosphere, such as a nitrogen-filled glovebox, will minimize exposure to oxygen and moisture.

  • Molecular Design: The intrinsic stability of the polymer can be improved through molecular design, for instance, by modifying the side chains or the polymer backbone to be less susceptible to oxidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with thieno[3,4-b]thiophene-based polymers.

Symptom Possible Causes Troubleshooting Steps
Rapid decrease in film conductivity after a short time in air. 1. High sensitivity of the polymer to oxygen. 2. Presence of residual solvents or impurities that accelerate degradation. 3. Inadequate storage conditions.1. Immediately move the sample to an inert environment (e.g., glovebox). 2. Anneal the film under vacuum to remove residual solvents. 3. For future samples, ensure all processing and measurements are conducted in an inert atmosphere. 4. Store all polymers and solutions in a dark, inert environment.
Inconsistent conductivity measurements between samples of the same batch. 1. Variations in film thickness or morphology. 2. Inconsistent exposure to air and light during sample preparation. 3. Non-uniform doping levels.1. Use a profilometer to verify film thickness uniformity. 2. Standardize the sample preparation protocol to ensure consistent exposure times to ambient conditions. 3. If applicable, ensure the doping process is highly controlled and reproducible.
Visible bleaching or color change of the polymer film upon light exposure. 1. Photo-oxidation of the conjugated backbone. 2. Degradation of the dopant species.1. Minimize light exposure by working under filtered light or in the dark. 2. Use a UV filter when working outside of a controlled environment. 3. Consider encapsulation with a UV-blocking layer for long-term stability.
Poor solubility of the polymer after storage. 1. Cross-linking due to oxidative processes. 2. Aggregation of polymer chains.1. Attempt to dissolve the polymer in a better solvent or with gentle heating. 2. If insoluble, the polymer has likely degraded significantly. Discard and use fresh material. 3. For prevention, store the polymer in a solid, dry state under an inert atmosphere and in the dark.

Quantitative Data on Oxidative Degradation and Prevention

The following table summarizes quantitative data on the stability of thieno[3,4-b]thiophene-based polymers and the effectiveness of preventative measures. Note: Specific comparative data for a wide range of thieno[3,4-b]thiophene-based polymers is limited in the literature. The data presented here for PTB7, a prominent member of this class, and other analogous systems is for illustrative purposes.

Polymer SystemStress ConditionParameter MonitoredObservationLifetime/Stability Metric
PTB7:PC70BM Solar Cell (Non-encapsulated) AM1.5 Illumination in AirPower Conversion Efficiency (PCE)Severe initial reduction in performance.Efficiency drops by 77% after 77 hours.[6]
PTB7:PC70BM Solar Cell (Encapsulated) AM1.5 Illumination in AirPower Conversion Efficiency (PCE)Minimal degradation over the same period.Efficiency drops by only 11% after 77 hours.[6]
Flexible OLED (Bare Device) Ambient ConditionsLuminanceRapid decrease in brightness.Half-life of approximately 8.5 hours.
Flexible OLED (Encapsulated with TeO2) Ambient ConditionsLuminanceSignificantly slower decrease in brightness.Half-life of approximately 30.6 hours.
Flexible OLED (Encapsulated with SiOx) Ambient ConditionsLuminanceSlower decrease in brightness.Half-life of approximately 17 hours.
Poly(3-methylthiophene) (PMeT) - Doped Storage in AirConductivity & Doping LevelNo significant change observed.Stable under ambient conditions.[7]

Experimental Protocols

Protocol 1: Accelerated Aging Study using UV-Vis Spectroscopy

Objective: To monitor the oxidative degradation of a thieno[3,4-b]thiophene-based polymer film under elevated temperature and light exposure.

Materials:

  • Thieno[3,4-b]thiophene-based polymer solution.

  • Glass or quartz substrates.

  • Spin coater.

  • UV-Vis spectrometer.

  • Temperature-controlled hotplate or oven.

  • UV lamp (optional, for photo-oxidation studies).

Procedure:

  • Film Preparation: a. Clean the substrates thoroughly. b. Spin-coat the polymer solution onto the substrates to achieve a uniform film of desired thickness. c. Anneal the films under vacuum to remove residual solvent.

  • Initial Characterization: a. Measure the initial UV-Vis absorption spectrum of the as-prepared film. Record the wavelength and absorbance of the main absorption peak (λmax).

  • Accelerated Aging: a. Place the polymer films on a hotplate set to a specific temperature (e.g., 60 °C, 80 °C). b. For photo-oxidation studies, simultaneously expose the films to a UV lamp at a fixed distance.

  • Time-Resolved Measurements: a. At regular intervals (e.g., every 1, 2, 4, 8, 24 hours), remove a film from the aging setup. b. Allow the film to cool to room temperature. c. Measure the UV-Vis absorption spectrum.

  • Data Analysis: a. Plot the normalized absorbance at λmax (A/A0) as a function of aging time. b. The rate of decrease in absorbance provides a quantitative measure of the degradation rate.

Protocol 2: Evaluating the Effectiveness of Encapsulation

Objective: To compare the stability of an encapsulated vs. a non-encapsulated polymer film.

Materials:

  • Polymer films on substrates (prepared as in Protocol 1).

  • Encapsulation material (e.g., glass coverslip and UV-curable epoxy, or thin-film deposition system for TeO2/SiOx).

  • Environmental chamber with controlled temperature and humidity.

  • Four-point probe or similar setup for conductivity measurement.

Procedure:

  • Sample Preparation: a. Prepare a set of identical polymer films. b. Encapsulate half of the samples. For a simple method, place a small drop of UV-curable epoxy on the film and carefully place a glass coverslip on top, avoiding air bubbles. Cure the epoxy with a UV lamp.

  • Initial Measurements: a. Measure the initial conductivity of both encapsulated and non-encapsulated samples.

  • Aging: a. Place all samples in an environmental chamber at a specific temperature and humidity (e.g., 50 °C and 50% relative humidity).

  • Periodic Measurements: a. At set time points, remove one encapsulated and one non-encapsulated sample from the chamber. b. Measure their conductivity.

  • Data Analysis: a. Plot the normalized conductivity (σ/σ0) versus aging time for both sets of samples. b. A slower decay in conductivity for the encapsulated samples demonstrates the effectiveness of the encapsulation.

Visualizations

Oxidative_Degradation_Pathway Polymer Thieno[3,4-b]thiophene Polymer Backbone Radical Polymer Radical (P•) Polymer->Radical Initiation Hydroperoxide Hydroperoxide (POOH) Oxygen O₂ (Oxygen) Peroxy_Radical Peroxy Radical (POO•) Light Light (hν) Radical->Peroxy_Radical Propagation Peroxy_Radical->Hydroperoxide Propagation Degraded_Polymer Degraded Polymer (Chain Scission, Loss of Conjugation) Hydroperoxide->Degraded_Polymer Decomposition

Caption: Oxidative degradation pathway of conjugated polymers.

Experimental_Workflow cluster_prep Sample Preparation cluster_char Characterization & Aging cluster_analysis Data Analysis Prep Prepare Polymer Films Encapsulate Encapsulate a Subset of Films Prep->Encapsulate Initial_Char Initial Characterization (UV-Vis, Conductivity) Encapsulate->Initial_Char Aging Accelerated Aging (Heat, Light, Humidity) Initial_Char->Aging Periodic_Char Periodic Characterization Aging->Periodic_Char Plot Plot Normalized Property vs. Time Periodic_Char->Plot Compare Compare Degradation Rates Plot->Compare

Caption: Experimental workflow for stability testing.

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Env Consistent Environment? (Air, Light, Temp) Start->Check_Env Yes Check_Proc Consistent Processing? (Thickness, Annealing) Check_Env->Check_Proc Yes Solution_Env Solution: Standardize environmental exposure during experiments. Check_Env->Solution_Env No Check_Mat Consistent Material? (Batch, Storage) Check_Proc->Check_Mat Yes Solution_Proc Solution: Standardize all film processing parameters. Check_Proc->Solution_Proc No Solution_Material Solution: Use polymer from the same batch and standardized storage. Check_Mat->Solution_Material Yes Check_Mat->Solution_Material No

Caption: Troubleshooting logic for inconsistent results.

References

Troubleshooting low yields in nitro displacement for carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yields in nitro displacement reactions for carboxylate synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this specific type of Nucleophilic Aromatic Substitution (SNAr) reaction.

Frequently Asked Questions (FAQs)

Q1: I am experiencing very low to no yield in my nitro displacement reaction with a carboxylate nucleophile. What are the most common causes?

Low yields in SNAr reactions are typically traced back to one or more of the following factors:

  • Poor Substrate Activation: The nitro group, which is essential for activating the aromatic ring, may be in the wrong position. For effective activation, the nitro group must be positioned ortho or para to the leaving group.[1][2] A meta positioning provides almost no stabilization for the reaction intermediate and will result in very low reactivity.[2]

  • Insufficiently Nucleophilic Carboxylate: The carboxylate may not be a strong enough nucleophile under the reaction conditions. This can be due to incomplete deprotonation, strong solvation by protic solvents, or the presence of water.[3][4]

  • Inefficient Leaving Group: The choice of leaving group significantly impacts the reaction rate. While it may seem counterintuitive, the reactivity for leaving groups in SNAr reactions often follows the order: F > Cl > Br > I.[3][5]

  • Inappropriate Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they solvate the cation of the carboxylate salt but not the nucleophilic anion, thus increasing its reactivity.[3][4] Protic solvents (e.g., ethanol, water) can hydrogen-bond with the carboxylate, stabilizing it and reducing its nucleophilicity.[4][6]

  • Side Reactions: The most common side reaction is the reduction of the nitro group itself, especially if the reaction is run at high temperatures or in the presence of unintended reducing agents.[7][8] Reduction of the nitro group to an amino group deactivates the ring towards nucleophilic attack.

Q2: My starting materials are being consumed, but I am isolating a complex mixture of side products. What are the likely side reactions?

Several side reactions can compete with the desired substitution, leading to low yields of the target carboxylate product.

  • Nitro Group Reduction: This is a primary concern. Under harsh conditions (e.g., high heat, prolonged reaction times) or in the presence of certain metals or reagents, the electron-withdrawing nitro group can be reduced to a nitroso, hydroxylamine, or even an amino group.[7][9][10] The resulting amino group is electron-donating, which deactivates the ring and halts the SNAr reaction.

  • Reaction with Solvent: If using solvents like DMF or DMA at high temperatures, decomposition of the solvent can generate dimethylamine, which can act as a competing nucleophile.

  • Elimination Reactions: If the aromatic ring has an alkyl substituent with a proton on the beta-carbon, an elimination reaction can occur, especially with a strong base, leading to a benzyne (B1209423) intermediate.[11]

  • Hydrolysis of Product: During workup, if the desired ester product is sensitive to the pH conditions (either acidic or basic), it may hydrolyze back to the carboxylic acid and the corresponding phenol (B47542) derivative.

Q3: How can I optimize the reactivity of my carboxylate nucleophile?

The effectiveness of the carboxylate anion is crucial. Consider the following optimization strategies:

  • Choice of Base: Ensure the carboxylic acid is fully deprotonated. A base should be chosen that is strong enough to completely deprotonate the acid but is not nucleophilic itself, to avoid competition. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).[3][11] The use of a stronger base can ensure complete formation of the more nucleophilic carboxylate.

  • Anhydrous Conditions: The presence of water can significantly reduce the yield by solvating the carboxylate nucleophile and by competing in the reaction.[3] Ensure all reagents and solvents are anhydrous. It is often beneficial to pre-form the carboxylate salt and dry it under high vacuum before adding it to the reaction mixture.

  • Counter-ion Effect: The counter-ion of the carboxylate salt can influence reactivity. Larger, more polarizable cations like Cesium (Cs⁺) can lead to a "freer," more reactive carboxylate anion in solution, sometimes accelerating the reaction rate compared to smaller ions like Na⁺ or K⁺.

Q4: Does the position of the nitro group relative to the leaving group matter?

Yes, its position is critical. The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1][5] The high stability of this intermediate is required for the reaction to proceed.

  • Ortho and Para Positions: When the nitro group is in the ortho or para position relative to the leaving group, the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group via resonance. This provides significant stabilization, lowering the activation energy and accelerating the reaction.[1][5][12]

  • Meta Position: A meta-nitro group cannot delocalize the negative charge of the intermediate through resonance. It provides only a weak, inductive electron-withdrawing effect, which is generally insufficient to activate the ring for substitution.[2] Reactions with meta-nitro substrates are typically very slow or do not occur at all.

Data Presentation

Table 1: Relative Reactivity of Leaving Groups in SNAr Reactions

Leaving Group (X)Relative RateRationale for Reactivity
-F FastestFluorine is the most electronegative halogen, making the attached carbon highly electrophilic. Since the C-X bond cleavage is not the rate-determining step, fluorine's strong inductive effect accelerates the initial nucleophilic attack.[2][5]
-Cl IntermediateChlorine is less electronegative than fluorine, resulting in a slower initial attack compared to the fluoro-analogue.[3]
-Br SlowBromine provides less activation of the ipso-carbon compared to fluorine and chlorine.
-I SlowestIodine is the least electronegative halogen and therefore the poorest activator for the rate-determining nucleophilic attack.
-NO₂ VariableThe nitro group can also act as a leaving group, though this is less common than with halogens.[13]

Table 2: Typical Starting Conditions for Optimization

ParameterRecommended ConditionNotes
Substrate 1.0 eq.Nitroaromatic with leaving group ortho/para to NO₂
Carboxylic Acid 1.1 - 1.5 eq.A slight excess can help drive the reaction to completion.
Base 1.5 - 2.0 eq.K₂CO₃ or Cs₂CO₃ are good starting points.[11]
Solvent Anhydrous DMF or DMSOThese polar aprotic solvents enhance nucleophilicity.[3][4]
Temperature 80 - 120 °CStart at a moderate temperature and increase if no reaction is observed. Monitor for decomposition.
Atmosphere Inert (N₂ or Ar)Prevents side reactions with atmospheric moisture and oxygen.[3]

Experimental Protocols

Protocol 1: General Procedure for Nitro Displacement with a Carboxylate

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the carboxylic acid (1.2 equivalents) and a suitable base (e.g., anhydrous powdered K₂CO₃, 1.5 equivalents).

  • Add anhydrous DMF via syringe to create a stirrable slurry.

  • Stir the mixture at room temperature for 30-60 minutes under an inert atmosphere (e.g., nitrogen) to pre-form the carboxylate salt.

  • Add the nitroaromatic substrate (1.0 equivalent) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reduction of Nitro Group Side-Product Identification

If you suspect nitro group reduction is occurring, you can analyze your crude reaction mixture for the corresponding aniline (B41778) derivative.

  • Take a small aliquot of the crude reaction mixture.

  • Dilute it with a suitable solvent (e.g., ethyl acetate).

  • Analyze by LC-MS. Look for the mass corresponding to your starting material where the -NO₂ group (mass = 46.01) has been replaced by an -NH₂ group (mass = 16.02), a net mass difference of -30.

  • Alternatively, use TLC. The resulting aniline is typically more polar than the starting nitro compound and will have a lower Rf value. It may also stain differently with certain agents (e.g., ninhydrin).

Visualizations

TroubleshootingWorkflow Start Low Yield Observed CheckSubstrate 1. Verify Substrate Structure - Is NO2 ortho/para to LG? - Is LG appropriate (F, Cl)? Start->CheckSubstrate CheckNucleophile 2. Assess Nucleophile & Base - Is base strong enough? - Are conditions anhydrous? CheckSubstrate->CheckNucleophile If substrate is correct CheckConditions 3. Evaluate Reaction Conditions - Is solvent polar aprotic (DMF, DMSO)? - Is temperature appropriate? CheckNucleophile->CheckConditions If nucleophile is reactive AnalyzeByproducts 4. Analyze Side Products - Check for nitro group reduction. - Look for products from competing nucleophiles. CheckConditions->AnalyzeByproducts If conditions are standard Solution Optimize and Re-run Experiment AnalyzeByproducts->Solution

Caption: A logical workflow for troubleshooting low yields in SNAr reactions.

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

References

Optimizing base and solvent conditions for regiocontrolled thiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing base and solvent conditions for regiocontrolled thiophene (B33073) synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during common thiophene synthesis reactions.

Gewald Aminothiophene Synthesis

Problem: Low or no yield of the desired 2-aminothiophene product.

  • Question: My Gewald reaction is resulting in a low yield or failing to produce the desired 2-aminothiophene. What are the potential causes and how can I improve the outcome?

  • Possible Causes & Solutions:

    • Inefficient Knoevenagel-Cope Condensation: This initial step is critical. The choice of base is crucial; for less reactive ketones, a stronger base such as piperidine (B6355638) or morpholine (B109124), or a different class of base may be necessary. The condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[1]

    • Poor Sulfur Solubility or Reactivity: Polar solvents like ethanol (B145695), methanol (B129727), or DMF generally improve the solubility and reactivity of elemental sulfur.[1] Gentle heating of the reaction mixture (typically to 40-60 °C) can also enhance sulfur's reactivity, but excessive heat may lead to side reactions.[1]

    • Steric Hindrance: For sterically hindered ketones, a two-step procedure may be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.[1] Microwave-assisted synthesis has also been shown to improve yields and shorten reaction times, particularly for challenging substrates.[1]

    • Dimerization of Intermediates: The Knoevenagel condensation intermediate can sometimes undergo dimerization.[2] The choice of base and its concentration can influence this side reaction. Using a milder base or lowering its concentration may mitigate dimerization.[2]

Problem: Formation of dimeric byproducts in the Gewald synthesis.

  • Question: I am observing significant formation of dimeric byproducts in my Gewald reaction. How can I minimize these?

  • Possible Causes & Solutions:

    • Base Selection and Concentration: The basicity and concentration of the amine catalyst can influence the reaction rate and selectivity. If dimerization is a problem, consider using a milder base or reducing the catalyst concentration.[2]

    • Solvent Effects: Protic solvents like ethanol or methanol are commonly used and can help to solubilize elemental sulfur.[2] The choice of solvent can impact the stability of intermediates and the overall reaction pathway. Switching from a non-polar to a protic solvent might improve the yield of the desired monomeric product.[2]

Paal-Knorr Thiophene Synthesis

Problem: Low yield of the thiophene product with significant furan (B31954) byproduct formation.

  • Question: I am getting a low yield of my desired thiophene, and spectroscopic analysis indicates a significant amount of the corresponding furan has formed. How can I improve the selectivity for the thiophene product?

  • Possible Causes & Solutions:

    • Choice of Sulfurizing Agent: The formation of a furan byproduct is a common competing pathway in the Paal-Knorr synthesis. This occurs because sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent also act as dehydrating agents. Lawesson's reagent is often reported to be a milder and more efficient thionating agent, which can lead to better selectivity for the thiophene product.[2]

    • Reaction Temperature: Higher temperatures can favor the dehydration pathway that leads to furan formation. It is crucial to maintain the lowest effective temperature for the reaction to proceed.[2]

    • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the formation of side products. Monitoring the reaction progress by TLC or GC-MS is recommended to determine the optimal reaction time.[2]

Fiesselmann Thiophene Synthesis

Problem: Poor regioselectivity in the synthesis of substituted thiophenes.

  • Question: My Fiesselmann synthesis is producing a mixture of regioisomers. How can I improve the regioselectivity?

  • Possible Causes & Solutions:

    • Base Selection: The choice of base is critical for controlling the regioselectivity of the initial conjugate addition and the subsequent cyclization. Stronger bases may be required for the final condensation step.[3] For instance, while K₂CO₃ may be sufficient for the initial addition, a stronger base like t-BuOK might be needed for the cyclization to achieve high regioselectivity.[3]

    • Solvent System: The solvent can influence the reaction pathway. A combination of a polar aprotic solvent like acetonitrile (B52724) for the initial reaction and a protic solvent like methanol for the base-promoted condensation can be effective.[3]

    • Substrate Control: The electronic nature of the substituents on the starting materials (α,β-acetylenic esters and thioglycolic acid derivatives) plays a significant role in directing the regioselectivity. Electron-withdrawing groups on the thiol can influence the acidity of the α-proton and affect the cyclization step.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Gewald aminothiophene synthesis?

A1: The base in the Gewald synthesis plays a crucial dual role. Firstly, it catalyzes the initial Knoevenagel-Cope condensation between the active methylene (B1212753) compound and the carbonyl compound.[1] Secondly, in some variations, the amine base can act as a nucleophile to activate the elemental sulfur, facilitating its addition to the α,β-unsaturated nitrile intermediate.[1] Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine.[1] The choice and concentration of the base can significantly impact the reaction rate and yield.[1]

Q2: How can I improve the yield and reduce reaction times in Paal-Knorr thiophene synthesis?

A2: A significant advancement in the Paal-Knorr synthesis is the use of microwave-assisted heating.[4] Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields.[4][5] This method is highly effective for generating libraries of substituted thiophenes.[4]

Q3: What are the key factors influencing regioselectivity in the Fiesselmann synthesis?

A3: Regiocontrol in the Fiesselmann synthesis is primarily influenced by the interplay of the base, solvent, and the electronic properties of the substrates. A base-promoted condensation of ynone trifluoroborate salts with alkylthiols has been shown to provide thiophene boronates with complete regiocontrol.[6] Optimization studies have revealed that using K₂CO₃ as a base can improve yields.[6] Mechanistic studies suggest that the addition of the thiol to the ynone is reversible, and the subsequent proton transfer and cyclization determine the final regiochemistry.[3]

Q4: Can I use aryl ketones in the Gewald reaction?

A4: While the Gewald reaction is versatile, aryl ketones have shown limited reactivity under standard one-pot conditions.[7] However, a two-step, one-pot method has been developed where sulfur is added in portions over an extended period (36-40 hours), leading to moderate to good yields (25-70%) of 4-aryl-substituted 2-aminothiophenes.[7] More recently, solvent-free synthesis using high-speed ball milling has been shown to be effective for aryl ketones, even with catalytic amounts of base under aerobic conditions.[7]

Data Presentation

Table 1: Effect of Base and Solvent on the Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
EntryBase (mol%)SolventTemperature (°C)Time (min)Yield (%)
1Piperidinium borate (B1201080) (20)Ethanol/Water (9:1)1002096
2Piperidinium borate (15)Ethanol/Water (9:1)1002592
3Piperidinium borate (10)Ethanol/Water (9:1)1003589
4Piperidinium borate (20)Ethanol7018084
5Piperidinium borate (20)Water10024045
6Piperidinium borate (20)Toluene (B28343)10030032
7Piperidinium borate (20)Acetonitrile8024065
8Piperidinium borate (20)Dichloromethane4036025
9Piperidinium borate (20)Tetrahydrofuran6530055
10Morpholine (stoichiometric)EthanolReflux120-180~70-80
11Triethylamine (stoichiometric)DMF50180-240~60-70

Data for entries 1-9 is adapted from a study on catalytic Gewald synthesis.[8] Data for entries 10-11 represents typical conditions and expected yields from various literature sources.

Table 2: Microwave-Assisted Paal-Knorr Synthesis of Trisubstituted Thiophenes
Time (min)Yield (%)
MeHCO₂Me1085
EtHCO₂Me1082
PhHCO₂Me1578
MeMeCO₂Me1588
-(CH₂)₄-CO₂Me2090

This data is based on a microwave-assisted protocol using Lawesson's reagent in toluene at 150°C.[4]

Experimental Protocols

Protocol 1: General Procedure for Gewald Aminothiophene Synthesis

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.0-1.2 equiv)

  • Base (e.g., morpholine, piperidine, triethylamine) (catalytic to stoichiometric amount)

  • Solvent (e.g., ethanol, methanol, DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound, the active methylene nitrile, and elemental sulfur.

  • Add the appropriate solvent.

  • Add the base to the reaction mixture.

  • Stir the mixture at the desired temperature (room temperature to reflux, depending on the substrates and catalyst).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a cold solvent (e.g., ethanol).

  • If no precipitate forms, concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis of Substituted Thiophenes

This protocol is adapted from an efficient and versatile procedure for generating a library of substituted thiophenes.[4]

Materials:

  • Substituted 1,4-diketone (1.0 equiv)

  • Lawesson's reagent (0.5-1.0 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a microwave-safe reaction vial, combine the 1,4-diketone and Lawesson's reagent.

  • Add anhydrous toluene and a magnetic stir bar to the vial.

  • Securely cap the reaction vessel.

  • Place the vial in a microwave synthesizer and irradiate the mixture at 150 °C for 10-20 minutes.

  • Monitor the reaction progress by TLC.

  • After cooling, concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purify the crude residue by flash column chromatography on silica (B1680970) gel.

Protocol 3: General Procedure for Fiesselmann Thiophene Synthesis

This is a general procedure and may require optimization for specific substrates.

Materials:

  • α,β-Acetylenic ester or 1,3-dicarbonyl compound (1.0 equiv)

  • Thioglycolic acid derivative (e.g., methyl thioglycolate) (1.0 equiv)

  • Base (e.g., sodium methoxide, potassium hydroxide, t-BuOK)

  • Solvent (e.g., methanol, ethanol, acetonitrile)

Procedure:

  • In a suitable reaction vessel, dissolve the α,β-acetylenic ester or 1,3-dicarbonyl compound in the chosen solvent.

  • Add the thioglycolic acid derivative.

  • Add the base to catalyze the condensation and subsequent cyclization.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Mandatory Visualizations

Gewald_Workflow start Start reactants Combine: - Carbonyl Compound - Active Methylene Nitrile - Elemental Sulfur - Base & Solvent start->reactants reaction Reaction: - Stir at appropriate temperature - Monitor by TLC reactants->reaction workup Work-up: - Cool reaction mixture reaction->workup precipitate Precipitate Forms? workup->precipitate filter Filter and Wash Solid precipitate->filter Yes concentrate Concentrate Filtrate precipitate->concentrate No purify Purify Crude Product: - Recrystallization or - Column Chromatography filter->purify concentrate->purify end End purify->end

Gewald Synthesis Experimental Workflow.

Paal_Knorr_Troubleshooting problem Low Thiophene Yield, High Furan Byproduct cause1 Suboptimal Sulfurizing Agent (e.g., P₄S₁₀) problem->cause1 cause2 High Reaction Temperature problem->cause2 cause3 Prolonged Reaction Time problem->cause3 solution1 Switch to Lawesson's Reagent cause1->solution1 solution2 Lower Reaction Temperature cause2->solution2 solution3 Optimize Reaction Time (Monitor by TLC/GC-MS) cause3->solution3

Paal-Knorr Synthesis Troubleshooting Logic.

Regioselectivity_Factors regioselectivity Regiocontrolled Thiophene Synthesis base Base Selection (Strength & Stoichiometry) regioselectivity->base solvent Solvent Choice (Polarity & Protic/Aprotic) regioselectivity->solvent temperature Reaction Temperature regioselectivity->temperature substrate Substrate Electronics & Sterics regioselectivity->substrate

Key Factors Influencing Regioselectivity.

References

Technical Support Center: Enhancing the Stability of Thiophene-2-Carboxylate Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with thiophene-2-carboxylate derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is showing a loss of activity over the course of my cell-based assay. What are the potential causes?

A1: Loss of compound activity over time can be attributed to several factors, including chemical degradation in the assay medium, cellular metabolism of the compound, or non-specific binding to plates and other equipment.[1] It is also worth noting that unsubstituted thiophene (B33073) derivatives can be metabolically unstable.[2]

Q2: I'm observing precipitation of my compound when I add it to the cell culture medium. What steps can I take to resolve this?

A2: Compound precipitation in aqueous media is a common challenge, particularly for hydrophobic molecules.[1] To address this, you can try lowering the final concentration of the compound, as it may be exceeding its solubility limit. Ensure the final concentration of the solvent used to dissolve your compound (e.g., DMSO) is kept low, typically below 0.1%, and is consistent across all samples, including vehicle controls.[1][3]

Q3: How can I differentiate between cytotoxic effects and on-target pharmacological effects that might alter cell morphology?

A3: It is crucial to distinguish between intended effects and those caused by cytotoxicity or off-target activity.[3] A good first step is to perform a dose-response experiment to identify a non-toxic concentration range.[3] Additionally, using a structurally similar but inactive control compound, if available, can help determine if the observed effects are specific to the intended target.

Q4: What are the best practices for preparing and storing stock solutions of this compound derivatives?

A4: Prepare concentrated stock solutions in a suitable solvent like DMSO.[1] Store stock solutions at an appropriate temperature, typically -20°C or -80°C, to minimize degradation. For working solutions in aqueous media, it is often best to prepare them fresh for each experiment to avoid hydrolysis or other forms of degradation.

Q5: Can components of the cell culture media interact with and degrade my this compound derivative?

A5: Yes, certain components in cell culture media can be reactive. For example, riboflavin (B1680620) is a known photosensitizer that can induce the degradation of other media components when exposed to light.[4][5] It is advisable to protect media and compound solutions from light, especially during long incubation periods.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Assay Results
Potential Cause Recommended Solution
Compound Instability The compound may be degrading in the assay medium under the experimental conditions. Assess the compound's stability over the time course of your experiment.[6]
Poor Solubility The compound may not be fully dissolved at the tested concentrations, leading to variability. Determine the compound's solubility in your specific assay medium.[6]
Solvent Effects The solvent (e.g., DMSO) used to dissolve the compound may be exerting its own biological effects. Ensure the final solvent concentration is low and consistent across all wells.[3][6]
Batch-to-Batch Variability Minor differences in the synthesis and purification of the compound can lead to varying impurity profiles between batches.[6]
Issue 2: Rapid Compound Degradation
Potential Cause Recommended Solution
Enzymatic Degradation Enzymes present in serum-containing media or secreted by cells can metabolize the compound. Consider using serum-free media or heat-inactivated serum if compatible with your assay. One study on a thiophene-based derivative showed a slow in vitro clearance in S9 rat liver fraction, suggesting metabolic stability can vary.[7]
Hydrolysis Ester or amide functionalities on the this compound derivative can be susceptible to hydrolysis in aqueous media. Assess stability at different pH values to identify the optimal range.
Oxidation The thiophene ring can be susceptible to oxidation. Consider the addition of antioxidants to the medium if this is suspected, though this should be validated for non-interference with the assay. Electron-withdrawing groups on the thiophene ring can increase stability against metabolic oxidation.[2]
Photodegradation Exposure to light can cause degradation, especially in the presence of photosensitizers in the media.[4] Protect plates and solutions from light during incubation and handling.

Data Presentation

Table 1: Comparative Cytotoxicity of Selected Thiophene Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various thiophene derivatives against different cancer cell lines. This data can serve as a reference for expected potency and potential for off-target cytotoxicity in your experiments.

CompoundCancer Cell LineIC50 (µM)
Compound 2b Hep3B5.46
Compound 2d Hep3B8.85
Compound 2e Hep3B12.58
Compound 5 HepG-2Higher cytotoxicity than Sorafenib
Compound 21 HepG-2Higher cytotoxicity than Sorafenib
Compound 17 Various0.82–5.36
Compound 18 MCF-70.09

Note: This table is a compilation of data from multiple sources for illustrative purposes.[2][8]

Experimental Protocols

Protocol 1: Assessing Compound Stability in Cell Culture Media using LC-MS

This protocol outlines a general procedure to determine the stability of a this compound derivative in cell-free culture medium over time.

Materials:

  • Test this compound derivative

  • DMSO (or other suitable solvent)

  • Sterile cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or 96-well plates

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (B52724) or methanol (B129727) (cold)

  • Centrifuge

  • HPLC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is less than 0.1%.[1]

  • Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your T=0 reference point.

  • Incubation: Dispense the remaining spiked media into sterile tubes or wells and place them in a 37°C incubator.

  • Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot.

  • Quench Degradation: To stop any further degradation, add a threefold excess of a cold organic solvent like acetonitrile or methanol. This will also precipitate proteins.[1]

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a clean tube or well for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[1][9]

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Compound Instability

start Inconsistent or Diminishing Compound Activity Observed check_solubility Is the compound soluble in the assay medium? start->check_solubility check_stability Is the compound stable in the assay medium? check_solubility->check_stability Yes solubility_issue Precipitation or poor solubility. - Lower concentration. - Optimize solvent. check_solubility->solubility_issue No check_binding Is there non-specific binding to labware? check_stability->check_binding Yes stability_issue Chemical degradation. - Identify degradation pathway. - Adjust pH, protect from light. check_stability->stability_issue No check_metabolism Is the compound being metabolized by cells? check_binding->check_metabolism Yes binding_issue Non-specific binding. - Use low-binding plates. - Include BSA in buffer. check_binding->binding_issue No metabolism_issue Cellular metabolism. - Use metabolic inhibitors. - Analyze for metabolites. check_metabolism->metabolism_issue Yes resolved Issue Resolved check_metabolism->resolved No solubility_issue->resolved stability_issue->resolved binding_issue->resolved metabolism_issue->resolved

Caption: A logical workflow for troubleshooting inconsistent experimental data.

Diagram 2: General Degradation Pathway of this compound

T2C This compound (T2C) T2C_CoA T2C-CoA T2C->T2C_CoA Ligation to CoA Oxidized_Intermediate Oxidized Intermediate T2C_CoA->Oxidized_Intermediate Oxidation Ring_Opening Ring Opening Oxidized_Intermediate->Ring_Opening Sulfide_Loss Loss of Sulfide Ring_Opening->Sulfide_Loss Oxoglutarate 2-Oxoglutarate Sulfide_Loss->Oxoglutarate Hydrolysis

Caption: Microbial degradation pathway of this compound (T2C).[10]

Diagram 3: Experimental Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis prep_stock Prepare 10 mM Stock in DMSO spike_media Spike Pre-warmed Media to 10 µM prep_stock->spike_media t0_sample Collect T=0 Sample spike_media->t0_sample incubate Incubate at 37°C t0_sample->incubate tx_samples Collect Samples at Timepoints (T=x) incubate->tx_samples quench Quench with Cold Acetonitrile tx_samples->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS centrifuge->analyze

Caption: Experimental workflow for assessing compound stability in cell culture media.

References

Validation & Comparative

A Head-to-Head Battle: Thiophene-2-carboxylate versus Thiophene-3-carboxylate as D-amino acid Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the inhibitory efficacy and structural basis of action for two promising scaffolds in the development of novel therapeutics targeting D-amino acid oxidase.

In the landscape of drug discovery, the inhibition of D-amino acid oxidase (DAO) has emerged as a compelling strategy for the treatment of various neurological disorders, including schizophrenia. By preventing the degradation of D-serine, a co-agonist at the NMDA receptor, DAO inhibitors can enhance NMDAR-mediated neurotransmission. Among the diverse chemical scaffolds investigated, thiophene (B33073) carboxylic acids have shown significant promise. This guide provides a detailed, data-driven comparison of two closely related isomers, thiophene-2-carboxylate and thiophene-3-carboxylate, as DAO inhibitors, offering valuable insights for researchers and drug development professionals.

Quantitative Comparison of Inhibitory Potency

A foundational aspect of comparing these two inhibitors lies in their half-maximal inhibitory concentration (IC50) values, which quantify the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Initial screenings have identified both thiophene-2-carboxylic acid and thiophene-3-carboxylic acid as low micromolar inhibitors of DAO.[1]

Structure-activity relationship (SAR) studies have further illuminated the potential of these scaffolds. The data reveals that substitutions on the thiophene ring can significantly modulate the inhibitory potency.

Compound IDScaffoldSubstituentsIC50 (µM)
1a Thiophene-2-carboxylic acidUnsubstituted7.8[1]
2a Thiophene-3-carboxylic acidUnsubstituted4.4[1]
1c Thiophene-2-carboxylic acid5-ChloroNot specified, but potent
2b Thiophene-3-carboxylic acid5-Chloro0.04[1]
1e Thiophene-2-carboxylic acid5-MethylPotent
2c Thiophene-3-carboxylic acid5-MethylSubstantially improved potency
1i Thiophene-2-carboxylic acid4-MethylPotent
1s Thiophene-2-carboxylic acid5-EthylInactive
1v Thiophene-2-carboxylic acid4-EthylInactive
2e Thiophene-3-carboxylic acid5-EthylInactive
1u Thiophene-2-carboxylic acidPhenylacetylene (B144264) derivativeInactive
1w Thiophene-2-carboxylic acidPhenylacetylene derivativeInactive
2f Thiophene-3-carboxylic acidPhenylacetylene derivativeInactive
1p, 1q Thiophene-2-carboxylic acidTetrazole bioisosteresComplete loss of potency[1]
1r Thiophene-2-carboxylic acidBoronic acid bioisostereComplete loss of potency[1]

Notably, the 5-chloro derivative of thiophene-3-carboxylic acid (2b ) emerged as the most potent inhibitor among the tested compounds, with an IC50 value of 0.04 µM.[1] This highlights the significant impact of substituent positioning on the inhibitory activity. Conversely, the introduction of larger substituents, such as an ethyl group or a phenylacetylene moiety, led to a dramatic or complete loss of inhibitory activity for both scaffolds.[1] This suggests a stringent size limitation within the active site of DAO for this class of inhibitors.

Experimental Protocols

The determination of the inhibitory potency of this compound and thiophene-3-carboxylate derivatives was conducted using a robust in vitro D-amino acid oxidase (DAO) inhibition assay.

DAO Inhibition Assay Protocol:

  • Enzyme: Recombinant human D-amino acid oxidase (hDAO).

  • Substrate: D-kynurenine.

  • Assay Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a product of the DAO-catalyzed oxidation of D-kynurenine. The amount of H₂O₂ is quantified using horseradish peroxidase (HRP) and a fluorescent probe (Amplex Red), which is converted to the fluorescent product resorufin (B1680543) in the presence of H₂O₂.

  • Procedure:

    • The test compounds (this compound and thiophene-3-carboxylate derivatives) are pre-incubated with hDAO in a reaction buffer.

    • The enzymatic reaction is initiated by the addition of the substrate, D-kynurenine.

    • The reaction is allowed to proceed for a specific duration at a controlled temperature.

    • The reaction is stopped, and the fluorescence of resorufin is measured at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

    • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Mechanism of Inhibition: A Structural Perspective

The potent inhibition of DAO by thiophene carboxylates is rooted in their specific interactions within the enzyme's active site. X-ray crystallography studies of human DAO in complex with these inhibitors have provided critical insights into their binding mode.[1][2]

A key determinant of inhibitor binding is the conformational state of the tyrosine residue at position 224 (Tyr224).[1] In the presence of thiophene-2- and -3-carboxylate inhibitors, Tyr224 adopts a "stacked" conformation, where its aromatic side chain is tightly packed against the thiophene ring of the inhibitor.[1][2] This stacking interaction contributes significantly to the binding affinity.

This is in contrast to some other DAO inhibitors that induce a "displaced" conformation of Tyr224, creating a secondary pocket that can accommodate larger substituents.[1] The inability of DAO to accommodate thiophene carboxylic acids with larger side chains, as evidenced by the SAR data, is explained by the rigidity of this stacked conformation.[1] The enzyme, in this state, cannot shift to the displaced conformation to create the necessary space.[1]

InhibitionMechanism cluster_DAO DAO Active Site FAD FAD Tyr224_S Tyr224 (Stacked) Arg283 Arg283 Tyr228 Tyr228 Inhibitor Thiophene Carboxylate Inhibitor->FAD π-π stacking Inhibitor->Tyr224_S π-π stacking Inhibitor->Arg283 Ionic Interaction (Carboxylate) Inhibitor->Tyr228 H-bond (Carboxylate)

Caption: Binding mode of thiophene carboxylate inhibitors in the DAO active site.

The carboxylate group of both this compound and thiophene-3-carboxylate forms crucial interactions with the active site residues Tyr228 and Arg283, which are responsible for recognizing the carboxylate group of the D-amino acid substrate.[1] Furthermore, the aromatic thiophene ring engages in a π-π stacking interaction with the isoalloxazine ring of the FAD cofactor.[1]

SAR_Logic cluster_Substituents Substituent Properties Scaffold Thiophene Carboxylate Scaffold Small Small Substituents (e.g., -Cl, -CH3) Scaffold->Small Addition of Large Large Substituents (e.g., -Ethyl, -Phenylacetylene) Scaffold->Large Addition of Potency High Inhibitory Potency Small->Potency LossOfPotency Loss of Potency Large->LossOfPotency

Caption: Structure-Activity Relationship (SAR) logic for thiophene carboxylate DAO inhibitors.

References

Comparative analysis of the spasmolytic activity of different thiophene esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spasmolytic activity of various thiophene (B33073) esters, offering a valuable resource for researchers in pharmacology and medicinal chemistry. The data presented is compiled from preclinical studies and aims to facilitate the identification of promising candidates for further investigation as smooth muscle relaxants.

Comparative Spasmolytic Activity of Thiophene Esters

The spasmolytic potential of two series of synthesized thiophene esters, pentyl 5-arylthiophene-2-carboxylates and phenethyl 5-arylthiophene-2-carboxylates, was evaluated on high-K+ induced contractions in isolated rat duodenum preparations. The results, expressed as EC50 values, are summarized in the table below. A lower EC50 value indicates a higher potency.

Compound IDEster GroupAryl SubstituentSpasmolytic Activity (EC50 in µM) [95% CI]
5a Pentyl4-chlorophenyl4.21 [2.74–6.35]
5b Pentyl4-methylphenyl7.09 [5.03–10.08]
5c Pentyl3,4-dichlorophenyl1.39 [0.94–2.02]
5d Pentyl4-methoxyphenyl11.8 [8.68–16.43]
10b Phenethyl4-methylphenyl2.13 [1.32–3.46]
10c Phenethyl4-methoxyphenyl3.14 [1.68–6.06]
10d Phenethyl3,4-dichlorophenyl1.26 [0.64–2.67]
10e Phenethyl4-chlorophenyl2.89 [2.02–4.06]

Experimental Protocols

The following is a detailed methodology for the isolated tissue bath experiments used to determine the spasmolytic activity of the thiophene esters.

1. Tissue Preparation:

  • Male Wistar rats (180-220 g) are euthanized by cervical dislocation.

  • The abdomen is opened, and a segment of the duodenum (approximately 2 cm) is carefully excised and placed in a petri dish containing fresh Tyrode's solution.

  • The lumen of the duodenal segment is gently flushed with Tyrode's solution to remove any contents.

  • The isolated tissue is then mounted vertically in a 10 mL organ bath containing Tyrode's solution. The lower end is attached to a fixed hook, and the upper end is connected to an isometric force transducer.

2. Organ Bath Conditions:

  • The organ bath is filled with Tyrode's solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.

  • The composition of the Tyrode's solution is as follows (in mM): NaCl 136.9, KCl 2.68, CaCl2 1.8, MgCl2 1.05, NaHCO3 11.9, NaH2PO4 0.42, and glucose 5.55.

  • An initial tension of 1 gram is applied to the tissue, which is then allowed to equilibrate for at least 30 minutes. During this period, the Tyrode's solution is replaced every 15 minutes.

3. Induction of Contraction and Drug Administration:

  • Sustained contractions are induced by replacing the normal Tyrode's solution with a high potassium (80 mM K+) solution. This is achieved by replacing the NaCl with an equimolar amount of KCl in the Tyrode's solution.

  • Once a stable contraction plateau is reached, cumulative concentrations of the test thiophene esters are added to the organ bath.

  • The relaxant effect of each concentration is allowed to reach a steady state before the next concentration is added.

4. Data Analysis:

  • The relaxant response is measured as the percentage reversal of the high-K+ induced contraction.

  • The EC50 values (the concentration of the compound that produces 50% of the maximum relaxation) are calculated by non-linear regression analysis of the concentration-response curves.

Visualizing the Experimental Workflow and Signaling Pathways

To better understand the experimental process and the underlying mechanism of action, the following diagrams are provided.

experimental_workflow cluster_preparation Tissue Preparation cluster_equilibration Equilibration cluster_experiment Experiment cluster_analysis Data Analysis start Euthanize Rat isolate Isolate Duodenum Segment start->isolate mount Mount in Organ Bath isolate->mount equilibrate Equilibrate under 1g Tension (30 min) mount->equilibrate wash Wash with Tyrode's Solution equilibrate->wash every 15 min induce Induce Contraction (High K+) wash->induce add_drug Add Thiophene Ester (Cumulative Doses) induce->add_drug record Record Relaxation add_drug->record crc Generate Concentration-Response Curve record->crc ec50 Calculate EC50 crc->ec50

Caption: Experimental workflow for assessing spasmolytic activity.

signaling_pathway cluster_contraction Smooth Muscle Contraction cluster_relaxation Mechanism of Thiophene Ester Action high_k High Extracellular K+ depolarization Membrane Depolarization high_k->depolarization ca_channel Voltage-Gated Ca2+ Channels (VGCCs) depolarization->ca_channel ca_influx Ca2+ Influx ca_channel->ca_influx block Blockade of VGCCs cam Ca2+-Calmodulin Complex Formation ca_influx->cam relaxation Relaxation mlck Myosin Light Chain Kinase (MLCK) Activation cam->mlck mlc_p Myosin Light Chain Phosphorylation mlck->mlc_p contraction Contraction mlc_p->contraction mlc_p->relaxation Inhibition thiophene Thiophene Ester thiophene->block block->ca_influx

Caption: Proposed signaling pathway for thiophene ester-induced spasmolysis.

Mechanism of Action

The spasmolytic effect of the evaluated thiophene esters is primarily attributed to the blockade of voltage-gated calcium channels (VGCCs) in smooth muscle cells.[1] The use of a high concentration of potassium (K+) in the experimental setup induces membrane depolarization, which in turn opens VGCCs, leading to an influx of extracellular calcium (Ca2+). This rise in intracellular Ca2+ triggers a cascade of events culminating in muscle contraction.

Thiophene esters, acting as calcium channel antagonists, inhibit this influx of Ca2+, thereby preventing the activation of the contractile machinery and resulting in smooth muscle relaxation.[1] The data suggests that the nature of the ester group and the substituents on the aryl ring significantly influence the potency of these compounds as spasmolytic agents, with dichlorophenyl substitution generally leading to higher activity. Further research is warranted to fully elucidate the structure-activity relationships and to explore the potential of these compounds as therapeutic agents for conditions characterized by smooth muscle hyperreactivity.

References

Unambiguous Structure Confirmation of Thiophene-2-Carboxylate Derivatives: A Comparative Guide to X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional structure of newly synthesized compounds is a cornerstone of molecular design and function. In the realm of heterocyclic chemistry, thiophene-2-carboxylate derivatives are a prominent class of compounds with diverse applications. This guide provides an objective comparison of single-crystal X-ray crystallography, the gold standard for structure elucidation, with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for structural confirmation.

Performance Comparison of Structural Analysis Techniques

The selection of an analytical method for structure determination is often guided by the nature of the sample, the level of structural detail required, and the specific research question being addressed. While X-ray crystallography provides unparalleled detail of the solid-state structure, NMR and MS offer critical insights into the connectivity, solution-state behavior, and elemental composition of a molecule.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline solid.Nuclear spin transitions in a magnetic field.Measurement of the mass-to-charge ratio of ions.
Sample Type High-quality single crystal (typically >0.1 mm).[1]Soluble sample in a deuterated solvent.Volatile or ionizable sample.
Information Obtained - Absolute 3D molecular structure- Bond lengths and angles- Stereochemistry- Crystal packing information- Connectivity through bonds (COSY, HMBC)- Spatial proximity of atoms (NOESY)- Relative stereochemistry- Dynamic processes in solution- Molecular weight- Elemental formula (High-Resolution MS)- Fragmentation patterns for substructure identification
Resolution Atomic resolution (<1 Å).Atomic resolution for connectivity, lower for spatial restraints.Provides molecular formula, not atomic coordinates.
Key Advantages - Unambiguous determination of absolute configuration.- Provides precise geometric parameters.- Analysis in solution, closer to biological conditions.- Can study dynamic processes.- Non-destructive.- High sensitivity, requires very small sample amounts.- Can analyze complex mixtures (with chromatography).
Key Disadvantages - Requires the growth of suitable single crystals, which can be challenging.- Provides a static picture of the molecule in the solid state.- Does not directly provide absolute stereochemistry.- Can be complex to interpret for large or highly symmetric molecules.- Does not provide information on stereochemistry or 3D structure.- Fragmentation can sometimes be difficult to interpret.

Experimental Protocols

A detailed and robust experimental protocol is critical for obtaining high-quality data. Below are generalized methodologies for the key techniques discussed.

Single-Crystal X-ray Crystallography Protocol
  • Crystal Growth: High-quality single crystals are paramount for a successful X-ray diffraction experiment. Slow evaporation of a saturated solution is a common method. The choice of solvent is crucial; a solvent in which the compound is moderately soluble is often ideal.[2] The solution should be free of dust and other particulates that can act as unwanted nucleation sites.[2]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For air- or moisture-sensitive compounds, this process is performed under an inert atmosphere.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled (typically to 100 K) to minimize thermal vibrations.[3] A monochromatic X-ray beam (e.g., from a Mo or Cu source) is directed at the crystal.[3] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, often using direct methods, to generate an initial electron density map. An atomic model is then built into the electron density map and refined against the experimental data to yield the final structure, including atomic coordinates, bond lengths, and angles.

NMR Spectroscopy for Structure Elucidation
  • Sample Preparation: A few milligrams of the purified this compound derivative are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is important to ensure good solubility and minimize signal overlap with the solvent peak.

  • 1D NMR (¹H and ¹³C): A standard ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. A ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining relative stereochemistry and conformation in solution.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS) for mixture analysis.

  • Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Analysis: The precise m/z value of the molecular ion is used to determine the elemental composition of the molecule with high accuracy. The fragmentation pattern can be analyzed to confirm the presence of specific substructures within the molecule.

Visualizing the Workflow and Decision-Making Process

The following diagrams, created using the DOT language, illustrate the experimental workflow for X-ray crystallography and a decision-making tree for choosing the appropriate structural analysis technique.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallography X-ray Crystallographic Analysis cluster_alternatives Alternative/Complementary Analysis synthesis Synthesis of this compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystal_growth Crystal Growth purification->crystal_growth nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final 3D Structure structure_solution->final_structure

Caption: Experimental workflow for structure confirmation.

decision_tree start Need to Confirm Structure crystal Can you grow a single crystal? start->crystal xray Perform X-ray Crystallography crystal->xray Yes soluble Is the compound soluble? crystal->soluble No end_xray Absolute Structure Confirmed xray->end_xray nmr Perform NMR Spectroscopy soluble->nmr Yes ms Perform Mass Spectrometry for formula confirmation soluble->ms No end_nmr Connectivity & Relative Stereochemistry Confirmed nmr->end_nmr

References

A Comparative Guide to Intermolecular Interaction Studies: Hirshfeld Topology Analysis and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The comprehensive analysis of intermolecular interactions is a cornerstone of modern chemistry, materials science, and drug discovery. Understanding the subtle non-covalent forces that govern molecular recognition, crystal packing, and biological function is paramount for rational design and development. Hirshfeld topology analysis has emerged as a powerful tool for visualizing and quantifying these interactions. This guide provides an objective comparison of Hirshfeld analysis with other prominent methods, supported by experimental and computational data, to assist researchers in selecting the most suitable approach for their scientific inquiries.

Hirshfeld Topology Analysis: A Visual Approach to Intermolecular Contacts

Hirshfeld analysis partitions the electron density of a molecule within a crystal lattice to generate a unique three-dimensional "Hirshfeld surface." This surface encapsulates the molecule and provides a detailed picture of its intermolecular environment. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can readily identify and visualize regions of close contact between neighboring molecules.

A key output of this analysis is the 2D "fingerprint plot," which summarizes all intermolecular contacts in a single graph. This plot provides a quantitative measure of the percentage contribution of different types of interactions (e.g., H···H, C-H···O, π-π stacking) to the overall crystal packing.[1][2]

Comparison of Leading Intermolecular Interaction Analysis Methods

While Hirshfeld analysis excels at providing a holistic and intuitive overview of crystal packing, other methods offer complementary and often more quantitative insights into the nature and strength of intermolecular interactions. This section compares Hirshfeld analysis with three widely used alternatives: Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analysis, and Symmetry-Adapted Perturbation Theory (SAPT).

Data Presentation: A Quantitative Overview

The following table summarizes the key features and outputs of these four methods, offering a clear comparison of their capabilities.

FeatureHirshfeld Topology AnalysisQuantum Theory of Atoms in Molecules (QTAIM)Non-Covalent Interaction (NCI) AnalysisSymmetry-Adapted Perturbation Theory (SAPT)
Primary Output Hirshfeld surfaces, 2D fingerprint plots, Enrichment ratiosBond critical points (BCPs), electron density (ρ), Laplacian of electron density (∇²ρ)3D isosurfaces of reduced density gradient (RDG)Decomposed interaction energies (electrostatics, exchange, induction, dispersion)
Nature of Analysis Qualitative to semi-quantitative visualization of intermolecular contactsQuantitative analysis of electron density topology to identify and characterize interactionsQualitative 3D visualization of non-covalent interaction regionsHigh-level quantitative calculation of interaction energy components
Interaction Energy Does not directly calculate interaction energiesCorrelates BCP properties with interaction strengthDoes not provide interaction energiesDirectly calculates and decomposes interaction energies
Computational Cost LowModerate to HighModerateHigh
Input Requirement Crystallographic Information File (CIF)Wavefunction file from a quantum mechanical calculationWavefunction file from a quantum mechanical calculationGeometries of interacting molecules
Key Strength Intuitive visualization of crystal packing and contact frequenciesRigorous definition of atoms and bonds within a molecule; quantitative characterization of interactionsExcellent for visualizing the spatial extent and nature of weak interactionsProvides a detailed, physically meaningful breakdown of interaction energies
Key Limitation Does not provide direct energy informationCan be computationally demanding; interpretation of BCP properties can be complexPrimarily qualitative; does not quantify interaction strengthComputationally expensive, especially for large systems

Experimental and Computational Protocols

Detailed and accurate methodologies are crucial for reproducible research. The following sections outline the typical workflows for each of the discussed analytical methods.

Hirshfeld Surface Analysis Protocol
  • Crystal Structure Determination: Obtain a high-quality Crystallographic Information File (CIF) from single-crystal X-ray diffraction experiments.

  • Software: Utilize software such as CrystalExplorer for the analysis.[2]

  • Hirshfeld Surface Generation: Import the CIF file into the software. The program calculates the promolecular electron density and generates the Hirshfeld surface for the molecule of interest.

  • Surface Property Mapping: Map properties like dnorm, shape index, and curvedness onto the generated surface to visualize different aspects of intermolecular contacts.

  • Fingerprint Plot Generation: Generate 2D fingerprint plots from the Hirshfeld surface. These plots can be decomposed to show the percentage contribution of specific atom-atom contacts.

  • Enrichment Ratio Calculation: Calculate enrichment ratios to determine the propensity of certain intermolecular contacts to form, providing insights into the driving forces of crystal packing.

Quantum Theory of Atoms in Molecules (QTAIM) Protocol
  • Wavefunction Calculation: Perform a high-level quantum mechanical calculation (e.g., using Density Functional Theory) on the molecular system to obtain an accurate wavefunction file (e.g., .wfn or .wfx).

  • Topological Analysis: Use software like AIMAll or Multiwfn to perform a topological analysis of the electron density derived from the wavefunction.

  • Critical Point Identification: The software identifies the critical points in the electron density, including nuclear critical points (NCPs), bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs).

  • BCP Analysis: For intermolecular interactions, focus on the BCPs between atoms of different molecules. Analyze the properties at these BCPs, such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)), to characterize the nature and strength of the interaction.

Non-Covalent Interaction (NCI) Analysis Protocol
  • Wavefunction Calculation: As with QTAIM, an accurate wavefunction file from a quantum mechanical calculation is required.

  • Reduced Density Gradient Calculation: Use a program like Multiwfn or NCIPlot to calculate the reduced density gradient (RDG) from the electron density.

  • NCI Plot Generation: The software generates a 3D plot of the RDG isosurfaces. These surfaces are typically color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian, which distinguishes between attractive (blue), repulsive (red), and weak van der Waals (green) interactions.

  • Visualization and Interpretation: Visualize the NCI plots using molecular visualization software like VMD to identify the spatial regions and nature of non-covalent interactions.

Symmetry-Adapted Perturbation Theory (SAPT) Protocol
  • Monomer Geometry Definition: Define the geometries of the individual interacting molecules (monomers).

  • Computational Chemistry Software: Use a quantum chemistry package that implements SAPT, such as Psi4 or Molpro.

  • SAPT Calculation: Perform the SAPT calculation, specifying the desired level of theory (e.g., SAPT0, SAPT2, SAPT2+3). The calculation directly computes the interaction energy as a sum of physically meaningful components.

  • Energy Decomposition Analysis: Analyze the output, which provides a breakdown of the total interaction energy into electrostatic, exchange, induction, and dispersion terms. This allows for a detailed understanding of the physical origins of the intermolecular attraction and repulsion.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual workflows and relationships between these intermolecular interaction analysis methods.

Hirshfeld_Workflow cluster_input Input cluster_analysis Analysis (CrystalExplorer) cluster_output Output CIF Crystallographic Information File (CIF) HS_Gen Hirshfeld Surface Generation CIF->HS_Gen FP_Gen 2D Fingerprint Plot Generation HS_Gen->FP_Gen HS_Vis 3D dnorm Surface Visualization HS_Gen->HS_Vis FP_Quant Quantitative Contact Analysis FP_Gen->FP_Quant

Caption: Hirshfeld Analysis Workflow.

QTAIM_NCI_Workflow cluster_input Input cluster_qtaim QTAIM Analysis cluster_nci NCI Analysis Wavefunction Wavefunction File QTAIM_Calc Topological Analysis of Electron Density Wavefunction->QTAIM_Calc NCI_Calc Reduced Density Gradient Calculation Wavefunction->NCI_Calc BCP_Analysis Bond Critical Point Analysis QTAIM_Calc->BCP_Analysis NCI_Plot 3D Isosurface Visualization NCI_Calc->NCI_Plot

Caption: QTAIM and NCI Analysis Workflow.

Method_Selection_Logic Start Research Goal Qualitative Qualitative Overview of Crystal Packing? Start->Qualitative Quantitative Quantitative Interaction Energy? Qualitative->Quantitative No Hirshfeld Use Hirshfeld Analysis Qualitative->Hirshfeld Yes SAPT Use SAPT Quantitative->SAPT Yes QTAIM_NCI Use QTAIM / NCI for detailed topological/spatial analysis Quantitative->QTAIM_NCI No

Caption: Decision tree for method selection.

Conclusion: Selecting the Appropriate Tool for the Task

The choice of method for studying intermolecular interactions should be guided by the specific research question and the desired level of detail.

  • Hirshfeld topology analysis is an unparalleled tool for an initial, comprehensive, and visually intuitive assessment of intermolecular contacts within a crystal structure. Its low computational cost makes it ideal for high-throughput screening of crystalline materials and for identifying dominant packing motifs.

  • QTAIM offers a rigorous, quantitative framework for defining and characterizing chemical bonds and intermolecular interactions based on the topology of the electron density. It is particularly useful for gaining a deeper understanding of the nature of specific interactions identified by other means.

  • NCI analysis provides striking and informative 3D visualizations of non-covalent interaction regions, making it an excellent tool for exploring the spatial extent and nature of these interactions, especially in complex systems.

  • SAPT stands as the gold standard for accurately quantifying and decomposing intermolecular interaction energies into physically meaningful components. While computationally demanding, it provides the most detailed and reliable energetic information, which is crucial for parameterizing force fields and for benchmark studies.

In many cases, a synergistic approach that combines the strengths of these methods will provide the most comprehensive understanding. For instance, Hirshfeld analysis can be used to rapidly identify key intermolecular contacts in a large set of crystal structures, followed by more detailed QTAIM and SAPT calculations on systems of particular interest to elucidate the precise nature and energetics of these interactions. By leveraging the complementary information provided by these powerful analytical tools, researchers can gain deeper insights into the intricate world of intermolecular forces.

References

Thiophene Compounds Demonstrate Promising Antibacterial Efficacy Against Salmonella Typhi

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current research highlights the potential of novel thiophene (B33073) derivatives as effective antibacterial agents against Salmonella Typhi, the causative agent of typhoid fever. These compounds exhibit significant in vitro activity, in some cases surpassing the efficacy of conventional antibiotics, offering a potential new avenue in the fight against drug-resistant strains.

Typhoid fever remains a significant global health concern, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of S. Typhi.[1][2] The traditional first-line antibiotics, including chloramphenicol, ampicillin, and cotrimoxazole, have become less effective, necessitating the use of second-line drugs like fluoroquinolones and third-generation cephalosporins.[2] However, resistance to these agents is also on the rise, underscoring the urgent need for new therapeutic options.[2][3] Thiophene-based compounds have emerged as a promising class of antimicrobials, with several studies demonstrating their potent activity against S. Typhi.

Comparative Efficacy of Thiophene Derivatives

Recent studies have synthesized and evaluated a range of thiophene derivatives, revealing their potent antibacterial properties. Notably, a newly synthesized class of 2-ethylhexyl 5-bromothiophene-2-carboxylates has shown considerable promise. Within this class, the compound 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (designated as 4F in one study) demonstrated outstanding activity against an XDR strain of Salmonella Typhi, with a Minimum Inhibitory Concentration (MIC) of 3.125 mg/mL.[1] Another study identified a thiophene derivative, referred to as compound S1, which exhibited a potent MIC of 0.81 µM/ml against S. typhi.[4][5]

To provide a clear comparison, the following table summarizes the antibacterial efficacy of selected thiophene compounds against Salmonella Typhi, alongside standard antibiotics used in the treatment of typhoid fever.

Compound/AntibioticSalmonella Typhi StrainMICZone of Inhibition (mm)Reference
2-ethylhexyl-5-(p-tolyl)this compound (4F)XDR S. Typhi3.125 mg/mLNot Reported[1]
Thiophene Derivative S1S. typhi0.81 µM/mlNot Reported[4][5]
CiprofloxacinFluoroquinolone-resistant S. typhi>0.5 µg/mL (Resistant)Not Applicable[6]
CeftriaxoneS. Typhi≤1 µg/ml (Sensitive)Not Applicable[7]
AzithromycinS. TyphiMean MIC of 4.98 μg/mLNot Applicable[6]
ImipenemS. typhiNot ReportedNot Reported[8]
ChloramphenicolS. Typhi≤ 8µg/ml (Sensitive)Not Reported[7]
AmpicillinS. Typhi≤ 8µg/ml (Sensitive)Not Reported[7]
CotrimoxazoleS. Typhi≤ 40µg/ml (Sensitive)Not Reported[7]

Note: Direct comparison of MIC values should be done with caution due to variations in experimental protocols and reporting units across different studies.

Experimental Protocols

The validation of the antibacterial efficacy of these thiophene compounds relies on standardized microbiological assays. The primary methods cited in the literature are the Agar (B569324) Well Diffusion Method and Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative measure of antibacterial activity.

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Results start Prepare Mueller-Hinton Agar Plates inoculate Inoculate with S. Typhi Suspension start->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Thiophene Compounds & Controls to Wells create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones measure_zones->end Report Results (mm)

Agar Well Diffusion Workflow
  • Preparation of Agar Plates: Mueller-Hinton agar, a standardized medium for susceptibility testing, is poured into petri dishes and allowed to solidify.[8]

  • Inoculation: A standardized suspension of Salmonella Typhi is uniformly spread over the surface of the agar.[8]

  • Well Creation: Sterile wells are created in the agar using a borer.[8]

  • Application of Compounds: A specific concentration of the thiophene compound is added to a well. Control wells contain a solvent blank and a standard antibiotic.[8]

  • Incubation: The plates are incubated under appropriate conditions to allow for bacterial growth.

  • Measurement of Inhibition Zones: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[8]

Broth Microdilution Method (MIC Determination)

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

MIC_Determination cluster_setup Experimental Setup cluster_process Incubation and Observation cluster_result Result Interpretation A Prepare Serial Dilutions of Thiophene Compound in Microplate B Add Standardized S. Typhi Inoculum to each well A->B C Incubate Microplate B->C D Visually Inspect for Bacterial Growth (Turbidity) C->D E Identify Lowest Concentration with No Visible Growth D->E F MIC Value Determined E->F

References

A Comparative Guide to the Stability and Reactivity of Thiophene Derivatives: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene (B33073) and its derivatives are foundational scaffolds in medicinal chemistry and materials science, integral to the development of numerous pharmaceuticals and organic electronics.[1][2][3] Understanding the intrinsic stability and chemical reactivity of these compounds is paramount for designing novel molecules with enhanced efficacy and specific functionalities. Density Functional Theory (DFT) has emerged as a powerful computational tool, offering profound insights into the electronic structure and properties of molecular systems, thereby guiding synthetic efforts and accelerating discovery.[4][5]

This guide provides a comparative analysis of the stability and reactivity of various thiophene derivatives, leveraging data from recent DFT studies. We will explore key quantum chemical descriptors and illustrate how computational workflows can predict molecular behavior.

Computational Methodology: The DFT Protocol

The insights presented in this guide are derived from computational studies employing Density Functional Theory. While specific parameters may vary between studies, a typical protocol for analyzing thiophene derivatives involves the following steps:

  • Structure Optimization: The initial 3D structure of the thiophene derivative is optimized to find its most stable geometric conformation (lowest energy state). This is commonly performed using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[6][7][8]

  • Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the orbitals of the atoms, is chosen. Common choices for thiophene derivatives include Pople-style basis sets such as 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p), which provide a good balance of accuracy and computational cost.[6][8][9]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations can also be used to predict infrared (IR) spectra.[9]

  • Electronic Property Calculation: Once a stable structure is obtained, various electronic properties and reactivity descriptors are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as population analyses like Natural Bond Orbital (NBO) to understand charge distribution.[6]

  • Software: These calculations are typically carried out using quantum chemistry software packages like Gaussian, DMol3, or similar programs.[6][10][11]

DFT_Workflow cluster_input Input cluster_dft_calculation DFT Calculation (e.g., Gaussian, DMol3) cluster_output Output & Analysis mol_structure Molecular Structure (Thiophene Derivative) geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_calc Electronic Property Calculation freq_calc->electronic_calc Verified Minimum stability Stability Analysis (HOMO, LUMO, ΔE) electronic_calc->stability Orbital Energies reactivity Reactivity Analysis (Hardness, Softness, Fukui Functions) electronic_calc->reactivity Electron Density

A generalized workflow for DFT analysis of thiophene derivatives.

Comparative Stability Analysis

The stability of a molecule can be correlated with its HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO).[12] A larger energy gap generally implies higher kinetic stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.[12][13] Molecules with a large gap are often referred to as "hard" molecules, while those with a small gap are "soft" molecules.[12][14]

The tables below compare the HOMO-LUMO gaps for several classes of thiophene derivatives.

Table 1: Frontier Orbital Energies and Stability of Substituted Thiophene Derivatives

Compound/Derivative ClassEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Stability TrendReference
Thiophene-6.56-0.366.20High[10]
2-Thiophene Carboxylic Acid (TCA)-6.53-1.774.76Moderate[4]
Benzo[b]thiophene-2-carboxylic acid (BTCA)-6.23-2.124.11Lower than TCA[4]
Thiazole-Thiophene (CTHTBN)-5.75-2.033.72Moderate[8]
Thiophene-Sulfonamide (Compound 7)-7.03-3.593.44Lowest in series[15]
Thiophene-Sulfonamide (Compound 3)-7.28-2.634.65Highest in series[15]

Data compiled from multiple sources for comparative purposes.[4][8][10][15]

The data indicates that the fusion of a benzene (B151609) ring (benzofusion) to the thiophene carboxylic acid, as in BTCA, decreases the HOMO-LUMO gap, suggesting an increase in reactivity compared to the parent TCA.[4] Similarly, different substituents on thiophene-sulfonamides can significantly modulate their stability, with the energy gaps in one study ranging from 3.44 eV to 4.65 eV.[15]

Comparative Reactivity Analysis

Beyond the HOMO-LUMO gap, a set of global reactivity descriptors, derived from conceptual DFT, helps to quantify and compare the chemical behavior of molecules.

  • Chemical Hardness (η): A measure of resistance to a change in electron distribution. It is approximated as η ≈ (ELUMO - EHOMO) / 2. Higher hardness correlates with lower reactivity.[13]

  • Chemical Softness (σ or S): The reciprocal of hardness (σ = 1/η). A higher softness value indicates greater reactivity.[13][14]

  • Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ ≈ -(EHOMO + ELUMO) / 2.[10]

  • Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires additional electronic charge. It is defined as ω = χ² / (2η).[12]

Table 2: Global Reactivity Descriptors for Selected Thiophene Derivatives

CompoundHardness (η) (eV)Softness (σ) (eV⁻¹)Electronegativity (χ) (eV)Electrophilicity (ω) (eV)Reference
Dihydrothiophenone (DH1)1.890.263.994.21[13]
Dihydrothiophenone (DH10)2.310.223.652.89[13]
Thiazole-Thiophene (CTHTBN)1.860.543.894.07[8]
2-Thiophene Carboxylic Acid (TCA)2.380.214.153.62[4]
Benzo[b]thiophene-2-carboxylic acid (BTCA)2.060.244.184.24[4]

Values calculated based on HOMO/LUMO data from cited literature.[4][8][13]

From this comparison, the dihydrothiophenone derivative DH1, with the lowest hardness and highest softness, is predicted to be the most reactive in its series.[13] Conversely, DH10, with the highest energy gap and hardness, is the least reactive.[13]

Local Reactivity: Fukui Functions

While global descriptors describe the molecule as a whole, Fukui functions identify the reactivity of specific atomic sites.[16] They indicate the change in electron density at a particular point when an electron is added or removed, allowing the prediction of the most likely sites for:

  • Nucleophilic attack (f+): Where an electron is best accepted (LUMO-like character).

  • Electrophilic attack (f-): Where an electron is most easily donated (HOMO-like character).[17]

  • Radical attack (f0): An average of the two.

Table 3: Fukui Function Analysis for Specific Thiophene Derivatives

CompoundMost Reactive Atom for Nucleophilic AttackMost Reactive Atom for Electrophilic AttackReference
Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylateC4N9[18][19]
Ethyl (E)-4-(3-(dimethylamino)acryloyl)-3-phenyl-5-(phenylamino)this compoundC3C1[18][19]

This local reactivity analysis is invaluable for understanding reaction mechanisms and designing molecules that interact with specific biological targets. For instance, in the two derivatives shown, the carbon atoms on the thiophene ring are identified as the primary sites for nucleophilic attack, while atoms in the substituent groups are more susceptible to electrophilic attack.[18][19]

Conclusion

Density Functional Theory provides a robust framework for the comparative analysis of thiophene derivatives. By calculating and interpreting key descriptors such as the HOMO-LUMO energy gap, chemical hardness, and Fukui functions, researchers can gain a detailed understanding of molecular stability and reactivity. This computational foresight is crucial for rationally designing thiophene-based compounds for targeted applications in drug development and materials science, enabling the prediction of their chemical behavior before undertaking extensive synthetic work. The consistent agreement between DFT predictions and experimental observations underscores the reliability of this approach in modern chemical research.[12]

References

Thiophene-2-carboxylate vs. Furan-2-carboxylate: A Comparative Reactivity Study for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of common heterocyclic scaffolds is paramount. Thiophene (B33073) and furan (B31954) rings are prevalent in a vast array of pharmaceuticals. This guide provides an objective comparison of the reactivity of their 2-carboxylate derivatives, supported by physicochemical data and detailed experimental protocols, to aid in rational drug design and synthesis.

The inherent differences in the electronic properties of the sulfur-containing thiophene ring and the oxygen-containing furan ring impart distinct chemical characteristics to the carboxylate functional group at the 2-position. These differences can significantly influence reaction rates, yields, and even the biological activity of the resulting derivatives.

Physicochemical Properties and their Influence on Reactivity

The reactivity of thiophene-2-carboxylate and furan-2-carboxylate (B1237412) in reactions such as nucleophilic acyl substitution is primarily governed by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by the electronic nature of the heterocyclic ring to which it is attached.

PropertyThiophene-2-carboxylic acidFuran-2-carboxylic acidImplication for Reactivity
pKa 3.493.12[1][2]Furan-2-carboxylic acid is a stronger acid, meaning furan-2-carboxylate is a weaker base and a better leaving group than this compound. This suggests that acyl derivatives of furan-2-carboxylate may be more reactive towards nucleophilic attack.
Aromaticity More aromaticLess aromaticThe higher aromaticity of thiophene leads to greater electron delocalization into the ring, which can slightly decrease the electrophilicity of the carbonyl carbon compared to furan.
Heteroatom Electronegativity Sulfur (less electronegative)Oxygen (more electronegative)The more electronegative oxygen in furan withdraws electron density from the ring and the carboxylate group more effectively through the sigma framework, potentially increasing the electrophilicity of the carbonyl carbon.

The interplay of these factors suggests a subtle but significant difference in the reactivity of the two carboxylates. While the greater electronegativity of oxygen in furan would suggest a more electrophilic carbonyl carbon and thus higher reactivity, the lower aromaticity of the furan ring can also play a role. The pKa values provide a direct measure of the acidity of the parent carboxylic acids, with furan-2-carboxylic acid being the stronger acid. This indicates that the furan-2-carboxylate is a more stable anion and a better leaving group, which would favor a faster rate of nucleophilic acyl substitution.

Experimental Protocols for Comparative Reactivity Analysis

To empirically determine the relative reactivity of this compound and furan-2-carboxylate, a parallel synthesis under identical reaction conditions is recommended. Below are detailed protocols for two common derivatization reactions: esterification and amidation.

Protocol 1: Comparative Esterification via Fischer Esterification

This protocol is designed to compare the rate of ester formation between thiophene-2-carboxylic acid and furan-2-carboxylic acid with a model alcohol, such as methanol (B129727).

Materials:

  • Thiophene-2-carboxylic acid

  • Furan-2-carboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Internal standard (e.g., dodecane) for GC analysis

Equipment:

  • Two identical round-bottom flasks with reflux condensers

  • Heating mantles with stirrers

  • Ice bath

  • Separatory funnels

  • Gas chromatograph with a suitable column (e.g., DB-5)

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks, place equimolar amounts (e.g., 10 mmol) of thiophene-2-carboxylic acid and furan-2-carboxylic acid.

  • To each flask, add a 10-fold molar excess of anhydrous methanol (100 mmol).

  • Add a precise amount of the internal standard to each flask.

  • While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mmol) to each flask.

  • Reaction: Heat both reaction mixtures to reflux under identical stirring rates.

  • Monitoring: At regular time intervals (e.g., 30, 60, 90, 120, 180 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture and quench it in a vial containing a saturated sodium bicarbonate solution in an ice bath.

  • Work-up of Aliquots: Extract the quenched aliquots with a fixed volume of diethyl ether. Dry the organic layer over anhydrous magnesium sulfate.

  • Analysis: Analyze the organic extracts by Gas Chromatography (GC) to determine the ratio of the ester product to the internal standard.

  • Data Presentation: Plot the concentration of the formed ester versus time for both reactions to determine the initial reaction rates.

Protocol 2: Comparative Amide Formation

This protocol compares the reactivity of the two carboxylic acids with a model amine, such as benzylamine (B48309), using a common coupling agent.

Materials:

  • Thiophene-2-carboxylic acid

  • Furan-2-carboxylic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Internal standard for HPLC analysis (e.g., naphthalene)

Equipment:

  • Two identical round-bottom flasks with magnetic stirrers

  • Ice bath

  • Separatory funnels

  • High-Performance Liquid Chromatograph (HPLC) with a C18 column

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks, dissolve equimolar amounts (e.g., 5 mmol) of thiophene-2-carboxylic acid and furan-2-carboxylic acid in anhydrous DCM.

  • Add an equimolar amount of HOBt (5 mmol) to each flask.

  • Add a precise amount of the internal standard to each flask.

  • Cool the flasks to 0 °C in an ice bath.

  • To each flask, add an equimolar amount of EDC (5 mmol) and stir for 15 minutes.

  • Add an equimolar amount of benzylamine (5 mmol) to each flask simultaneously.

  • Reaction: Allow the reactions to proceed at room temperature.

  • Monitoring: At regular time intervals, withdraw a small aliquot and quench with 1 M HCl.

  • Work-up of Aliquots: Extract the quenched aliquots with DCM. Wash the organic layer with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Analysis: Analyze the samples by HPLC to determine the conversion to the amide product relative to the internal standard.

  • Data Presentation: Plot the percentage conversion against time for both reactions to compare their rates.

Visualizing the Reaction Pathway

The fundamental reaction pathway for the derivatization of both carboxylates is nucleophilic acyl substitution. The following diagram illustrates the general mechanism.

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Carboxylate R-C(=O)X (Thiophene/Furan-2-carboxylate derivative) Intermediate R-C(O-)-X-(Nu-H+) Carboxylate->Intermediate Nucleophilic Attack Nucleophile Nu-H (e.g., R'-OH, R'-NH2) Nucleophile->Intermediate Product R-C(=O)Nu (Ester or Amide) Intermediate->Product Elimination LeavingGroup H-X (Leaving Group) Intermediate->LeavingGroup

Caption: General mechanism of nucleophilic acyl substitution.

Logical Workflow for Comparative Reactivity Study

The following diagram outlines the logical steps for conducting a comparative reactivity study.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_conclusion Conclusion A Define Reaction (Esterification/Amidation) B Select Reagents & Conditions A->B C Run Parallel Syntheses (Thiophene vs. Furan) B->C D Time-course Sampling C->D E Quantitative Analysis (GC/HPLC) D->E F Data Plotting & Rate Comparison E->F G Determine Relative Reactivity F->G

Caption: Workflow for a comparative reactivity study.

Conclusion

While direct kinetic comparisons in the literature are scarce, the physicochemical properties, particularly the pKa values, suggest that furan-2-carboxylate is likely to be more reactive than this compound in nucleophilic acyl substitution reactions. This is attributed to the furan-2-carboxylate being a better leaving group. For drug development professionals, this implies that reactions involving furan-2-carboxylic acid may proceed faster or under milder conditions than those with its thiophene analogue. However, factors such as the stability of the final product and potential side reactions with the heterocyclic ring should also be considered. The provided experimental protocols offer a framework for researchers to quantify these reactivity differences within their specific synthetic contexts, enabling more informed decisions in the design and development of novel therapeutics.

References

Spectroscopic comparison between substituted and unsubstituted Thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Substituted and Unsubstituted Thiophene-2-carboxylates

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of unsubstituted and substituted thiophene-2-carboxylates. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to serve as a valuable resource for the identification, characterization, and analysis of this important class of heterocyclic compounds. Thiophene-2-carboxylates are significant building blocks in medicinal chemistry and materials science, and understanding the influence of substituents on their spectroscopic signatures is crucial for synthesis, quality control, and the development of new molecular entities.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a selection of unsubstituted and substituted thiophene-2-carboxylates, illustrating the impact of various substituents on their spectral characteristics.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH-3H-4H-5Other SignalsSolvent
Thiophene-2-carboxylic acid7.95 (dd)7.18 (t)7.67 (dd)11.0 (s, COOH)DMSO-d₆
Methyl thiophene-2-carboxylate7.85 (dd)7.15 (t)7.60 (dd)3.85 (s, OCH₃)CDCl₃
Ethyl this compound7.79 (dd)7.10 (t)7.53 (dd)4.35 (q, OCH₂), 1.38 (t, CH₃)CDCl₃
Methyl 3-methylthis compound-6.95 (d)7.45 (d)3.88 (s, OCH₃), 2.55 (s, CH₃)CDCl₃
Methyl 5-chlorothis compound7.58 (d)6.95 (d)-3.87 (s, OCH₃)CDCl₃
5-Bromothiophene-2-carboxylic acid7.65 (d)7.15 (d)-10.5 (br s, COOH)DMSO-d₆
5-Nitrothiophene-2-carboxaldehyde8.21 (d)7.65 (d)-10.09 (s, CHO)DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC-2C-3C-4C-5Other SignalsSolvent
Thiophene-2-carboxylic acid163.5134.5128.2134.0-DMSO-d₆
Methyl this compound162.5133.5127.8132.552.2 (OCH₃)CDCl₃
Ethyl this compound162.1133.3127.7132.361.2 (OCH₂), 14.4 (CH₃)CDCl₃
Methyl 3-methylthis compound163.0140.1125.8131.951.7 (OCH₃), 15.9 (CH₃)CDCl₃
Methyl 5-chlorothis compound161.2132.8127.5138.552.5 (OCH₃)CDCl₃
5-Nitrothiophene-2-carboxaldehyde149.8138.4125.5152.3183.1 (CHO)DMSO-d₆

Table 3: IR Spectroscopic Data (ν, cm⁻¹)

CompoundC=O StretchC=C Stretch (Thiophene)C-S StretchOther Key Bands
Thiophene-2-carboxylic acid16701528, 14136472500-3300 (O-H stretch)
Methyl this compound1715~1520, 1420~7001260 (C-O stretch)
Ethyl this compound1710~1525, 1425~7101265 (C-O stretch)
5-Bromothiophene-2-carboxylic acid1680~1520, 1410~6902500-3300 (O-H stretch)
5-Chlorothiophene-2-carboxylic acid1685~1522, 1415~6952500-3300 (O-H stretch)
5-Nitrothiophene-2-carboxaldehyde1675~1530, 1400~7201510, 1340 (NO₂ stretch)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment IonsIonization Method
Thiophene-2-carboxylic acid128111, 83EI
Methyl this compound142111, 83EI
Ethyl this compound156128, 111, 83EI
Methyl 3-methylthis compound156125, 97EI
Methyl 5-chlorothis compound176/178145/147, 111EI
5-Bromothiophene-2-carboxylic acid206/208189/191, 110EI
5-Nitrothiophene-2-carboxaldehyde157127, 111, 83EI

Table 5: UV-Vis Spectroscopic Data

Compoundλmax (nm)Molar Absorptivity (ε)Solvent
Thiophene-2-carboxylic acid265~8,000Ethanol
Methyl this compound262~9,000Hexane
Ethyl this compound263~9,500Hexane
5-Nitrothiophene-2-carboxylic acid310~10,000Ethanol

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with the analyte's signals.

  • Transfer the solution to a 5 mm NMR tube.

  • For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) may be added.

2. ¹H NMR Spectroscopy:

  • Instrument: Bruker Avance spectrometer (or equivalent) operating at a frequency of 300 MHz or higher.[1]

  • Parameters:

    • Pulse sequence: Standard single-pulse sequence.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16, depending on the sample concentration.

    • Spectral width: 0-12 ppm.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0 ppm).[1]

3. ¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance spectrometer (or equivalent) operating at a frequency of 75 MHz or higher.[1]

  • Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 128-1024 or more, due to the lower natural abundance of ¹³C.

    • Spectral width: 0-200 ppm.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak.[1]

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Dry potassium bromide (KBr) powder in an oven to remove moisture.

  • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the mixture in a pellet die and press it under high pressure (several tons) to form a transparent or translucent pellet.

2. Data Acquisition:

  • Instrument: FT-IR spectrometer (e.g., Shimadzu, PerkinElmer).

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Procedure:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).[2]

  • For electrospray ionization (ESI), the solution is directly infused into the mass spectrometer. For electron ionization (EI), the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

2. Data Acquisition (EI-MS):

  • Instrument: GC-MS system or a mass spectrometer with an EI source.

  • Parameters:

    • Ionization energy: 70 eV.

    • Mass range: m/z 40-500.

    • Source temperature: 200-250 °C.

3. Data Acquisition (ESI-MS):

  • Instrument: LC-MS system or a mass spectrometer with an ESI source.[3]

  • Parameters:

    • Ionization mode: Positive or negative, depending on the analyte.

    • Capillary voltage: 3-5 kV.

    • Nebulizing gas flow rate: Adjusted to obtain a stable spray.

    • Drying gas temperature: 200-350 °C.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

1. Sample Preparation:

  • Prepare a stock solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile).[4]

  • Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax). This is typically in the micromolar (µM) range.

  • Use a quartz cuvette with a 1 cm path length.[4]

2. Data Acquisition:

  • Instrument: Double-beam UV-Vis spectrophotometer.

  • Parameters:

    • Wavelength range: 200-800 nm.

    • Scan speed: Medium.

  • Procedure:

    • Fill a cuvette with the pure solvent to be used as a blank and record the baseline.

    • Fill a second cuvette with the sample solution and record the absorption spectrum.

    • The instrument will automatically subtract the blank spectrum from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of substituted and unsubstituted thiophene-2-carboxylates.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_interpretation Interpretation & Conclusion unsubstituted Unsubstituted this compound nmr NMR Spectroscopy (¹H, ¹³C) unsubstituted->nmr ir IR Spectroscopy unsubstituted->ir ms Mass Spectrometry unsubstituted->ms uv_vis UV-Vis Spectroscopy unsubstituted->uv_vis substituted Substituted this compound substituted->nmr substituted->ir substituted->ms substituted->uv_vis data_proc Spectral Data Acquisition & Processing nmr->data_proc ir->data_proc ms->data_proc uv_vis->data_proc comparison Comparative Analysis of Spectroscopic Data data_proc->comparison interpretation Interpretation of Substituent Effects comparison->interpretation conclusion Structure-Spectra Correlation interpretation->conclusion

References

Unlocking the Potential of Thiophene-Based Inhibitors: A Comparative Guide to Molecular Docking and Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of thiophene-based inhibitors, validated through molecular docking studies and corresponding experimental data. Detailed methodologies and visual workflows are presented to support further research and development in this promising area of medicinal chemistry.

Thiophene (B33073) and its derivatives represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry, forming the core of numerous pharmacologically active molecules.[1][2] Their unique structural and electronic properties, including their ability to act as bio-isosteric replacements for phenyl rings, enhance drug-receptor interactions and improve physicochemical properties.[2] This guide delves into the computational prediction of their binding affinities through molecular docking and the crucial experimental validation that confirms their therapeutic potential.

Comparative Analysis of Binding Affinities: Docking Scores vs. Experimental Activity

The correlation between in silico predictions and in vitro experimental results is a critical validation step in drug discovery. A strong correlation between the predicted binding energy (docking score) from molecular docking and the measured inhibitory activity (e.g., IC50) from experimental assays provides confidence in the computational model's predictive power for screening and lead optimization.[3]

The following table summarizes representative data from studies on thiophene derivatives targeting key proteins in inflammation and cancer, demonstrating the synergy between computational and experimental approaches.

Compound IDTarget ProteinDocking Score (kcal/mol)Experimental Activity (IC50 in µM)Reference
Inflammation
Thiophene Derivative ACyclooxygenase-2 (COX-2)-8.51.2[3]
Thiophene Derivative BCyclooxygenase-2 (COX-2)-7.92.5[3]
Thiophene Derivative CTumor Necrosis Factor-α (TNF-α)-6.85.1[3]
Cancer
Compound 11bCarbonic Anhydrase IX (CA IX)-5.586.55 (MCF7), 8.20 (HCT116)[1]
Compound 11aCarbonic Anhydrase IX (CA IX)Higher than reference11.36 (MCF7), 10.82 (HCT116)[1]
Compound 5bTubulin-5.832.61 (HT29)[4]

Experimental Protocols: Bridging the Gap Between In Silico and In Vitro

Detailed and reproducible experimental protocols are fundamental to validating computational predictions. Below are methodologies for key experiments cited in the validation of thiophene-based inhibitors.

Molecular Docking Simulation Protocol

A common in silico approach for predicting the binding affinity and orientation of a ligand to a protein target involves the following steps:[5]

  • Protein and Ligand Preparation:

    • The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein, and its structure is optimized.

    • The 2D structures of the thiophene derivatives are drawn and converted to 3D structures, followed by energy minimization.[5]

  • Docking Software and Parameters:

    • Software such as AutoDock, GOLD, or Schrödinger's suite are commonly used.[5]

    • A grid box is defined around the active site of the target protein to specify the search space for ligand binding.

    • A docking algorithm, often a genetic algorithm, is run to explore various conformations and orientations of the ligand within the protein's active site.[5]

  • Analysis of Docking Results:

    • The results are analyzed based on the docking score or binding energy, which predicts the binding affinity.

    • The binding poses of the ligands are visualized to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.[5]

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.[3]

  • Preparation of Reagents: A stock solution of the thiophene inhibitor is prepared in DMSO and serially diluted to the desired concentrations.[3]

  • Assay Procedure: In a 96-well plate, the reaction buffer, Heme, and COX-2 enzyme are added. The thiophene inhibitor is then added to the appropriate wells. The reaction is initiated by the addition of arachidonic acid.

  • Data Analysis: The rate of reaction is determined by measuring the production of prostaglandin (B15479496) E2 (PGE2), often using an ELISA kit. The percentage of inhibition for each inhibitor concentration is calculated relative to a vehicle control. The IC50 value is then determined from the dose-response curve.[3]

In Vitro Tumor Necrosis Factor-α (TNF-α) Production Assay

This assay measures the ability of a compound to inhibit the production of TNF-α, a key pro-inflammatory cytokine.[3]

  • Cell Culture and Treatment: Macrophages or monocytic cell lines (e.g., THP-1) are cultured and stimulated with lipopolysaccharide (LPS) to induce TNF-α production.

  • Inhibitor Application: The cells are pre-treated with various concentrations of the thiophene inhibitor for a specified period (e.g., 1 hour) before LPS stimulation.[3]

  • Data Analysis: The concentration of TNF-α in the cell culture supernatant is measured using an ELISA kit. The percentage of inhibition is calculated, and the IC50 value is determined.[3]

Visualizing the Workflow and Signaling Pathway

Diagrams are essential for understanding complex workflows and biological pathways. The following visualizations, created using Graphviz, illustrate the general workflow for validating thiophene-based inhibitors and a simplified signaling pathway they might target.

G cluster_computational In Silico Analysis cluster_experimental In Vitro Validation Ligand & Protein Prep Ligand & Protein Prep Molecular Docking Molecular Docking Ligand & Protein Prep->Molecular Docking Binding Affinity Prediction Binding Affinity Prediction Molecular Docking->Binding Affinity Prediction Synthesis of Thiophene Inhibitors Synthesis of Thiophene Inhibitors Binding Affinity Prediction->Synthesis of Thiophene Inhibitors Promising Candidates Enzyme Inhibition Assays Enzyme Inhibition Assays Synthesis of Thiophene Inhibitors->Enzyme Inhibition Assays Cell-Based Assays Cell-Based Assays Synthesis of Thiophene Inhibitors->Cell-Based Assays Data Analysis (IC50) Data Analysis (IC50) Enzyme Inhibition Assays->Data Analysis (IC50) Cell-Based Assays->Data Analysis (IC50) Data Analysis (IC50)->Binding Affinity Prediction Correlation Analysis

Caption: Experimental workflow for validating thiophene-based inhibitors.

G Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) Cell Membrane Receptor (TLR4) Cell Membrane Receptor (TLR4) Inflammatory Stimulus (LPS)->Cell Membrane Receptor (TLR4) Signaling Cascade Signaling Cascade Cell Membrane Receptor (TLR4)->Signaling Cascade NF-κB Activation NF-κB Activation Signaling Cascade->NF-κB Activation COX-2 & TNF-α Gene Expression COX-2 & TNF-α Gene Expression NF-κB Activation->COX-2 & TNF-α Gene Expression Inflammation Inflammation COX-2 & TNF-α Gene Expression->Inflammation Thiophene-based Inhibitor Thiophene-based Inhibitor Thiophene-based Inhibitor->COX-2 & TNF-α Gene Expression Inhibition

Caption: Inhibition of a pro-inflammatory signaling pathway.

References

Comparative study of the electrochromic properties of donor-acceptor thiophene polymers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of prominent donor-acceptor thiophene (B33073) polymers, offering a comparative analysis of their electrochromic properties. This guide provides researchers, scientists, and drug development professionals with essential data and detailed experimental protocols to inform materials selection and advance the field of electrochromic devices.

The strategic design of donor-acceptor (D-A) conjugated polymers has emerged as a highly effective approach for tuning the optoelectronic properties of materials for electrochromic applications. By alternating electron-rich donor and electron-deficient acceptor moieties along a polythiophene backbone, researchers can precisely control the polymer's bandgap, coloration, and switching characteristics. This guide presents a comparative study of three prominent D-A thiophene polymer systems, highlighting their key performance metrics and the experimental methodologies used to ascertain them.

Comparative Performance of Donor-Acceptor Thiophene Polymers

The electrochromic performance of donor-acceptor thiophene polymers is dictated by the chemical nature of both the donor and acceptor units. The following table summarizes the key electrochromic properties of three representative polymer systems: a propylenedioxythiophene-diketopyrrolopyrrole copolymer (P(ProDOT-co-DPP)), an ethylenedioxythiophene-benzothiadiazole copolymer (P(EDOT-co-BTD)), and a thiophene-triphenylamine-benzothiadiazole terpolymer (P(TPA-co-BTD)).

Polymer SystemDonor UnitAcceptor UnitSwitching Speed (Coloring/Bleaching) (s)Contrast Ratio (%) (at λmax)Coloration Efficiency (cm²/C) (at λmax)Cycling Stability (% retention after cycles)
P(ProDOT-co-DPP) Propylenedioxythiophene (ProDOT)Diketopyrrolopyrrole (DPP)0.64 / 0.4766.4% @ 556 nm598 @ 556 nm97.6% after 360 cycles
P(EDOT-co-BTD) 3,4-Ethylenedioxythiophene (EDOT)Benzothiadiazole (BTD)1.8 - 3.617 - 27% @ 588 nm95 - 264 @ 466-588 nmGood, with slight decay over hundreds of cycles
P(TPA-co-BTD) Thiophene-Triphenylamine (TPA) derivativeBenzothiadiazole (BTD)~6.0 / ~4.387% @ 688 nm500 @ 688 nm>90% after 3900 cycles[1]

Note: The presented values are representative and can vary based on the specific molecular weight, film thickness, and experimental conditions.

Molecular Design and Electrochromic Switching Mechanism

The fundamental principle behind the electrochromic properties of these polymers lies in the reversible redox reactions they undergo. The donor-acceptor architecture facilitates the injection and ejection of charge, leading to changes in the electronic structure and, consequently, the absorption of light.

G cluster_neutral Neutral State (Colored) cluster_oxidized Oxidized State (Bleached/Transmissive) Neutral Polymer Backbone (Low HOMO, High LUMO) Absorbs_Visible Absorbs Visible Light Neutral->Absorbs_Visible Oxidized Polymer Backbone (Polaron/Bipolaron States) Neutral->Oxidized Oxidation (+V, -e⁻) Oxidized->Neutral Reduction (-V, +e⁻) Transmits_Visible Transmits Visible Light Oxidized->Transmits_Visible

Caption: General mechanism of electrochromic switching in donor-acceptor polymers.

Experimental Protocols

Accurate and reproducible characterization of electrochromic properties is paramount for the comparative assessment of different polymer systems. The following sections detail the standard experimental protocols for key analytical techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to investigate the redox behavior of the polymer films, determining their oxidation and reduction potentials.

Procedure:

  • Electrode Preparation: A thin film of the donor-acceptor thiophene polymer is deposited onto an indium tin oxide (ITO) coated glass substrate, which serves as the working electrode.[2]

  • Electrochemical Cell Assembly: A three-electrode cell is assembled, comprising the polymer-coated ITO as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.

  • Electrolyte: The cell is filled with an electrolyte solution, typically 0.1 M of a salt like lithium perchlorate (B79767) (LiClO₄) or tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) dissolved in a suitable solvent such as acetonitrile (B52724) (ACN) or propylene (B89431) carbonate (PC).[3][4]

  • Measurement: The potential of the working electrode is swept linearly between two set potentials at a constant scan rate (e.g., 50-100 mV/s) while the resulting current is measured.[5] The potential window is chosen to encompass the oxidation and reduction peaks of the polymer.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical stimulation with UV-Vis-NIR spectroscopy to monitor the changes in the optical absorption of the polymer film as a function of the applied potential.

Procedure:

  • Setup: The electrochemical cell is placed in the light path of a UV-Vis-NIR spectrophotometer. The experimental setup is configured to allow for simultaneous electrochemical control and spectral acquisition.[6]

  • Potential Stepping: A series of potentials are applied to the working electrode in a stepwise manner. At each potential step, the polymer film is allowed to reach a steady state.

  • Spectral Acquisition: Once the current stabilizes at each potential, a full UV-Vis-NIR spectrum is recorded. This process is repeated across the entire potential range of interest.[7]

  • Data Analysis: The collected spectra provide a detailed view of the changes in the polymer's absorption profile, allowing for the determination of the wavelengths of maximum absorption (λmax) in different redox states and the calculation of the contrast ratio.

Chronoamperometry for Switching Speed

Chronoamperometry is used to determine the switching speed of the electrochromic material by applying a potential step and monitoring the resulting current and optical transmittance over time.

Procedure:

  • Setup: The spectroelectrochemical setup is used for this measurement.

  • Potential Pulse Application: A square-wave potential pulse is applied to the working electrode, alternating between the potential required for the colored (neutral) state and the bleached (oxidized) state. The duration of each potential step is typically a few seconds.[8]

  • Transmittance Monitoring: Simultaneously, the transmittance of the film at a specific wavelength (usually λmax of the neutral state) is recorded as a function of time.

  • Switching Time Determination: The switching time is defined as the time required for the transmittance to reach 90% of its full change between the colored and bleached states.[9]

G cluster_workflow Experimental Workflow A Polymer Film Deposition on ITO B Electrochemical Cell Assembly A->B C Cyclic Voltammetry (Redox Potentials) B->C D Spectroelectrochemistry (Optical Changes) C->D E Chronoamperometry (Switching Speed) D->E F Data Analysis & Comparison E->F

Caption: Workflow for characterizing electrochromic properties of thiophene polymers.

This comparative guide provides a foundation for understanding and evaluating the performance of donor-acceptor thiophene polymers for electrochromic applications. The provided data and experimental protocols are intended to assist researchers in making informed decisions for the development of next-generation smart windows, displays, and other optoelectronic devices.

References

A Comparative Guide to the Efficacy of Catalysts in Thiophene-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of thiophene-2-carboxylate and its derivatives is a cornerstone of medicinal chemistry and materials science, with these compounds forming the structural core of numerous pharmaceuticals and functional materials. The efficiency of synthesizing these vital heterocycles is critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems for this compound synthesis, supported by experimental data to inform catalyst selection for research and development.

Catalyst Performance Comparison

The efficacy of different catalysts for the synthesis of thiophene-2-carboxylates varies significantly based on the catalytic system and reaction conditions. Below is a summary of quantitative data from various studies, highlighting the performance of different catalysts in terms of yield and reaction conditions.

Catalyst SystemSubstrateProductYield (%)Temperature (°C)Time (h)Key Observations
VO(acac)₂Thiophene (B33073)Methyl 2-thiophenecarboxylate451755Yield is dependent on catalyst concentration.
Fe(acac)₃ThiopheneMethyl 2-thiophenecarboxylateNot specified, but deemed one of the most efficient.140-Reaction requires drastic conditions.[1]
Mo(CO)₆ThiopheneMethyl 2-thiophenecarboxylateNot specified, but deemed one of the most efficient.130-Reaction occurs at a lower temperature compared to VO(acac)₂.[1]
Co(OAc)₂ / Mn(OAc)₂2-Acetylthiophene (B1664040)Thiophene-2-carboxylic acid---Used in a two-step process involving oxidation.[2]
Ortho-phosphoric acidThiophene2-Acetylthiophene (precursor)94--Efficient for the acylation of thiophene.[2]
Amberlyst 15β-nitroacrylatesThiophene-2-carboxylates---Used in continuous flow synthesis.[3]
Palladium (PdI₂/KI)(Z)-2-en-4-yne-1-thiolsSubstituted thiophenes-25-100-Effective for cycloisomerization.[4]
Silver (Ag(I))Thiophene-2-carbonitrileThis compound10--Catalyzes C-H carboxylation.[5]
Base-mediated (Cesium Pivalate)ThiopheneThis compound4.98300-Direct carboxylation with CO₂ in a solvent-free system.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of experimental protocols for key catalytic systems.

1. Synthesis using Vanadium, Iron, or Molybdenum Catalysts [7]

  • General Procedure: A mixture of the starting thiophene (10 mmol), the catalyst (Fe(acac)₃, VO(acac)₂, or Mo(CO)₆; 0.1 mol%), carbon tetrachloride (20–30 mmol), and methanol (B129727) is placed in a sealed tube or a stainless-steel micro-autoclave.

  • Reaction Conditions: The reaction mixture is heated at a specific temperature (130 °C for Mo(CO)₆, 140 °C for Fe(acac)₃, and 175 °C for VO(acac)₂) for a designated time.

  • Work-up and Isolation: After cooling, the reaction mixture is analyzed and the product is isolated and purified, typically by distillation.

2. Two-Step Synthesis via Acetylation and Oxidation [2]

  • Step 1: Acetylation of Thiophene: Thiophene is acylated using acetic anhydride (B1165640) with a strong protic acid catalyst, such as ortho-phosphoric acid. The reaction is driven to completion to avoid side product formation.

  • Step 2: Aerobic Oxidation: The resulting 2-acetylthiophene is then subjected to liquid-phase aerobic oxidation using a homogeneous catalyst system, such as a combination of cobalt (II) and manganese (II) salts (e.g., Co(OAc)₂ and Mn(OAc)₂). This step converts the acetyl group to a carboxylic acid.

3. Palladium-Catalyzed Carbonylation [8]

  • Procedure: A bromo-substituted thiophene is subjected to a palladium-catalyzed carbonylation reaction under carbon monoxide pressure.

  • Catalyst System: The reaction can utilize either a homogeneous catalyst like palladium acetate (B1210297) or a heterogeneous catalyst such as Pd/C. The presence of a ligand like 1,3-bis(diphenylphosphino)propane (B126693) (DPPP) is often required for successful conversion.

  • Solvent and Conditions: The reaction can be carried out in a solvent system like triethylamine/water to produce the carboxylic acid or in an alcohol like ethanol (B145695) to yield the corresponding ester.

Visualizing the Experimental Workflow

To provide a clear overview of a typical process for comparing the efficacy of different catalysts, the following diagram illustrates a generalized experimental workflow.

G cluster_prep Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis and Comparison start Select Catalysts for Comparison reagents Prepare Thiophene Substrate and Reagents start->reagents catalyst1 Reaction with Catalyst 1 reagents->catalyst1 catalyst2 Reaction with Catalyst 2 reagents->catalyst2 catalystN Reaction with Catalyst n reagents->catalystN workup Reaction Work-up and Product Isolation catalyst1->workup catalyst2->workup catalystN->workup analysis Product Characterization and Yield Determination (e.g., GC, NMR, HPLC) workup->analysis comparison Compare Catalyst Efficacy (Yield, TON, TOF) analysis->comparison conclusion Select Optimal Catalyst comparison->conclusion

Caption: Generalized workflow for comparing the efficacy of different catalysts in synthesis.

References

Safety Operating Guide

Proper Disposal of Thiophene-2-Carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and drug development, the safe handling and disposal of chemical reagents are paramount for ensuring personnel safety and environmental protection. Thiophene-2-carboxylate, and its acidic form, thiophene-2-carboxylic acid, must be treated as hazardous waste requiring a structured disposal protocol. Adherence to these procedures is critical for regulatory compliance and responsible laboratory practice.

Immediate Safety and Hazard Profile

Before handling, it is essential to be aware of the hazards associated with thiophene-2-carboxylic acid. The compound is classified as hazardous, and its salt, copper(I) this compound, is known to be toxic to aquatic life with long-lasting effects.[1]

Key hazards include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[2][3][4]

  • Irritation: Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[2][3][4][5]

  • Environmental Hazard: Should not be released into the environment or sewer systems.[1]

Essential Personal Protective Equipment (PPE) when handling this compound waste includes:

  • Eye and Face Protection: Chemical safety goggles or eyeglasses meeting OSHA's 29 CFR 1910.133 or European Standard EN166 specifications.[1][2]

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile rubber).[2][6] Contaminated clothing should be removed and washed before reuse.[3]

  • Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood or a well-ventilated area to avoid inhalation of dust or vapors.[7][8]

Chemical and Hazard Data

The following table summarizes key quantitative and safety data for thiophene-2-carboxylic acid, the parent compound of this compound.

PropertyDataCitation(s)
Chemical Name Thiophene-2-carboxylic acid[2][5]
Synonyms 2-Thenoic acid, 2-Carboxythiophene[2][5]
CAS Number 527-72-0[2][3]
Appearance Beige powder/solid[4]
Molecular Formula C₅H₄O₂S[4]
Molecular Weight 128.15 g/mol [4][5]
Melting Point 126 - 130 °C (258.8 - 266 °F)[4]
Incompatible Materials Strong oxidizing agents, strong bases, strong acids.[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal program.[9][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][7]

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Collect Separately: At the point of generation, collect all waste containing this compound separately from other waste streams.[9] This includes pure or unreacted material, contaminated labware (e.g., spatulas, weigh boats, pipette tips), and solutions.[11]

  • Avoid Mixing: Do not mix this compound waste with incompatible materials such as strong acids, strong bases, or strong oxidizing agents.[2]

  • Distinguish Waste Types:

    • Solid Waste: Collect solid this compound and contaminated disposables in a dedicated solid hazardous waste container.[11]

    • Liquid Waste: If the compound is in a solution, collect it in a separate, leak-proof liquid hazardous waste container.[11]

    • Contaminated PPE: Dispose of gloves and other contaminated personal protective equipment in a designated hazardous waste bag.[11]

Step 2: Containerization
  • Use Compatible Containers: All waste must be collected in a designated, chemically compatible, and leak-proof container with a secure lid.[7][9] High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[7][11]

  • Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when actively adding waste.[9]

Step 3: Labeling

Proper labeling is a critical compliance and safety requirement.

  • Label Immediately: As soon as waste is added, the container must be clearly labeled.

  • Required Information: The label must include:

    • The words "Hazardous Waste ".[7][11]

    • The full chemical name: "This compound Waste " (or Thiophene-2-carboxylic acid).[7][11]

    • A clear indication of the primary hazards (e.g., "Harmful," "Irritant," "Environmental Hazard").[7]

    • The date when waste was first added (accumulation start date).[11]

Step 4: Temporary Storage
  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9]

  • Storage Conditions: The storage area must be cool, dry, and well-ventilated, away from heat or ignition sources.[3]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment unit, such as a chemical-resistant tray, to contain any potential leaks or spills.

Step 5: Final Disposal
  • Arrange for Pickup: Once the waste container is full or reaches the institutional time limit for accumulation, arrange for its collection.

  • Contact EHS: Coordinate the pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11] This ensures the waste is transported and disposed of in compliance with all local and national regulations, typically via high-temperature incineration.[10]

Emergency and Spill Procedures

In the event of a spill, act quickly to contain and clean the material while observing all safety precautions.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.

  • Wear Full PPE: Before cleanup, don all required PPE, including safety goggles, gloves, and a lab coat.

  • Contain the Spill: Prevent the spill from spreading.

  • Clean Up:

    • For Solid Spills: Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[8] Avoid generating dust.[8]

    • For Liquid Spills: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to contain and absorb the spill.[12] Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[12]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G start Waste Generation (this compound) segregate Step 1: Segregate Waste (Solid, Liquid, PPE) start->segregate containerize Step 2: Use Designated Container (Compatible, Leak-Proof, Closed) segregate->containerize label_node Step 3: Label Container ('Hazardous Waste', Chemical Name, Hazards) containerize->label_node store Step 4: Store in SAA (Secondary Containment, Ventilated) label_node->store pickup Step 5: Arrange Waste Pickup (Contact EHS) store->pickup Container Full or Max Time Reached disposal Final Disposal (Licensed Facility) pickup->disposal

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Guide to Handling Thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Thiophene-2-carboxylate and its derivatives must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in the laboratory.

This compound and its related compounds, such as Thiophene-2-carboxylic acid and Thiophene-2-carboxaldehyde, are known to cause skin and serious eye irritation, may cause respiratory irritation, and can be harmful if swallowed or in contact with skin.[1][2] Therefore, a comprehensive approach to personal protection and safe handling is mandatory.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is critical for minimizing exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required.

Protection Level Equipment Specifications & Rationale
Primary (Essential) Eye Protection Chemical splash goggles are mandatory to protect against splashes. A face shield should be worn over safety glasses when there is a significant risk of splashing.[3][4]
Hand Protection Nitrile or neoprene gloves are recommended for incidental contact.[3] For prolonged handling, heavier-duty gloves should be selected based on the manufacturer's chemical resistance data. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[5]
Body Protection A flame-resistant lab coat, fully buttoned, is required to protect against splashes. Long pants and closed-toe shoes are also mandatory.[3][4]
Secondary (Task-Dependent) Respiratory Protection If there is a risk of generating aerosols or dust, or if working outside of a well-ventilated area like a certified chemical fume hood, a NIOSH-approved respirator is necessary.[4][6] The type of respirator should be selected based on a formal risk assessment.
Specialized Protection For large-scale operations or situations with a high risk of exposure, a chemical-resistant apron and boots should be worn.[6]

Operational Plan: Step-by-Step Handling Protocol

Adherence to proper operational procedures is paramount to ensure the safety of all laboratory personnel.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and available.[6] All work with this compound should be conducted in a fume hood.[6]

  • Designate a specific area within the fume hood for the experiment.

  • Ensure that an eyewash station and safety shower are close to the workstation.[1][4]

  • Have all necessary equipment and reagents ready before starting to minimize handling time.[6]

2. Weighing and Transfer:

  • Weigh the compound in a tared container within the chemical fume hood to avoid the release of dust or vapors into the laboratory.[6]

  • Use caution when transferring the material to prevent spills.

3. During the Experiment:

  • Continuously monitor the reaction for any unexpected changes.

  • Keep the sash of the fume hood at the lowest possible height while working.[6]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke when using this product.[1][5]

4. Post-Experiment:

  • Wash hands thoroughly after handling.[1][4]

  • Decontaminate all surfaces and equipment that came into contact with the chemical.[6]

  • Properly label and store any resulting mixtures or products.[6]

  • Remove contaminated clothing and wash it before reuse.[4]

Emergency Procedures: Immediate Actions

In case of exposure, immediate action is crucial.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[1]
Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][4] Get medical attention if irritation persists.[7]
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][7] If not breathing, give artificial respiration.[4] Get medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[4] Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]

Disposal Plan: Waste Management

Proper disposal of this compound waste is essential for environmental and laboratory safety.

1. Waste Segregation:

  • Solid Waste: Contaminated solid waste, including gloves, absorbent materials, and empty containers, should be placed in a clearly labeled, sealed container for hazardous waste.[3]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, labeled, and sealed hazardous waste container.[3] Do not mix with other waste streams unless compatibility is confirmed.

2. Container Management:

  • Ensure waste containers are kept tightly closed and stored in a well-ventilated area.[1][2]

  • Empty containers may retain product residue and can be dangerous.[4]

3. Institutional Procedures:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][7]

  • Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.[6]

Visualizing the Workflow for Safe Handling

To further clarify the procedural steps for safely handling this compound, the following workflow diagram has been generated.

prep Preparation & PPE handling Handling in Fume Hood prep->handling experiment Experimentation handling->experiment emergency Emergency Procedures handling->emergency decon Decontamination experiment->decon experiment->emergency storage Secure Storage experiment->storage waste Waste Segregation decon->waste decon->emergency disposal Disposal waste->disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.